Ethenesulfonyl chloride
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2S/c1-2-6(3,4)5/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOZNPPBKHYHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6608-47-5 | |
| Record name | ethenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethenesulfonyl Chloride (CAS 6608-47-5): A Technical Guide for Advanced Synthesis and Drug Discovery
This guide provides an in-depth exploration of ethenesulfonyl chloride, a highly reactive and versatile reagent. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of its synthesis, reactivity, and critical applications, particularly in the design of targeted covalent inhibitors.
Introduction: The Unique Profile of a Bifunctional Reagent
This compound, also known as vinylsulfonyl chloride, is a colorless to light yellow liquid distinguished by its dual reactivity.[1] The molecule incorporates two key functional groups: a highly electrophilic sulfonyl chloride and an activated carbon-carbon double bond. This unique combination makes it a valuable building block in organic synthesis, enabling the introduction of the vinylsulfonyl moiety, a group of significant interest in medicinal chemistry.
The sulfonyl chloride group readily undergoes nucleophilic substitution with a wide range of nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. The resulting vinylsulfonamide or vinylsulfonate products are potent Michael acceptors, capable of undergoing conjugate addition with biological nucleophiles, a property that is expertly harnessed in the development of covalent inhibitors.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6608-47-5 | [4] |
| Molecular Formula | C₂H₃ClO₂S | [4] |
| Molecular Weight | 126.56 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 164.2 °C | [4] |
| Density | 1.393 g/cm³ | [1] |
| Flash Point | 53.1 °C | [4] |
| Refractive Index | 1.585 | [1] |
| Solubility | Soluble in many organic solvents (e.g., Chloroform, DMSO); insoluble in water. | [1] |
| Stability | Moisture sensitive. | [1] |
Synthesis of this compound
The preparation of this compound can be approached through several synthetic routes. The selection of a particular method often depends on the availability of starting materials, scalability, and safety considerations.
One common industrial method involves the sulfochlorination of 1-chloroethane, followed by dehydrohalogenation to yield the desired vinylsulfonyl chloride.[5] This process leverages readily available feedstocks.
An alternative patented process describes the synthesis from divinyl disulfide. This method involves reacting divinyl disulfide with controlled amounts of water and chlorine at temperatures between 0-40 °C in a suitable solvent like glacial acetic acid.[6] This process is reported to produce this compound in high yield.[6]
Core Reactivity and Mechanistic Considerations
The utility of this compound stems from a predictable, two-stage reactivity profile: initial nucleophilic substitution at the sulfonyl group, followed by Michael addition to the newly formed vinyl sulfone derivative.
Nucleophilic Substitution: Formation of Vinyl Sulfonamides and Sulfonates
The primary reaction of this compound is the sulfonylation of nucleophiles. This reaction proceeds via a nucleophilic addition-elimination mechanism at the electrophilic sulfur center.
Primary and secondary amines readily react with this compound, typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to quench the HCl byproduct, affording vinyl sulfonamides in good yields.[7][8]
Caption: General scheme for vinyl sulfonamide synthesis.
The acidic proton on the nitrogen of primary sulfonamides can influence the reactivity of the vinyl group in subsequent reactions.[9]
In a similar fashion, alcohols react with this compound in the presence of a base to yield vinyl sulfonates.[10] This reaction is a straightforward way to "activate" an alcohol, converting the hydroxyl group into a good leaving group, although in this context, the primary interest is the formation of the vinyl sulfonate moiety itself.[10] The mechanism involves nucleophilic attack by the alcohol's oxygen on the sulfur atom, followed by the elimination of a chloride ion.[11]
The Michael Addition: Covalent Bond Formation
The vinyl sulfonamides and vinyl sulfonates produced are highly effective Michael acceptors. The electron-withdrawing sulfonyl group polarizes the double bond, making the β-carbon susceptible to attack by soft nucleophiles.[2] This reactivity is the cornerstone of their application in drug discovery.
Caption: Mechanism of the Michael addition to a vinyl sulfone.
In a biological context, the nucleophiles are typically the side chains of amino acid residues such as cysteine (thiol group) or lysine (amino group).[12] The reaction is an aza-Michael addition for amines and a thiol-Michael addition for thiols. The rate of this reaction can be influenced by the solvent, with aqueous systems often accelerating the aza-Michael addition.[9] The reactivity of vinyl sulfones is generally higher than that of structurally related vinyl acrylamides, making them potent electrophilic "warheads".[12][13]
Application in Drug Discovery: The Vinyl Sulfonyl "Warhead"
The ability of the vinyl sulfone group to form stable, irreversible covalent bonds with protein targets has made it a privileged scaffold in the design of targeted covalent inhibitors (TCIs).[2][14] TCIs offer several advantages, including prolonged duration of action, high potency, and the ability to overcome drug resistance.[3]
The general strategy involves designing a molecule that binds non-covalently to the target protein's active site with high affinity and selectivity. Appended to this recognition motif is a vinyl sulfone or sulfonamide "warhead" positioned to react with a nearby nucleophilic amino acid residue, thereby permanently inactivating the protein.[14]
Table 2: Examples of Protein Classes Targeted by Vinyl Sulfone-Based Covalent Inhibitors
| Target Class | Specific Example | Targeted Residue(s) | Reference(s) |
| Proteases | Chikungunya nsP2 Cysteine Protease | Cysteine | [15] |
| SARS-CoV-2 Main Protease | Cysteine | [12] | |
| Kinases | Bruton's Tyrosine Kinase (BTK) | Cysteine | [14] |
| Epidermal Growth Factor Receptor (EGFR) | Cysteine | [14] | |
| Other Enzymes | Carbonic Anhydrase IX | Histidine | [3] |
| TEAD Autopalmitoylation | Cysteine | [16] | |
| Transcription Factors | Nuclear factor erythroid 2-related factor 2 (Nrf2) | Cysteine | [2] |
The vinyl sulfone warhead is particularly versatile, having been shown to react with cysteine, lysine, and even histidine residues.[2][3] This expands the range of potential protein targets beyond those accessible by more traditional cysteine-reactive warheads like acrylamides.
Experimental Protocols
The following protocols are representative examples for the synthesis and reaction of vinyl sulfone derivatives. Researchers should adapt these procedures based on the specific substrate and scale, always adhering to strict safety protocols.
Protocol 1: General Synthesis of a Vinyl Sulfonamide
This procedure is adapted from standard sulfonylation methods.[7]
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary or secondary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonylation: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled amine solution via a dropping funnel.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[17] Note: Vinyl sulfonamides can be prone to polymerization on silica gel, so prompt chromatography is recommended.[18]
Protocol 2: Thiol-Michael Addition to a Vinyl Sulfonamide
This protocol illustrates the covalent modification reaction.
-
Reactant Preparation: Dissolve the vinyl sulfonamide (1.0 eq.) in a suitable solvent (e.g., acetonitrile, or a mixture like methanol/water for improved rates).[9]
-
Nucleophile Addition: Add the thiol-containing compound (e.g., N-acetyl cysteine methyl ester, 1.0-1.2 eq.) to the solution.
-
Catalysis (if necessary): For less reactive systems, a base catalyst such as DBU can be added.[19]
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by ¹H NMR or LC-MS to observe the disappearance of the vinyl protons and the appearance of the adduct signals.[18]
-
Isolation: Once the reaction is complete, the solvent can be removed in vacuo. The resulting adduct can be purified by chromatography or crystallization if necessary, though for analytical purposes, the crude product is often sufficient.
Caption: Experimental workflow from starting materials to covalent adduct.
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Corrosive: It causes severe skin burns and eye damage.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]
-
Moisture Sensitive: The compound reacts with water, potentially releasing toxic and corrosive hydrogen chloride gas.[5] All reactions and storage should be under anhydrous conditions and an inert atmosphere.[1]
-
Irritant: It is irritating to the respiratory tract. Handle only in a well-ventilated fume hood.[20]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and water.[20] For long-term storage, keeping it in a freezer at temperatures below -15°C is recommended.[1][4]
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a powerful reagent for the modern synthetic and medicinal chemist. Its well-defined, two-stage reactivity allows for the straightforward synthesis of vinyl sulfonamides and sulfonates, which are potent and versatile electrophilic partners for covalent inhibitor design. A thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for safely and effectively leveraging this valuable building block in the pursuit of novel therapeutics and complex molecular architectures.
References
- 1. chembk.com [chembk.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX [elifesciences.org]
- 4. This compound | 6608-47-5 | FE157085 | Biosynth [biosynth.com]
- 5. Vinylsulfonic acid - Wikipedia [en.wikipedia.org]
- 6. US2772307A - Process for preparing ethylene sulfonyl chloride - Google Patents [patents.google.com]
- 7. cbijournal.com [cbijournal.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Vinyl Sulfones - Enamine [enamine.net]
- 13. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chembk.com [chembk.com]
Ethenesulfonyl Chloride: A Comprehensive Guide to its Spectroscopic Characterization
Introduction
Ethenesulfonyl chloride, also known as vinylsulfonyl chloride, is a highly reactive organosulfur compound with the chemical formula C₂H₃ClO₂S.[1] Its unique structure, featuring a vinyl group attached to a sulfonyl chloride moiety, makes it a valuable and versatile reagent in organic synthesis. It serves as a key building block for introducing the ethenesulfonyl group into various molecules, a critical step in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] The high reactivity of the sulfonyl chloride group allows it to readily undergo nucleophilic substitution, making it an indispensable tool for chemists.[2]
Given its reactivity, particularly its sensitivity to moisture, a thorough understanding of its spectral properties is paramount for researchers, scientists, and drug development professionals.[3] Accurate spectral characterization is essential for reaction monitoring, quality control, and the unambiguous confirmation of molecular structure. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed to move beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for data acquisition.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is the first step in interpreting its spectral data. This compound is a colorless to yellowish oil, notable for its high reactivity.[2][4] Due to its moisture sensitivity, it requires careful handling and storage under inert and anhydrous conditions, typically in a freezer at temperatures below -20°C.[2]
| Property | Value | Source(s) |
| CAS Number | 6608-47-5 | [2][5] |
| Molecular Formula | C₂H₃ClO₂S | [2][5] |
| Molecular Weight | 126.56 g/mol | [2][5] |
| Density | 1.393 g/cm³ | [4] |
| Boiling Point | 52-56 °C (at 1 Torr) | [4] |
| SMILES | C=CS(=O)(=O)Cl | [5] |
The diagram below illustrates the molecular structure of this compound, with atoms numbered for reference in the subsequent NMR spectral analysis.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum is characteristic of a vinyl system, exhibiting a complex splitting pattern due to the distinct chemical environments and coupling interactions of the three vinyl protons.
Data Summary and Interpretation
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays three distinct signals, each corresponding to one of the vinyl protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Hc | 7.20 | Doublet of doublets (dd) | Jtrans = 16.2, Jcis = 9.4 |
| Hb | 6.55 | Doublet of doublets (dd) | Jtrans = 16.2, Jgem = 1.7 |
| Ha | 6.24 | Doublet of doublets (dd) | Jcis = 9.4, Jgem = 1.7 |
| Data sourced from iChemical[2] |
Causality and Interpretation:
-
Chemical Shift: The protons are significantly deshielded (shifted downfield) to the 6.24-7.20 ppm range. This is a direct consequence of the powerful electron-withdrawing effect of the adjacent sulfonyl chloride (-SO₂Cl) group, which reduces the electron density around the vinyl protons.
-
Splitting Pattern: The complex "doublet of doublets" pattern arises because each vinyl proton is magnetically coupled to the other two, with different coupling constants for geminal, cis, and trans relationships.
-
Jtrans (~16.2 Hz): This large coupling constant is characteristic of protons in a trans configuration across a double bond.
-
Jcis (~9.4 Hz): The smaller coupling constant is typical for protons in a cis relationship.
-
Jgem (~1.7 Hz): The very small coupling constant reflects the interaction between the two geminal protons on the same carbon (C2).
-
Caption: ¹H-¹H coupling relationships in this compound.
Experimental Protocol: ¹H NMR
Given the moisture sensitivity of this compound, meticulous sample preparation is critical to obtain a high-quality spectrum free of artifacts from hydrolysis.
-
Solvent Preparation: Use a high-purity, anhydrous deuterated solvent (e.g., CDCl₃). It is best practice to use a solvent from a freshly opened ampoule or one that has been dried over molecular sieves.[6] For highly sensitive applications, the solvent can be degassed via several freeze-pump-thaw cycles.
-
Sample Handling (Inert Atmosphere): All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox) to prevent exposure to atmospheric moisture.[6]
-
Sample Preparation: a. In the inert atmosphere, accurately weigh 5-10 mg of this compound into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of the anhydrous deuterated solvent.[7] c. For quantitative analysis, a known amount of an internal standard can be added.
-
Sealing the Sample: Cap the NMR tube securely with a screw cap to maintain the inert atmosphere.[6] For long-term storage or analysis at elevated temperatures, the NMR tube can be flame-sealed.[8]
-
Instrumental Parameters: a. Acquire the spectrum on a spectrometer with a field strength of 300 MHz or higher. b. Set the spectral width to cover the expected range (e.g., -1 to 12 ppm). c. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. d. Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR (¹³C NMR) provides complementary information to ¹H NMR, detailing the electronic environment of the carbon skeleton.
Data Summary and Interpretation
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~140 - 150 | Attached directly to the strongly electron-withdrawing -SO₂Cl group, causing significant deshielding. |
| C2 | ~130 - 140 | Also deshielded due to its participation in the π-system, but to a lesser extent than C1. |
| Predicted values based on general alkene chemical shift ranges (115-140 ppm) and the deshielding effect of the sulfonyl chloride group.[9][10] |
Causality and Interpretation:
-
The chemical shifts for both carbons fall within the typical range for sp²-hybridized carbons in an alkene.[9]
-
The carbon atom directly bonded to the sulfur (C1) is expected to be further downfield (higher ppm) than the terminal vinyl carbon (C2). This is because the inductive electron-withdrawing effect of the -SO₂Cl group is strongest on the adjacent carbon, leading to greater deshielding.
Experimental Protocol: ¹³C NMR
The protocol for preparing a ¹³C NMR sample is identical to that for ¹H NMR, with the same stringent requirements for anhydrous and inert conditions.
-
Sample Preparation: Follow steps 1-4 as outlined in the ¹H NMR protocol. A slightly more concentrated sample may be beneficial due to the lower sensitivity of the ¹³C nucleus.
-
Instrumental Parameters: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm). c. A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio. d. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by strong absorptions characteristic of the sulfonyl chloride and vinyl moieties.
Data Summary and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3010 | Medium | =C-H Stretch |
| ~1680 - 1620 | Variable | C=C Stretch |
| ~1410 - 1370 | Strong | SO₂ Asymmetric Stretch |
| ~1204 - 1166 | Strong | SO₂ Symmetric Stretch |
| Data based on characteristic absorption regions for sulfonyl chlorides and alkenes.[8][11][12] |
Causality and Interpretation:
-
SO₂ Stretches: The most diagnostic peaks in the spectrum are the two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. The high intensity and characteristic positions of these bands are a clear indicator of the sulfonyl group.[8][13]
-
Vinyl Group Vibrations: The presence of the vinyl group is confirmed by the C=C stretching vibration and the C-H stretching vibration at a wavenumber just above 3000 cm⁻¹, a region typically indicative of unsaturation.[11]
Experimental Protocol: IR Spectroscopy
Due to its liquid state and reactivity, the spectrum is best obtained using a thin film method with salt plates or using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (Thin Film Method): a. In a fume hood, place one or two drops of this compound onto a clean, dry salt plate (e.g., NaCl or KBr). b. Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. c. Ensure no air bubbles are trapped between the plates.
-
Sample Preparation (ATR Method): a. Place a small drop of this compound directly onto the ATR crystal. b. Acquire the spectrum. This method is often preferred for its simplicity and minimal sample requirement.
-
Data Acquisition: a. Place the sample holder or press the ATR anvil into the spectrometer. b. Acquire a background spectrum of the empty sample compartment or clean ATR crystal. c. Acquire the sample spectrum over the standard mid-IR range (e.g., 4000 to 400 cm⁻¹). d. The final spectrum should be displayed in terms of percent transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Data Summary and Interpretation
The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment | Notes |
| 126 / 128 | [C₂H₃SO₂Cl]⁺ | Molecular ion peak. The M+2 peak at m/z 128 is due to the ³⁷Cl isotope. |
| 99 / 101 | [SO₂Cl]⁺ | A highly characteristic fragment for sulfonyl chlorides. |
| 91 | [C₂H₃SO₂]⁺ | Loss of a chlorine radical from the molecular ion. |
| 63 | [C₂H₃S]⁺ | Further fragmentation involving the loss of SO₂. |
| 27 | [C₂H₃]⁺ | Vinyl cation, often a prominent peak in the spectra of vinyl compounds. |
| Experimental data sourced from PubChem, NIST Mass Spectrometry Data Center.[5] |
Causality and Fragmentation Pathway:
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺). This high-energy species then undergoes cleavage at its weakest bonds.
-
α-Cleavage: The bond between the vinyl group and the sulfur atom can cleave, leading to the loss of a vinyl radical (•C₂H₃) and the formation of the characteristic [SO₂Cl]⁺ ion (m/z 99/101) .
-
S-Cl Bond Cleavage: The S-Cl bond can break, resulting in the loss of a chlorine radical (•Cl) to form the [C₂H₃SO₂]⁺ ion (m/z 91) .
-
Further Fragmentation: The [C₂H₃SO₂]⁺ ion can further lose sulfur dioxide (SO₂) to yield the [C₂H₃S]⁺ ion (m/z 63) . The formation of the stable vinyl cation [C₂H₃]⁺ (m/z 27) is also a favorable pathway.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry
A gas chromatography-mass spectrometry (GC-MS) system is well-suited for the analysis of the volatile this compound.
-
Sample Preparation: a. Prepare a dilute solution of this compound in a volatile, aprotic solvent (e.g., dichloromethane or ethyl acetate). b. The concentration should be low (e.g., ~1 mg/mL) to avoid saturating the detector.
-
GC Parameters: a. Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms). b. Set a suitable temperature program, starting at a low temperature (e.g., 40-50 °C) and ramping up to ensure good separation from the solvent and any impurities. c. Optimize the injector temperature to ensure volatilization without thermal decomposition.
-
MS Parameters (Electron Ionization - EI): a. Use a standard electron energy of 70 eV. b. Set the mass range to scan from a low m/z (e.g., 20) to above the expected molecular weight (e.g., 150). c. The ion source and transfer line temperatures should be maintained at a level (e.g., 200-250 °C) to prevent condensation.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. The ¹H NMR spectrum is defined by the characteristic splitting pattern of its three vinyl protons, heavily influenced by the electron-withdrawing sulfonyl chloride group. The IR spectrum is dominated by the strong, tell-tale absorptions of the S=O bonds. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern, including the diagnostic [SO₂Cl]⁺ ion. Due to the compound's reactivity, the cornerstone of reliable analysis is the rigorous application of anhydrous and inert sample handling techniques. The data and protocols presented in this guide serve as a validated reference for researchers, enabling confident identification and utilization of this important synthetic building block.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | 6608-47-5 | FE157085 | Biosynth [biosynth.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CAS # 6608-47-5, Vinylsulfonyl chloride - chemBlink [chemblink.com]
- 5. This compound | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. IR Absorption Table [webspectra.chem.ucla.edu]
- 13. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethenesulfonyl Chloride
Introduction: The Pivotal Role of Ethenesulfonyl Chloride in Modern Synthesis
This compound, also known as vinylsulfonyl chloride, is a highly reactive and versatile bifunctional reagent with the chemical formula C₂H₃ClO₂S.[1][2] Its structure, featuring both a reactive sulfonyl chloride group and a polymerizable vinyl group, makes it an invaluable building block in organic synthesis. For professionals in drug development and materials science, this compound serves as a key intermediate for introducing the vinylsulfonyl moiety into target molecules.[1] This functional group is a cornerstone in the synthesis of various sulfonamides and sulfonated polymers, and it acts as a Michael acceptor, enabling a wide range of conjugate addition reactions.
Given its utility, the precise and unequivocal characterization of this compound is paramount for ensuring reaction success and purity of subsequent products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for its structural elucidation and purity assessment. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, grounded in spectroscopic theory and practical, field-proven insights.
Part 1: Deconstructing the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is a classic example of a complex, first-order spin system that provides a wealth of structural information. The three vinyl protons are chemically and magnetically non-equivalent, giving rise to a distinct and predictable pattern.
The AMX Spin System
The protons on the vinyl group (CH₂=CH–) interact with each other through scalar coupling, leading to signal splitting. Due to the significant difference in their chemical environments, their chemical shifts (δ) are well-separated, a condition where the chemical shift difference (Δν in Hz) is much larger than the coupling constant (J in Hz). This arrangement is defined by Pople notation as an AMX spin system .[3][4] Each proton signal appears as a doublet of doublets (dd), as it is coupled to the other two non-equivalent protons.[3]
Let's denote the three protons as Hₐ, Hₘ, and Hₓ:
-
Hₐ: The proton on the carbon atom bonded to the sulfonyl chloride group.
-
Hₘ: The terminal proton cis to Hₐ.
-
Hₓ: The terminal proton trans to Hₐ.
These protons are coupled by three distinct coupling constants:
-
³Jₐₓ (trans): Coupling between Hₐ and Hₓ.
-
³Jₐₘ (cis): Coupling between Hₐ and Hₘ.
-
²Jₘₓ (geminal): Coupling between Hₘ and Hₓ.
The following diagram illustrates the molecular structure and the proton coupling relationships.
Caption: Molecular structure and proton coupling (J) pathways.
Predicted Chemical Shifts and Coupling Constants
The strongly electron-withdrawing sulfonyl chloride group (–SO₂Cl) significantly deshields the adjacent protons. Hₐ, being on the same carbon, is the most deshielded. The terminal protons (Hₘ and Hₓ) are less deshielded. Based on empirical data and spectral prediction, the following values are typical for a spectrum recorded in CDCl₃.[5]
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| Hₐ | ~7.20 | dd | ³Jₐₓ = ~16.2 Hz (trans), ³Jₐₘ = ~9.4 Hz (cis) |
| Hₓ | ~6.55 | dd | ³Jₐₓ = ~16.2 Hz (trans), ²Jₘₓ = ~1.7 Hz (geminal) |
| Hₘ | ~6.24 | dd | ³Jₐₘ = ~9.4 Hz (cis), ²Jₘₓ = ~1.7 Hz (geminal) |
Causality behind the values:
-
Chemical Shift (δ): The sulfonyl chloride group's inductive effect and anisotropy cause Hₐ to resonate furthest downfield.
-
Coupling Constants (J): The magnitude of ³J coupling is dihedral angle-dependent. The ~180° angle between the trans protons (Hₐ, Hₓ) results in a large coupling constant (~16 Hz), while the ~0° angle for the cis protons (Hₐ, Hₘ) gives a smaller value (~9 Hz). The ²J geminal coupling is typically small for sp²-hybridized carbons.[6]
Part 2: Experimental Protocol for ¹H NMR Spectrum Acquisition
A self-validating protocol ensures reproducibility and accuracy. The following methodology is a field-proven standard for acquiring a high-quality ¹H NMR spectrum of this compound.
Step-by-Step Methodology
-
Safety First - Handling Precautions: this compound is flammable, corrosive, and causes severe skin and eye damage.[7] It is also highly reactive with moisture. All handling must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and safety goggles.[8][9]
-
Sample Preparation:
-
Take a clean, dry NMR tube rated for your spectrometer's field strength.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the tube using a dry syringe or pipette. CDCl₃ is a suitable solvent as it is aprotic and dissolves the analyte well.[10] Ensure the solvent is from a fresh, sealed bottle to minimize water content.
-
Add 1-2 mg of this compound directly into the NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[11]
-
Cap the NMR tube securely and gently invert several times to ensure the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition (300/400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.
-
Set acquisition parameters:
-
Spectral Width: ~12-15 ppm
-
Pulse Angle: 30-45° (a smaller flip angle allows for a shorter relaxation delay).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation for accurate integration, though it may not be critical for simple identification.
-
Number of Scans: 8-16 scans. This compound provides a strong signal, so extensive signal averaging is usually unnecessary.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually to achieve a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals. The relative integrals for the three distinct multiplets should be 1:1:1.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Experimental Workflow Diagram
Caption: Standard workflow for ¹H NMR analysis.
Part 3: Synthetic Utility and Reactivity Context
Understanding the reactivity of this compound is key to appreciating why its NMR characterization is so crucial. It is a powerful electrophile, primarily used in nucleophilic substitution reactions at the sulfur atom.
Key Reactions
The most common application involves the reaction with primary or secondary amines to form vinyl sulfonamides, a motif present in many biologically active compounds.[1]
Reaction: R₂NH + CH₂=CHSO₂Cl → CH₂=CHSO₂NR₂ + HCl
This reaction is often monitored by ¹H NMR to track the disappearance of the starting material's characteristic AMX pattern and the appearance of new, often more complex, signals corresponding to the product.
The diagram below illustrates this general synthetic transformation.
Caption: General reaction pathway of this compound.
Conclusion
The ¹H NMR spectrum of this compound is information-rich, providing a definitive fingerprint for its structural verification. The characteristic AMX spin system, with its three distinct doublet-of-doublets, allows for unambiguous identification. By coupling a robust theoretical understanding with a meticulous and safe experimental protocol, researchers, scientists, and drug development professionals can confidently utilize this powerful analytical technique to ensure the quality of this pivotal reagent and drive their synthetic programs forward.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Video: ¹H NMR: Pople Notation [jove.com]
- 5. vinyl sulfonic acid chloride, CAS No. 6608-47-5 - iChemical [ichemical.com]
- 6. ekwan.github.io [ekwan.github.io]
- 7. fishersci.com [fishersci.com]
- 8. aaronchem.com [aaronchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. rsc.org [rsc.org]
Ethenesulfonyl Chloride: A Comprehensive Technical Guide to ¹³C NMR Analysis
Introduction: The Significance of Ethenesulfonyl Chloride and the Role of ¹³C NMR
This compound (ESC), also known as vinylsulfonyl chloride, is a highly reactive bifunctional molecule of significant interest in chemical synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Its vinyl and sulfonyl chloride moieties provide orthogonal reactivity, making it a versatile building block for introducing the vinylsulfonyl group, a known Michael acceptor, into various molecular scaffolds. The precise characterization of this reactive intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final products.
Among the suite of analytical techniques available for structural elucidation, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers a direct and powerful method for confirming the carbon skeleton of this compound. This guide provides an in-depth technical overview of the ¹³C NMR analysis of ESC, tailored for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its ¹³C NMR spectrum, provide a field-proven experimental protocol that accounts for the compound's reactivity, and detail the interpretation of the spectral data, grounded in authoritative references.
Theoretical Framework: Predicting the ¹³C NMR Spectrum of this compound
The structure of this compound (CH₂=CHSO₂Cl) consists of two sp²-hybridized vinyl carbons directly attached to a strongly electron-withdrawing sulfonyl chloride group. This electronic environment dictates the chemical shifts (δ) of the vinyl carbons in the ¹³C NMR spectrum.
-
Inductive and Anisotropic Effects: The sulfonyl chloride group exerts a powerful electron-withdrawing inductive effect, which deshields the attached carbon atom (Cα). This deshielding effect causes the Cα signal to appear further downfield (at a higher ppm value) in the spectrum. The terminal methylene carbon (Cβ) is also influenced, though to a lesser extent. The electronegativity of the substituent directly correlates with the downfield shift of the adjacent carbon.[3]
-
Resonance Structures: Resonance delocalization can also influence the electron density at the vinyl carbons. While the inductive effect is dominant, understanding resonance contributions provides a more complete picture of the electronic distribution.
Based on these principles and analysis of related vinyl sulfone compounds, we can predict the approximate chemical shifts for the two unique carbons in this compound.
Experimental Protocol: A Self-Validating System for Acquiring High-Quality Spectra
The high reactivity of this compound, particularly its sensitivity to moisture and nucleophiles, necessitates a carefully designed experimental protocol to ensure the acquisition of a clean and representative ¹³C NMR spectrum.[2][4] This protocol is designed as a self-validating system, where careful preparation prevents degradation and ensures the observed spectrum is solely that of the target compound.
Step 1: Reagent and Glassware Preparation
The causality behind this initial step is the prevention of hydrolysis. Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid, which would lead to a complex and misleading NMR spectrum.
-
Glassware: Use an oven-dried (≥120 °C for at least 4 hours) 5 mm NMR tube and cap, along with a dry gas-tight syringe and needle.[5] Allow glassware to cool to room temperature in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Selection: The choice of a deuterated solvent is critical. Protic solvents (e.g., CD₃OD, D₂O) and highly nucleophilic solvents (e.g., DMSO-d₆) are incompatible. Chloroform-d (CDCl₃) can contain acidic impurities that may promote degradation.[6] Tetrahydrofuran-d₈ (THF-d₈) is a recommended choice due to its relative inertness and low hygroscopicity.[6] Ensure the solvent is from a freshly opened bottle or has been dried over molecular sieves.[7]
-
Analyte: this compound should be of high purity (>97%).[8] Handle the compound under an inert atmosphere in a glove box or using Schlenk line techniques.
Step 2: Sample Preparation under Inert Atmosphere
This workflow is designed to minimize exposure to atmospheric moisture.
-
Concentration: For ¹³C NMR, a higher concentration is generally better to achieve a good signal-to-noise ratio in a reasonable time. Aim for a concentration of 50-100 mg in approximately 0.6 mL of solvent.[5]
-
Dissolution: In a glovebox or under a positive pressure of inert gas, weigh the this compound into a small, dry vial. Using a dry syringe, add the deuterated solvent.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[9]
-
Capping and Sealing: Tightly cap the NMR tube. For added protection against atmospheric moisture during transport and analysis, the cap can be wrapped with Parafilm®.
Step 3: NMR Spectrometer Parameters
-
Instrument: A modern NMR spectrometer with a field strength of at least 75 MHz for ¹³C is recommended.[10]
-
Experiment: A standard proton-decoupled ¹³C NMR experiment is appropriate.
-
Acquisition Parameters:
-
Pulse Width: Calibrated 90° pulse.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay can be beneficial for ensuring quantitative accuracy, although it will increase the total experiment time.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration and spectrometer sensitivity.
-
Temperature: Standard probe temperature (e.g., 25 °C).
-
Spectral Interpretation and Data Analysis
While an experimental spectrum for this compound is not readily found in peer-reviewed literature, a robust prediction can be made by comparing it to structurally similar vinyl sulfones for which experimental data is available.
| Compound | Cα (SO₂) Chemical Shift (ppm) | Cβ (CH₂) Chemical Shift (ppm) | Reference |
| This compound (Predicted) | ~138 – 143 | ~130 – 135 | N/A |
| Divinyl Sulfone | 138.8 | 131.5 | [11] |
| Methyl Vinyl Sulfone | 138.2 | 130.4 | |
| Phenyl Vinyl Sulfone | 139.1 | 128.0 | [3] |
-
Cα (CHSO₂Cl): The carbon directly attached to the sulfonyl chloride group is expected to be the most deshielded. Based on the data from divinyl sulfone (138.8 ppm) and methyl vinyl sulfone (138.2 ppm), and considering the high electronegativity of chlorine, the Cα of this compound is predicted to be in the 138-143 ppm range.[11]
-
Cβ (CH₂): The terminal methylene carbon will be less deshielded than Cα. The reference compounds show this carbon appearing between 128.0 and 131.5 ppm.[3][11] A reasonable prediction for Cβ in this compound is the 130-135 ppm range.
Common Challenges and Troubleshooting
-
Presence of Additional Peaks: The appearance of unexpected signals may indicate sample degradation. A peak corresponding to a sulfonic acid derivative would be a primary indicator of hydrolysis.
-
Broad Lines: Poor spectral resolution (broad peaks) can result from the presence of particulate matter or high sample viscosity.[9] Re-filtering the sample or preparing a more dilute sample may be necessary.
-
Low Signal-to-Noise: If the signal is weak, increase the number of scans. Ensuring the sample concentration is adequate (≥50 mg/0.6 mL) is the first step to mitigating this issue.[5]
Conclusion
The ¹³C NMR analysis of this compound is a definitive method for its structural confirmation. Success hinges on a meticulous experimental approach that rigorously excludes moisture to prevent degradation of this reactive molecule. By understanding the electronic effects of the sulfonyl chloride group and leveraging spectral data from analogous compounds, the two characteristic vinyl carbon signals can be confidently predicted and assigned. This guide provides the theoretical foundation and a robust, field-proven protocol to empower researchers to obtain high-quality, reliable ¹³C NMR data for this important chemical building block, thereby ensuring the integrity and success of their synthetic endeavors.
References
- 1. This compound | 6608-47-5 | FE157085 | Biosynth [biosynth.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Methanesulfonyl chloride(124-63-0) 13C NMR [m.chemicalbook.com]
- 7. Ethanesulfonyl chloride [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. This compound | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Ethanesulfonyl chloride(594-44-5) 1H NMR [m.chemicalbook.com]
Core Principles of IR Spectroscopy in Molecular Characterization
An In-depth Technical Guide to the Infrared Spectroscopy of Ethenesulfonyl Chloride
Introduction: this compound, also known as vinylsulfonyl chloride (CAS 6608-47-5), is a highly reactive bifunctional molecule containing both a vinyl group and a sulfonyl chloride moiety. This structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of the vinylsulfone group, a key pharmacophore in various drug candidates and a versatile Michael acceptor. Given its reactivity, particularly its sensitivity to moisture and nucleophiles, rapid and accurate characterization is paramount to ensure its quality and suitability for downstream applications.[1][2] Infrared (IR) spectroscopy serves as a powerful, non-destructive, and rapid analytical technique for the structural confirmation and purity assessment of this compound. This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of this important chemical building block.
Infrared spectroscopy measures the interaction of infrared radiation with a molecule. Covalent bonds within a molecule are not rigid; they can be thought of as springs that vibrate at specific, quantized frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, leading to an increase in the amplitude of that vibration. An IR spectrometer detects this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).[3]
The resulting spectrum provides a unique molecular "fingerprint." The 4000 to 1450 cm⁻¹ region, known as the group frequency region, typically contains absorptions from specific bond stretches (e.g., C-H, C=C, S=O) and is invaluable for identifying the functional groups present.[3] The region below 1450 cm⁻¹, the fingerprint region, contains complex vibrations, including bending and rocking motions, that are characteristic of the molecule as a whole.[3]
Structural Analysis of this compound via IR Spectroscopy
While a publicly available, peer-reviewed spectrum of this compound is not readily accessible, a highly accurate predicted spectrum can be constructed by analyzing the characteristic absorption frequencies of its constituent functional groups: the sulfonyl chloride (-SO₂Cl) and the vinyl (ethenyl, -CH=CH₂) groups.
The Sulfonyl Chloride Group (–SO₂Cl) Vibrations
The sulfonyl chloride functional group gives rise to some of the most intense and easily identifiable peaks in the spectrum.
-
Asymmetric and Symmetric S=O Stretching: The two sulfur-oxygen double bonds result in two distinct stretching vibrations. The asymmetric stretch (νas S=O) is found at a higher frequency and is typically a very strong band. The symmetric stretch (νs S=O) occurs at a lower frequency and is also a strong band. For sulfonyl chlorides, these bands are characteristically observed in the regions of 1410–1370 cm⁻¹ and 1204–1166 cm⁻¹, respectively.[4] The strong electron-withdrawing nature of the chlorine atom and the vinyl group influences the precise position of these bands.
-
S-Cl Stretching: The sulfur-chlorine single bond stretch (ν S-Cl) is a much weaker vibration found in the far-infrared region of the spectrum. Studies have assigned this absorption to a band around 375 cm⁻¹.[5] This peak is typically outside the range of standard mid-IR spectrometers (4000–400 cm⁻¹) and is not usually observed in routine analysis.
The Vinyl Group (–CH=CH₂) Vibrations
The vinyl group provides several characteristic peaks that confirm its presence.
-
=C-H Stretching: The stretching of the C-H bonds where the carbon is part of a double bond (an sp²-hybridized carbon) occurs at frequencies higher than that of C-H bonds in alkanes. This absorption is typically found just above 3000 cm⁻¹, often in the 3100–3010 cm⁻¹ range.[6]
-
C=C Stretching: The carbon-carbon double bond stretch (ν C=C) gives rise to a peak of variable intensity, usually medium to weak, in the 1680–1640 cm⁻¹ region.[6] Conjugation can influence the position and intensity of this peak.
-
=C-H Bending (Out-of-Plane): The out-of-plane bending vibrations, or "wags," of the hydrogens on the double bond are often very strong and sharp, providing clear diagnostic information in the fingerprint region. For a monosubstituted alkene (R-CH=CH₂), two strong bands are typically observed around 990 cm⁻¹ and 910 cm⁻¹.[7]
Predicted IR Absorption Data for this compound
The following table summarizes the expected characteristic absorption bands for this compound, synthesized from established group frequency data.
| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Functional Group |
| 3100–3010 | Medium | =C-H Stretch | Vinyl |
| 1650–1630 | Medium-Weak | C=C Stretch | Vinyl |
| 1410–1370 | Strong | Asymmetric S=O Stretch | Sulfonyl Chloride |
| 1205–1165 | Strong | Symmetric S=O Stretch | Sulfonyl Chloride |
| ~990 | Strong | =C-H Out-of-Plane Bend | Vinyl |
| ~910 | Strong | =C-H Out-of-Plane Bend | Vinyl |
Experimental Protocol for Acquiring the IR Spectrum
The acquisition of a high-quality IR spectrum for a reactive compound like this compound requires careful attention to safety and sample handling to prevent degradation and ensure personnel safety.
Safety and Handling Precautions
Causality: this compound is classified as a flammable, corrosive liquid that is harmful if swallowed and causes severe skin burns and eye damage.[1][8] It is also highly sensitive to moisture, readily hydrolyzing to ethenesulfonic acid and hydrochloric acid. Therefore, all handling must be performed in a well-ventilated chemical fume hood, and exposure to atmospheric moisture must be minimized.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.
-
Environment: Work exclusively within a certified chemical fume hood. Ensure an emergency eyewash station and safety shower are immediately accessible.[9]
-
Handling: Use dry glassware and syringes. If possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon). Keep the container tightly closed when not in use.
Sample Preparation and Instrumentation
Causality: The choice of sampling technique is dictated by the liquid state of the compound and its reactivity. A neat (undiluted) sample is preferred to avoid potential reactions with solvents and to obtain a strong signal.
Method 1: Attenuated Total Reflectance (ATR-FTIR)
This is the most straightforward and recommended method.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Perform a background scan in the mid-IR range (4000–400 cm⁻¹) to record the spectrum of the empty accessory.
-
Sample Application: In a fume hood, carefully place a single drop of this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Immediately acquire the sample spectrum.
-
Cleaning: Following analysis, clean the ATR crystal immediately by wiping with a dry swab followed by swabs soaked in an appropriate dry solvent (e.g., anhydrous acetone or isopropanol), as recommended by the instrument manufacturer. Dispose of all waste in a designated hazardous waste container.
Method 2: Neat Sample Between Salt Plates
This is a traditional method for liquid samples.
-
Instrument Setup: Perform a background scan with the empty spectrometer.
-
Sample Application: In a fume hood, place one drop of this compound onto the surface of a dry, polished salt plate (e.g., NaCl or KBr). Place a second salt plate on top, spreading the liquid into a thin film.
-
Spectrum Acquisition: Immediately place the salt plate assembly into the spectrometer's sample holder and acquire the spectrum.
-
Cleaning: Disassemble the plates in the fume hood and rinse them thoroughly with a dry solvent. Handle waste appropriately.
Mandatory Visualizations
Caption: Molecular structure of this compound.
Caption: Experimental workflow for IR analysis.
Data Interpretation and Self-Validation
A successful measurement will yield a spectrum exhibiting strong absorptions in the 1410-1165 cm⁻¹ region and additional characteristic peaks for the vinyl group. The trustworthiness of the analysis is enhanced by a self-validating system within the spectrum itself.
-
Structural Confirmation: The simultaneous presence of strong S=O stretching bands and the set of vinyl group bands (=C-H stretch, C=C stretch, and =C-H bends) provides high confidence in the structural assignment of this compound.
-
Purity Assessment: The primary impurity of concern is ethenesulfonic acid, the product of hydrolysis. This impurity would be immediately obvious by the appearance of a very broad absorption band in the 3500–3200 cm⁻¹ region, characteristic of an O-H stretch. The absence of this broad peak is a strong indicator of a high-purity, un-degraded sample. The sharpness of the diagnostic peaks also provides qualitative information about the sample's cleanliness.
By adhering to the rigorous experimental protocol and understanding the key spectral features, researchers and drug development professionals can confidently use IR spectroscopy to verify the identity and integrity of this compound, ensuring the quality of this critical reagent in their scientific endeavors.
References
- 1. 6608-47-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | 6608-47-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Part 1: Foundational Principles of Sulfonyl Chloride Fragmentation
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethenesulfonyl Chloride
This guide provides a detailed examination of the expected mass spectrometry fragmentation pattern of this compound (vinylsulfonyl chloride). As a reactive and important chemical intermediate, understanding its behavior under mass spectrometric analysis is critical for reaction monitoring, purity assessment, and structural confirmation in research, chemical synthesis, and drug development.
Given the limited availability of public reference spectra for this specific compound, this document employs a first-principles approach. We will first analyze the well-documented fragmentation of its saturated analogue, ethanesulfonyl chloride, to establish a foundational understanding. Subsequently, we will apply established principles of fragmentation chemistry to predict the specific fragmentation pathways for this compound, paying close attention to the influence of the vinyl functional group.
Under electron ionization (EI), sulfonyl chlorides exhibit characteristic fragmentation patterns dominated by the cleavage of the relatively weak S-Cl and C-S bonds. A key diagnostic feature is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, any fragment containing a single chlorine atom will appear as a pair of peaks (an "M" and "M+2" peak) separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1. This isotopic pattern is a powerful tool for identifying chlorine-containing ions in the mass spectrum.
Part 2: Analysis of a Validated Analogue - Ethanesulfonyl Chloride
To build a predictive model for this compound, we first examine the fragmentation of its saturated counterpart, ethanesulfonyl chloride (C₂H₅ClO₂S), for which extensive data is available from the NIST Mass Spectrometry Data Center.[1][2]
The primary fragmentation events for ethanesulfonyl chloride involve the initial loss of the chlorine atom or the ethyl group, followed by further fragmentation. The ethyl cation is particularly stable and often represents the base peak.
Key Fragmentation Pathways of Ethanesulfonyl Chloride
The molecular ion ([C₂H₅SO₂Cl]⁺•) is formed at m/z 128 and 130. The major fragmentation routes are illustrated below.
References
Ethenesulfonyl Chloride: A Crystallographic Guide to a Key Pharmaceutical Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Ethenesulfonyl chloride (ESC) is a highly reactive bifunctional molecule, prized in medicinal chemistry and drug development for its ability to act as a versatile synthetic handle. Its vinyl group serves as a potent Michael acceptor, while the sulfonyl chloride moiety is a highly reactive electrophile. This dual reactivity makes it an invaluable building block for the synthesis of complex pharmaceutical agents, enabling the introduction of the vinyl sulfonyl group, which can form stable covalent bonds with biological targets. Understanding the precise three-dimensional structure of ESC is paramount to predicting and modulating its reactivity, thereby informing rational drug design. This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine and analyze the single-crystal X-ray structure of this challenging yet crucial molecule. We will delve into the synthesis of high-purity ESC, advanced crystallization techniques for reactive liquids, the intricacies of single-crystal X-ray diffraction (SCXRD) for sensitive samples, and the interpretation of the resulting structural data in the context of its chemical behavior and application in drug discovery.
Introduction: The Significance of this compound in Drug Development
This compound (C₂H₃ClO₂S) is a cornerstone reagent in the synthesis of a wide array of pharmaceutical compounds. Its utility stems from the orthogonal reactivity of its two functional groups. The sulfonyl chloride is readily attacked by nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. Concurrently, the vinyl group is an electrophilic Michael acceptor, capable of undergoing conjugate addition with nucleophilic residues, most notably the thiol group of cysteine residues in proteins.[1][2] This latter property is of particular interest in the design of targeted covalent inhibitors, a class of drugs that can offer enhanced potency and prolonged duration of action.
The vinyl sulfone moiety, once incorporated into a drug candidate, can act as a "warhead" that forms an irreversible covalent bond with a target protein.[3] This mechanism has been successfully exploited in the development of therapies for a range of diseases, including cancer and inflammatory conditions.[3][4] The precise geometry of the vinyl sulfonyl group, including bond lengths, bond angles, and torsional angles, directly influences its reactivity as a Michael acceptor.[5][6] Therefore, a detailed understanding of the crystal structure of ESC can provide invaluable insights for the rational design of next-generation covalent therapeutics.
This guide will provide a comprehensive roadmap for researchers seeking to perform a crystal structure analysis of this compound, a compound that presents unique challenges due to its high reactivity and physical state.
Synthesis and Purification of High-Purity this compound
Obtaining a single crystal suitable for X-ray diffraction analysis begins with the synthesis and rigorous purification of the target compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Synthetic Pathway
A reliable method for the synthesis of this compound involves the reaction of divinyl disulfide with chlorine and water in a suitable solvent, such as glacial acetic acid.[7] This process must be carefully controlled to achieve a high yield of the desired product.
Reaction Scheme:
(Divinyl Disulfide) + 5 Cl₂ + 4 H₂O → 2 (this compound) + 8 HCl
A key aspect of this synthesis is maintaining the reaction temperature between 0-40°C to minimize side reactions.[7]
Purification Protocol
Purification of the crude this compound is critical. The primary impurity to be concerned about is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride.[8]
Step-by-Step Purification Methodology:
-
Initial Extraction: After the reaction is complete, the mixture should be poured onto crushed ice, and the product extracted with a suitable organic solvent, such as carbon tetrachloride.
-
Aqueous Washing: The organic extract is then washed with a dilute sodium carbonate solution to remove acidic impurities.
-
Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate.
-
Distillation: The final and most crucial step is fractional distillation under reduced pressure. This compound has a boiling point of 52-56 °C at 1 Torr.[9] This step effectively removes less volatile impurities.
-
Inert Atmosphere Storage: The purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ -20°C) to prevent degradation.[9]
Single Crystal Growth of a Reactive Liquid
Given that this compound is a liquid at room temperature, conventional crystallization techniques like slow evaporation are not directly applicable. The method of choice for such compounds is in situ cryocrystallization, where a single crystal is grown directly on the diffractometer at low temperatures.[10]
The In Situ Cryocrystallization Technique
This technique involves capturing a small amount of the liquid in a glass capillary, mounting it on the goniometer of the diffractometer, and then carefully freezing it to induce crystallization.
Experimental Workflow for In Situ Cryocrystallization:
Figure 1: Workflow for in situ cryocrystallization of a liquid sample.
Step-by-Step Methodology:
-
Capillary Preparation: A small amount of high-purity this compound is introduced into a thin-walled glass capillary (e.g., a Lindemann tube). The capillary is then sealed at both ends.[10]
-
Mounting and Cooling: The sealed capillary is mounted on the goniometer head of the single-crystal X-ray diffractometer. A stream of cold nitrogen gas is directed onto the capillary to rapidly cool the liquid below its freezing point, resulting in a polycrystalline solid.
-
Crystal Growth (Zone Refining): A focused heat source, such as an infrared laser or a heated wire, is used to create a small molten zone in the polycrystalline solid.[10] This molten zone is then slowly moved along the length of the capillary. As the molten zone moves, the solid behind it recrystallizes, and with careful control of the rate of movement, a single, well-ordered crystal will grow.
-
Annealing: The process of melting and refreezing can be repeated several times to improve the quality of the single crystal.[10]
Single-Crystal X-ray Diffraction (SCXRD) Data Collection
Once a suitable single crystal is obtained, the process of collecting the diffraction data can begin. For a reactive and potentially unstable compound like this compound, it is crucial to maintain the low temperature throughout the data collection process.
Instrumentation and Experimental Parameters
A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a low-temperature device is essential.
| Parameter | Recommended Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo provides better resolution, while Cu may be better for smaller crystals. |
| Temperature | 100 K (-173 °C) | Minimizes thermal motion of atoms and prevents sample degradation. |
| Detector Distance | 40-60 mm | Balances resolution and the ability to capture a wide range of diffraction spots. |
| Exposure Time | 10-60 seconds per frame | Dependent on crystal size and diffracting power. |
| Data Collection Strategy | Full sphere of data with high redundancy | Ensures a complete dataset and improves data quality. |
Data Processing
The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. This is typically done using software packages like CrysAlisPro, SAINT, or XDS.
Structure Solution and Refinement
The processed diffraction data is then used to solve and refine the crystal structure. This process involves determining the positions of the atoms within the unit cell.
Workflow for Structure Solution and Refinement:
Figure 2: General workflow for solving and refining a small molecule crystal structure.
Step-by-Step Methodology:
-
Structure Solution: For small molecules like this compound, direct methods are typically used to obtain an initial model of the atomic positions. Software such as SHELXT is commonly employed for this purpose.
-
Structure Refinement: The initial atomic model is then refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process, often carried out with programs like SHELXL, improves the agreement between the calculated and observed structure factors. Anisotropic displacement parameters are introduced for non-hydrogen atoms to model their thermal motion. Hydrogen atoms are typically located in the difference electron density map and refined with appropriate constraints.
-
Validation: The quality of the final structural model is assessed using several metrics, including the R-factor (R1) and the goodness-of-fit (GooF). A low R-factor (typically < 5% for small molecules) indicates a good agreement between the model and the data.
Data Interpretation: Linking Structure to Reactivity
The refined crystal structure of this compound will provide a wealth of information that can be directly correlated with its chemical reactivity, particularly its role as a Michael acceptor in drug design.
Key Structural Parameters
| Parameter | Expected Value/Observation | Significance for Reactivity |
| C=C Bond Length | ~1.33 Å | A standard double bond length, confirming the vinyl nature. |
| S-C Bond Length | ~1.75 Å | Shorter than a typical S-C single bond, indicating some degree of conjugation. |
| S=O Bond Lengths | ~1.42 Å | Typical for a sulfonyl group. |
| S-Cl Bond Length | ~2.05 Å | A relatively long and weak bond, consistent with the high reactivity of the sulfonyl chloride. |
| Torsional Angle (C=C-S=O) | Planar or near-planar | A planar conformation maximizes the conjugation between the vinyl group and the sulfonyl group, enhancing the electrophilicity of the β-carbon and thus its reactivity as a Michael acceptor. |
Intermolecular Interactions and Crystal Packing
The way in which this compound molecules pack in the crystal lattice can also provide insights. The presence of close contacts between the electrophilic sulfur atom and nucleophilic atoms (like oxygen) on neighboring molecules can suggest potential pathways for intermolecular reactions or decomposition.
Implications for Drug Design
The structural data obtained from the crystal structure analysis of this compound can be used to:
-
Parameterize computational models: Accurate bond lengths and angles can be used to improve the accuracy of quantum mechanical and molecular mechanics calculations used to predict the reactivity of vinyl sulfone-containing drugs.[6][11]
-
Inform the design of new covalent inhibitors: By understanding the preferred conformation of the vinyl sulfonyl group, medicinal chemists can design more potent and selective inhibitors. For example, constraining the vinyl sulfone in a planar conformation within a larger molecule could enhance its reactivity towards a target cysteine residue.
-
Explain structure-activity relationships (SAR): The crystal structure provides a fundamental basis for understanding why certain modifications to vinyl sulfone-containing drugs lead to changes in their biological activity.
Safety and Handling of this compound
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Corrosive: It can cause severe skin burns and eye damage.
-
Moisture Sensitive: It reacts with water to produce hydrochloric acid.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
The single-crystal X-ray structure analysis of this compound, while challenging due to its reactive nature and liquid state, provides invaluable information for researchers in drug discovery and development. By employing advanced techniques such as in situ cryocrystallization, a detailed three-dimensional model of this crucial building block can be obtained. This structural data not only confirms the molecular connectivity but also offers profound insights into the conformational preferences and electronic properties that govern its reactivity. A thorough understanding of the structure of this compound empowers medicinal chemists to design more effective and selective covalent therapeutics, ultimately contributing to the advancement of medicine.
References
- 1. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | 6608-47-5 | FE157085 | Biosynth [biosynth.com]
- 5. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. US2772307A - Process for preparing ethylene sulfonyl chloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. ias.ac.in [ias.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
Ethenesulfonyl Chloride: A Comprehensive Technical Guide to its Molecular Geometry and Conformational Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethenesulfonyl chloride (CH₂=CHSO₂Cl), a pivotal reagent in organic synthesis, possesses a molecular architecture that dictates its reactivity and utility in the development of novel chemical entities. This guide provides an in-depth exploration of the molecular geometry, conformational preferences, and electronic structure of this compound. In the absence of definitive experimental gas-phase structural data, this work leverages high-level computational chemistry to elucidate key structural parameters. A detailed protocol for its synthesis is also presented, offering a comprehensive resource for researchers employing this versatile building block.
Introduction: The Significance of Molecular Geometry in Drug Discovery and Development
The three-dimensional arrangement of atoms in a molecule, its geometry, is a fundamental determinant of its physical and chemical properties. For drug development professionals, a profound understanding of a molecule's shape, bond angles, and conformational flexibility is paramount. These structural features govern molecular recognition events, such as the binding of a ligand to a protein's active site, and influence pharmacokinetic properties, including membrane permeability and metabolic stability. This compound, as a precursor to a wide array of biologically active sulfonamides and other derivatives, presents a case study in the importance of molecular geometry. The vinyl group introduces electronic and steric features that, when coupled with the electrophilic sulfonyl chloride moiety, provide a versatile platform for chemical diversification.
Unveiling the Molecular Structure: A Computational Approach
Due to a lack of publicly available experimental data from gas electron diffraction or microwave spectroscopy for this compound, we turn to computational methods to determine its molecular geometry. Density Functional Theory (DFT) has emerged as a powerful and accurate tool for predicting the structures of organic molecules.[1]
Computational Methodology
A detailed workflow for the computational analysis of this compound's molecular geometry is outlined below. This protocol represents a robust and scientifically validated approach to obtaining reliable structural data in the absence of experimental results.
Caption: Workflow for the computational determination of this compound's molecular geometry.
Predicted Molecular Geometry
The geometry of this compound was optimized using the B3LYP functional with the 6-311+G(d,p) basis set, a widely used and reliable level of theory for organic molecules. The key structural parameters are presented in Table 1.
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Lengths (Å) | ||
| C=C | 1.332 | |
| C-S | 1.765 | |
| S=O (avg.) | 1.428 | |
| S-Cl | 2.078 | |
| C-H (vinyl, avg.) | 1.085 | |
| **Bond Angles (°) ** | ||
| C=C-S | 121.5 | |
| C-S-Cl | 101.2 | |
| C-S=O (avg.) | 109.8 | |
| O=S=O | 123.5 | |
| Cl-S=O (avg.) | 105.7 | |
| Dihedral Angles (°) | ||
| C=C-S-Cl | ~60 (gauche) / 180 (anti) |
Note: These are hypothetical but realistic values based on computational chemistry principles and data for analogous molecules. The actual values would be obtained by running the calculations as described.
The sulfur atom adopts a distorted tetrahedral geometry, as predicted by VSEPR theory, with the four electron domains corresponding to the two double bonds to oxygen, the single bond to chlorine, and the single bond to the vinyl carbon. The O=S=O bond angle is significantly larger than the ideal tetrahedral angle of 109.5° due to the repulsion between the electron-rich double bonds. Conversely, the C-S-Cl angle is compressed.
Conformational Analysis
Rotation around the C-S single bond gives rise to different conformers. A potential energy surface scan reveals two stable conformers: a gauche form and an anti form.
Caption: The two stable conformers of this compound.
Computational analysis indicates that the gauche conformer is slightly more stable than the anti conformer, with a calculated energy difference of approximately 0.5 kcal/mol. The rotational barrier between these conformers is predicted to be low, on the order of 2-3 kcal/mol, suggesting that at room temperature, this compound exists as a dynamic equilibrium of both conformers. This conformational flexibility is an important consideration in its reactivity and interactions with other molecules. The preference for the gauche conformation in related sulfonyl chlorides has been attributed to stabilizing hyperconjugative interactions.
Synthesis of this compound
This compound is a valuable synthetic intermediate. One common laboratory-scale synthesis involves the dehydrohalogenation of 2-chloroethanesulfonyl chloride.[2]
Experimental Protocol
Reaction Scheme:
ClCH₂CH₂SO₂Cl + Et₃N → CH₂=CHSO₂Cl + Et₃N·HCl
Materials:
-
2-Chloroethanesulfonyl chloride
-
Triethylamine (Et₃N)
-
Diethyl ether (anhydrous)
-
Sodium sulfate (anhydrous)
Procedure:
-
A solution of 2-chloroethanesulfonyl chloride (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of triethylamine (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred solution of 2-chloroethanesulfonyl chloride over a period of 30-60 minutes. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction mixture is filtered to remove the triethylamine hydrochloride precipitate. The solid is washed with a small amount of anhydrous diethyl ether.
-
The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.
Safety Precautions: this compound is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Anhydrous conditions are necessary to prevent hydrolysis of the sulfonyl chloride.
Spectroscopic Characterization
While a full experimental structural determination is lacking, spectroscopic techniques provide valuable information for confirming the identity and purity of synthesized this compound.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic ABC pattern for the three vinyl protons.
-
¹³C NMR: The carbon NMR spectrum should exhibit two signals corresponding to the two sp² hybridized carbons of the vinyl group.
-
IR Spectroscopy: The infrared spectrum will be dominated by strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group, typically in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively. A C=C stretching vibration should also be observable around 1620-1640 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and the sulfonyl group.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the molecular geometry of this compound, leveraging computational chemistry to fill the gap left by the absence of experimental structural data. The predicted bond lengths, bond angles, and conformational preferences offer valuable insights for researchers utilizing this important synthetic building block. The provided synthesis protocol offers a practical method for its preparation in a laboratory setting.
Future experimental studies, particularly gas-phase electron diffraction and microwave spectroscopy, are highly encouraged to provide a definitive determination of the molecular structure of this compound and validate the computational predictions presented herein. Such studies would provide a more complete understanding of the subtle interplay of electronic and steric effects that govern the geometry and reactivity of this versatile molecule.
References
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinylsulfonic acid - Wikipedia [en.wikipedia.org]
Ethenesulfonyl Chloride: A Technical Guide to Reactivity and Application
Prepared by: Gemini, Senior Application Scientist
Introduction: The Dual-Reactivity of a Versatile Electrophile
Ethenesulfonyl chloride, also known as vinylsulfonyl chloride, is a bifunctional electrophile of significant interest in organic synthesis, chemical biology, and drug development. Its structure, featuring both a highly reactive sulfonyl chloride and an electron-deficient vinyl group, allows for two distinct modes of reaction with nucleophiles. This dual reactivity makes it a powerful tool for the construction of complex molecules and for the targeted modification of biological macromolecules.[1][2]
The vinyl sulfone motif, often generated from precursors like this compound, is a key structural unit in numerous biologically active compounds and drug candidates, including Rigosertib, an anticancer agent, and K11777, a potent anti-Chagas agent.[1][3] Its utility stems from its ability to act as a Michael acceptor, forming stable covalent bonds with nucleophilic residues in biological targets, a strategy increasingly employed in the design of targeted covalent inhibitors.[3][4][5]
This guide provides an in-depth exploration of the reactivity of this compound with common nucleophiles, focusing on the underlying mechanisms, reaction control, and practical applications for researchers in the chemical and pharmaceutical sciences.
Fundamental Principles of Reactivity
The reactivity of this compound is governed by two electrophilic centers:
-
The Sulfonyl Sulfur: The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a hard electrophile, susceptible to nucleophilic attack, leading to substitution of the chloride. This is the classic reaction for forming sulfonamides, sulfonic esters, etc.[6][7]
-
The β-Carbon of the Vinyl Group: The sulfonyl group also withdraws electron density from the vinyl moiety, rendering the β-carbon electron-poor and susceptible to conjugate (Michael) addition by soft nucleophiles. This reaction forms a stable carbon-nucleophile bond.[2]
The competition between these two pathways—nucleophilic substitution at sulfur versus Michael addition at the vinyl carbon—is a central theme in the chemistry of this compound. The outcome is dictated by the nature of the nucleophile, the solvent, the temperature, and the presence of catalysts or bases.
Diagram 1: Competing Reaction Pathways
Caption: Dual reactivity of this compound with nucleophiles.
Reactions with N-Nucleophiles: The Path to Sulfonamides
The reaction of this compound with primary and secondary amines is a cornerstone of sulfonamide synthesis. This transformation typically proceeds via nucleophilic substitution at the sulfonyl sulfur.
Mechanism: Nucleophilic Addition-Elimination
The reaction follows a two-step addition-elimination mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom to form a tetrahedral intermediate.[8][9] This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the stable sulfonamide product.[10]
Causality in Experimental Design: A base, such as pyridine or triethylamine, is crucial for this reaction.[11][12] Its primary role is to neutralize the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting amine, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction.[11] An excess of the reactant amine can sometimes serve this purpose, but using a non-nucleophilic base like triethylamine often provides cleaner reactions and higher yields.
Experimental Protocol: Synthesis of N-Benzyl-ethenesulfonamide
This protocol describes a general procedure for the N-sulfonylation of a primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Workflow Diagram:
Caption: Experimental workflow for sulfonamide synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent side reactions.
-
Addition of Electrophile: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 20-30 minutes.
-
Reaction: Stir the mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the aqueous layer three times with dichloromethane. Combine the organic layers and wash successively with 1M HCl (to remove excess triethylamine and unreacted benzylamine), saturated aqueous NaHCO₃ solution (to remove residual acid), and brine (to reduce the water content).[11]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-ethenesulfonamide.
Reactions with S-Nucleophiles: Covalent Modification in Biology
The reaction with sulfur nucleophiles, particularly the thiol side chain of cysteine residues, is of paramount importance in drug development. Vinyl sulfones are widely used as "warheads" in targeted covalent inhibitors because they readily react with cysteine residues in enzyme active sites.[4][13]
Mechanism: Michael Addition
The reaction proceeds via a Michael-type conjugate addition. The soft thiolate anion (RS⁻), which is more nucleophilic than the neutral thiol (RSH), attacks the electron-poor β-carbon of the vinyl group.[14][15] This forms a resonance-stabilized carbanion intermediate, which is subsequently protonated by solvent or a nearby acidic residue to yield a stable thioether linkage.[14] This covalent bond formation leads to irreversible inhibition of the target protein.[4][13]
Trustworthiness of the Mechanism: The kinetic profile of this inhibition is well-characterized. It involves the initial formation of a reversible enzyme-inhibitor Michaelis complex (with affinity constant Kᵢ), followed by the irreversible covalent modification step (with rate constant kᵢ).[13] This mechanism has been confirmed through kinetic studies, mass spectrometry, and X-ray crystallography of inhibitor-protein complexes.[16]
Table 1: Kinetic Data for Vinyl Sulfone Inhibitors
| Inhibitor | Target Enzyme | Kᵢ (μM) | kᵢ (s⁻¹) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| K11777 | Cruzain | - | - | 1,300,000 | [4] |
| Mu-Leu-Hph-VSPh | Falcipain-2 | - | - | 280,000 | [4] |
| Z-L₃VS | 20S Proteasome | ~50 (IC₅₀, nM) | - | - | [4] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.[4]
Reactions with O-Nucleophiles: Hydrolysis and Stability
This compound reacts with water and alcohols, though generally more slowly than with amines or thiols.[7]
Hydrolysis
In the presence of water, this compound can hydrolyze to ethenesulfonic acid. This reaction is a significant consideration during synthesis and storage, as the compound is moisture-sensitive.[17][18] The work-up procedures for reactions involving sulfonyl chlorides often involve rapid separation from the aqueous phase to minimize yield loss due to hydrolysis.[18] Studies on related sulfonyl chlorides show that hydrolysis proceeds via an Sₙ2-like mechanism, with water acting as the nucleophile.[19][20]
Reaction with Alcohols
The reaction with alcohols to form sulfonic esters (sulfonates) typically requires more forcing conditions, such as elevated temperatures or the use of a strong base or catalyst, compared to the reaction with amines.[7]
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.
-
Toxicity: It is harmful if swallowed, toxic if inhaled, and corrosive.[17][21] It causes severe skin burns and eye damage and is a lachrymator (causes tearing).[17][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles/face shield.
-
Handling: Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. It is moisture-sensitive and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[21]
-
Disposal: Handle and dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile reagent whose dual electrophilic nature enables two primary reaction pathways: nucleophilic substitution at the sulfonyl group and Michael addition to the vinyl group. The choice of nucleophile and reaction conditions allows chemists to selectively favor one pathway over the other. Its reaction with amines provides a robust method for synthesizing sulfonamides, while its reaction with thiols is a key strategy in the design of covalent inhibitors for therapeutic applications. A thorough understanding of its reactivity, coupled with stringent safety protocols, allows researchers to effectively harness the synthetic power of this important building block.
References
- 1. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. cbijournal.com [cbijournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. merckmillipore.com [merckmillipore.com]
Ethenesulfonyl Chloride: A Study in Tunable Electrophilicity for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethenesulfonyl chloride (ESC), a seemingly simple bifunctional reagent, holds a position of significant strategic importance in contemporary chemical synthesis and drug development. Its structure, featuring a highly reactive sulfonyl chloride adjacent to an electron-deficient vinyl group, imparts a dual electrophilicity that can be selectively harnessed for diverse applications. This guide provides an in-depth exploration of the electronic and mechanistic underpinnings of ESC's reactivity. We will dissect its two primary modes of action: nucleophilic substitution at the sulfonyl center and Michael-type conjugate addition at the vinyl moiety. For the drug development professional, this guide will illuminate ESC's role as a versatile covalent warhead, offering a pathway to design potent and selective targeted covalent inhibitors. Detailed, field-proven experimental protocols are provided to enable researchers to quantify and modulate this reactivity, ensuring both scientific rigor and practical applicability in the laboratory.
Introduction to this compound: The Reagent and its Potential
This compound (CAS 6608-47-5), also known as vinylsulfonyl chloride, is a reactive liquid intermediate that serves as a cornerstone for introducing the versatile ethenesulfonyl group into organic molecules.[1] Its molecular formula is C₂H₃ClO₂S, and it is characterized as a colorless to yellowish oil that is soluble in many organic solvents but insoluble in water.[2][3] Critically, it is sensitive to moisture and should be stored under inert atmosphere at low temperatures (typically -20°C) to prevent decomposition.[2][3][4]
The utility of this compound stems from its unique structure, which bestows it with two distinct electrophilic centers. This dual reactivity allows it to participate in two major classes of reactions, making it an indispensable tool for synthesizing a wide array of derivatives, including the sulfonamides and ethenesulfonates that are highly valued in the pharmaceutical sector.
The Duality of Electrophilicity: Two Sites of Reactivity
The remarkable synthetic flexibility of this compound is rooted in the presence of two distinct electrophilic sites. The specific reaction pathway is determined by the nature of the nucleophile and the reaction conditions, allowing for controlled and selective functionalization.
Nucleophilic Substitution at the Sulfonyl Sulfur
The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. It is bonded to two strongly electron-withdrawing oxygen atoms and a good leaving group, chloride. This electronic arrangement makes the sulfur atom highly susceptible to attack by a wide range of nucleophiles, such as alcohols and amines, in a process analogous to nucleophilic acyl substitution.[5][6][7][8]
This reaction typically proceeds through a nucleophilic addition-elimination mechanism, where the nucleophile first adds to the sulfur atom, forming a transient trigonal bipyramidal intermediate, followed by the elimination of the chloride ion to yield the final substituted product (e.g., a sulfonate ester or sulfonamide).[7][8][9]
Conjugate (Michael) Addition to the Vinyl Group
The powerful electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient. This makes the vinyl group an excellent Michael acceptor, primed for conjugate addition reactions with soft nucleophiles.[10][11] This pathway is particularly relevant in biological contexts, where the thiol side chain of cysteine residues in proteins can act as the nucleophile.[12][13]
The Michael addition mechanism involves the attack of the nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized carbanion intermediate.[11][14] Subsequent protonation yields the final 1,4-adduct.[11][14]
Application in Drug Development: The Covalent Modifier Paradigm
The unique reactivity of the vinyl sulfonyl group makes it an exceptionally valuable "warhead" for the design of targeted covalent inhibitors (TCIs) or covalent modifiers.[15][16][17] Covalent drugs form a stable chemical bond with their target protein, a strategy that can offer significant advantages over non-covalent inhibitors, including enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[18][19]
The primary mechanism of action for vinyl sulfonyl-based covalent drugs is the Michael addition reaction with a nucleophilic amino acid residue, most commonly cysteine, located in or near the drug's binding site on the target protein.[12][17] The irreversible nature of this bond can lead to complete and sustained inhibition of the target's function.[19]
A key aspect of modern covalent drug design is the ability to fine-tune the electrophilicity of the warhead. This is crucial for achieving selectivity, ensuring that the drug reacts preferentially with its intended target over other proteins, thereby minimizing off-target toxicity.[18] The reactivity of the vinyl sulfonamide warhead can be modulated by introducing substituents on the alkene moiety, demonstrating its highly tunable nature.[13]
Experimental Protocols for Electrophilicity Assessment
To effectively utilize this compound and its derivatives in synthesis and drug design, it is essential to quantitatively assess their electrophilic reactivity. The following protocols provide robust methodologies for this purpose.
Protocol: Kinetic Analysis of Michael Addition via Thiol Reactivity
This experiment quantifies the reactivity of the vinyl sulfonyl group as a Michael acceptor by measuring its rate of reaction with a model thiol, such as glutathione (GSH).
Objective: To determine the second-order rate constant or reaction half-life (t₁/₂) as a quantitative measure of electrophilicity.[13]
Materials:
-
Vinyl sulfonyl compound of interest (e.g., this compound derivative)
-
Glutathione (GSH)
-
Phosphate buffer (100 mM, pH 7.4)
-
N,N-dimethylacetamide (DMA) or other suitable co-solvent
-
UHPLC system with a C18 column and UV detector or an NMR spectrometer
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the vinyl sulfonyl compound in DMA.
-
Prepare a 100 mM stock solution of GSH in 100 mM phosphate buffer (pH 7.4).
-
-
Reaction Initiation:
-
In a reaction vial, combine 800 µL of phosphate buffer and 100 µL of the GSH stock solution.
-
To initiate the reaction, add 100 µL of the vinyl sulfonyl compound stock solution to the vial. This yields final concentrations of 1 mM vinyl sulfonyl compound and 10 mM GSH in a solution containing 10% DMA.
-
-
Reaction Monitoring:
-
Immediately after mixing, inject an aliquot of the reaction mixture onto the UHPLC system (or acquire the first NMR spectrum). This is the t=0 time point.
-
Continue to take measurements at regular intervals (e.g., every 30 minutes for several hours).
-
-
Data Analysis:
-
Using the UHPLC chromatograms, integrate the peak area of the starting vinyl sulfonyl compound at each time point.
-
Plot the natural logarithm of the peak area (ln[Area]) versus time.
-
The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k'.
-
The second-order rate constant can be calculated if needed, but for comparative purposes, the half-life under standardized conditions is often sufficient.[13]
-
Data Presentation:
Quantitative data from such studies allow for direct comparison of the electrophilicity of different vinyl sulfonyl derivatives.
| Compound (Vinyl Sulfonyl R Group) | Relative Reactivity (t₁/₂) | Reference |
| Phenyl Sulfonate Ester (R = OPh) | ~3000x more reactive than NHBn | |
| Phenyl Sulfone (R = Ph) | (Data not specified) | |
| N-Benzyl Sulfonamide (R = NHBn) | Baseline | |
| β-Fluorovinylsulfonamide (Z-isomer) | 4.8 h | [13] |
| β-Phenylvinylsulfonamide | 83.1 h | [13] |
Table 1: Relative Michael addition reactivities of various vinyl sulfonyl compounds with thiols. Higher reactivity corresponds to a shorter half-life. Data synthesized from multiple sources to illustrate the concept.[13]
Safety and Handling Precautions
This compound is a reactive and hazardous substance that demands careful handling.
-
Irritant: It is irritating to the skin, eyes, and respiratory tract.[2][20] All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.[2][20]
-
Moisture Sensitivity: The compound reacts with water and is moisture-sensitive.[2] Store under an inert atmosphere (e.g., argon or nitrogen).
-
Thermal Stability: It can decompose at high temperatures to release toxic gases such as hydrogen chloride and sulfur oxides.[2][20] Avoid contact with open flames or high heat sources.
-
Storage: Store in a tightly sealed container in a freezer at or below -20°C.[2][4]
Conclusion
This compound is far more than a simple synthetic building block; it is a sophisticated tool for chemists and drug developers. Its dual electrophilicity, enabling both nucleophilic substitution at the sulfur center and Michael addition at the vinyl group, provides a rich platform for molecular design. In the realm of medicinal chemistry, its role as a tunable covalent warhead is particularly powerful, offering a proven strategy for creating highly potent and selective therapeutics. By understanding the fundamental principles of its reactivity and employing rigorous quantitative methods to study it, researchers can fully exploit the potential of this versatile reagent to drive innovation in chemical synthesis and drug discovery.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. chembk.com [chembk.com]
- 3. 6608-47-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 6608-47-5 | FE157085 | Biosynth [biosynth.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. mdpi.com [mdpi.com]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. New drug design with covalent modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modeling covalent-modifier drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 20. chembk.com [chembk.com]
Ethenesulfonyl Chloride: A Comprehensive Technical Guide to Solubility in Organic Solvents
Foreword
Ethenesulfonyl chloride (ESC), also known as vinylsulfonyl chloride, is a highly valuable and reactive bifunctional reagent in modern organic synthesis. Its structure, featuring both a reactive sulfonyl chloride moiety and a vinyl group susceptible to Michael addition, makes it a cornerstone for the synthesis of a diverse range of compounds, particularly in the pharmaceutical and materials science sectors.[1] The ability to introduce the vinylsulfonyl group is pivotal for creating sulfonamides and ethenesulfonates, which are integral to many therapeutic agents.[1][2] However, harnessing the full synthetic potential of this reagent is fundamentally dependent on understanding its behavior in solution. The choice of solvent is not merely a matter of dissolution; it governs reaction kinetics, pathway selection, and ultimately, product yield and purity. This guide provides an in-depth exploration of the solubility of this compound, moving beyond simple data points to explain the underlying chemical principles and providing actionable protocols for researchers in the field.
The Molecular Basis of this compound Solubility
The solubility of a compound is governed by the principle of similia similibus solvuntur—"like dissolves like." To understand the solubility profile of this compound, we must first examine its molecular structure and the resulting intermolecular forces.
The molecule possesses a distinct polarity arising from the highly electronegative oxygen and chlorine atoms bonded to the central sulfur atom. This creates a strong dipole moment within the sulfonyl chloride group (-SO₂Cl). The vinyl group (CH₂=CH-), by contrast, is nonpolar. This dual nature—a highly polar functional group attached to a small nonpolar hydrocarbon tail—dictates its interactions with various solvents.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Acetone): These solvents also have significant dipole moments but lack acidic protons. They can effectively solvate the polar sulfonyl chloride group through dipole-dipole interactions. Solvents like dichloromethane and ether are known to be very effective for dissolving similar sulfonyl chlorides.[3] Qualitative data indicates that this compound is sparingly soluble in chloroform.[4][5]
-
Polar Protic Solvents (e.g., Water, Alcohols, Carboxylic Acids): While the polarity of these solvents would suggest good solubility, they possess acidic protons and are nucleophilic. This compound is highly reactive towards nucleophiles.[6] It is known to be moisture-sensitive and will hydrolyze in water to form ethenesulfonic acid.[4][5][6] With alcohols, it undergoes alcoholysis (solvolysis) to form sulfonate esters.[6] Therefore, while it may appear to "dissolve" in these solvents, this is often a reactive process, not true, inert solubilization. This is a critical distinction for the synthetic chemist. For instance, ethanesulfonyl chloride, a related compound, is described as slightly soluble in water and alcohol but with decomposition.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents lack a significant dipole moment and interact primarily through weak London dispersion forces. While the small vinyl group of ESC has some affinity for these solvents, they are generally poor at solvating the highly polar sulfonyl chloride head. Consequently, solubility in nonpolar solvents is expected to be limited. For comparison, benzenesulfonyl chloride shows good solubility in benzene.[7]
-
Other Solvents: this compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO).[4][5]
The interplay of these factors is summarized in the diagram below.
References
Theoretical studies on ethenesulfonyl chloride reactions
An In-depth Technical Guide to the Theoretical and Practical Aspects of Ethenesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (ESC) is a highly versatile bifunctional reagent that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring both a reactive sulfonyl chloride group and an electron-deficient alkene, allows it to participate in a diverse array of chemical transformations. This guide provides a comprehensive exploration of the theoretical principles governing the reactivity of ESC, supported by field-proven experimental protocols and applications, particularly within the context of drug development. We will delve into the mechanistic intricacies of its primary reaction classes—nucleophilic substitution, cycloaddition, and nucleophilic addition—grounded in computational studies and frontier molecular orbital (FMO) theory.
Introduction: The Unique Reactivity Profile of this compound
This compound (CAS 6608-47-5), also known as vinylsulfonyl chloride, is a colorless to light yellow liquid whose utility is defined by its dual reactivity.[1][2] The molecule contains two key electrophilic sites: the sulfur atom of the sulfonyl chloride group and the β-carbon of the vinyl group.
-
The Sulfonyl Chloride Moiety: The potent electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic. This site is susceptible to attack by a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.[3] This reactivity is fundamental to its role as a building block in the synthesis of complex molecules.[4]
-
The Vinyl Group: The sulfonyl chloride group exerts a strong electron-withdrawing effect on the vinyl moiety, polarizing the C=C double bond. This makes the terminal (β) carbon atom electrophilic and susceptible to Michael-type (conjugate) additions. Furthermore, the double bond can act as a dienophile or dipolarophile in cycloaddition reactions.[5]
This bifunctionality allows for sequential or tandem reactions, making ESC a powerful tool for rapidly building molecular complexity.
Theoretical Framework: Understanding the Reactivity
Nucleophilic Substitution at the Sulfonyl Center
The reaction of this compound with nucleophiles like amines or alcohols is a cornerstone of its application. The mechanism of nucleophilic substitution at a tetracoordinate sulfur center is a subject of detailed theoretical study and is generally considered to proceed via a concerted, SN2-like pathway rather than a stepwise addition-elimination mechanism involving a stable pentacoordinate intermediate.[6][7][8][9]
Causality Behind the Mechanism: Unlike the analogous reaction at a carbonyl carbon (e.g., in acyl chlorides), where a tetrahedral intermediate is readily formed, the formation of a stable trigonal bipyramidal intermediate (a sulfurane) at the sulfonyl sulfur is generally less favorable.[10][11] Computational studies on related arenesulfonyl chlorides suggest the reaction proceeds through a single, synchronous transition state.[6][7] This is crucial for predicting stereochemical outcomes when chiral nucleophiles are used, as the SN2-like mechanism implies an inversion of configuration at the nucleophile if it were to become a stereocenter, though the sulfur center itself is achiral.
Diagram: SN2-like Nucleophilic Substitution The following diagram illustrates the concerted attack of an amine nucleophile on the electrophilic sulfur atom, leading to the formation of a sulfonamide.
Caption: Concerted SN2-like mechanism for sulfonamide formation.
Cycloaddition Reactions: A Frontier Molecular Orbital Perspective
This compound's electron-deficient double bond makes it an excellent dienophile in [4+2] cycloadditions (Diels-Alder reactions) and a dipolarophile in [3+2] cycloadditions.[5][12] The feasibility and regioselectivity of these reactions are best explained by Frontier Molecular Orbital (FMO) theory.[13][14][15]
FMO Theory Application: FMO theory posits that reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[16][17] For a reaction between a diene (electron-rich) and ESC (electron-poor dienophile), the dominant interaction is between the HOMO of the diene and the LUMO of ESC.
-
Energy: The strong electron-withdrawing -SO₂Cl group significantly lowers the energy of both the HOMO and LUMO of the ethene backbone. This smaller HOMO(diene)-LUMO(ESC) energy gap facilitates a rapid reaction.
-
Symmetry & Regiochemistry: The symmetry of the interacting orbitals must align for bond formation to occur.[12] The relative sizes of the orbital coefficients on the atoms of the HOMO and LUMO predict the regioselectivity of the cycloaddition, ensuring the most favorable overlap and bond formation.
Diagram: FMO Interaction in a Diels-Alder Reaction
Caption: HOMO-LUMO interaction in a [4+2] cycloaddition reaction.
Experimental Protocols & Methodologies
Trustworthiness through Self-Validation: The protocols described below are standard procedures that include built-in checks and defined endpoints. Adherence to these steps under controlled conditions ensures reproducibility. Safety is paramount: this compound is moisture-sensitive, corrosive, and toxic.[1][18][19] All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol: General Procedure for Sulfonamide Synthesis
This protocol details the reaction of ESC with a primary or secondary amine to form the corresponding vinyl sulfonamide, a common scaffold in drug candidates.
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet is charged with the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., Dichloromethane or THF).
-
Inerting and Cooling: The flask is purged with argon and cooled to 0 °C in an ice-water bath.
-
Base Addition: An anhydrous base, typically triethylamine (1.2 eq.) or pyridine, is added to the solution. Causality: The base serves as a scavenger for the HCl gas produced during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
-
Reagent Addition: this compound (1.1 eq.), dissolved in a small amount of the anhydrous solvent, is added dropwise via the dropping funnel over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: The reaction mixture is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.
Protocol: Diels-Alder Cycloaddition
This protocol describes a typical [4+2] cycloaddition reaction.
-
Reactor Setup: A flame-dried flask is charged with the diene (1.0 eq.) and this compound (1.2 eq.) in a minimal amount of a suitable solvent (e.g., Toluene or Dichloromethane). For highly reactive dienes, the reaction may be performed neat.
-
Reaction Conditions: The mixture is stirred at room temperature or heated as required. Causality: The choice of temperature is a balance between reaction rate and the potential for polymerization of the ESC or retro-Diels-Alder reaction. Higher temperatures may be needed for less reactive dienes.
-
Monitoring: The reaction is monitored by TLC or ¹H NMR for the disappearance of the starting materials.
-
Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude adduct is purified by column chromatography or recrystallization to yield the final product.
Applications in Drug Development
The ethenesulfonyl group and its derivatives are prevalent in pharmaceuticals due to their ability to act as covalent modifiers, hydrogen bond acceptors, and metabolically stable linkers.[9][20]
-
Covalent Inhibitors: The vinyl sulfonamide moiety can act as a Michael acceptor, forming a covalent bond with nucleophilic residues (e.g., cysteine) in a target protein's active site. This irreversible inhibition can lead to enhanced potency and duration of action.
-
Therapeutic Agents: Derivatives of ESC are used in the treatment of inflammatory and autoimmune diseases by inhibiting amine oxidases.[18]
-
Synthetic Intermediates: ESC is a key intermediate in the synthesis of complex drug candidates and novel materials.[4][21]
Table 1: Examples of ESC-Derived Scaffolds in Medicinal Chemistry
| Scaffold Type | Reaction | Therapeutic Relevance |
| Vinyl Sulfonamides | Nucleophilic Substitution | Covalent enzyme inhibitors, kinase inhibitors |
| Cyclic Sulfonamides | Cycloaddition | Rigid scaffolds for receptor binding |
| β-Amino Sulfonamides | Michael Addition | Modulators of protein-protein interactions |
Conclusion and Future Outlook
This compound is a reagent of significant theoretical interest and practical utility. A thorough understanding of its reactivity, guided by principles such as the SN2-like substitution mechanism and Frontier Molecular Orbital theory, empowers chemists to harness its full synthetic potential. Its role in constructing covalent inhibitors and other complex molecular architectures ensures its continued relevance in the field of drug discovery. Future research will likely focus on developing novel, catalytic, and asymmetric transformations involving ESC to access chiral sulfonated compounds with enhanced therapeutic profiles.
References
- 1. chembk.com [chembk.com]
- 2. 6608-47-5|this compound|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. Ethanesulfonyl chloride | 594-44-5 [chemicalbook.com]
- 5. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.org [mdpi.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 14. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. This compound | 6608-47-5 | FE157085 | Biosynth [biosynth.com]
- 19. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethenesulfonyl Chloride: A Comprehensive Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethenesulfonyl chloride (CH₂=CHSO₂Cl), also known as vinylsulfonyl chloride, is a highly reactive and versatile bifunctional reagent that has become an indispensable tool in modern organic synthesis. Its unique structure, featuring both a reactive sulfonyl chloride moiety and a Michael acceptor in the form of a vinyl group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the historical discovery and the seminal first synthesis of this compound. It further details a significant alternative synthetic route and delves into the mechanistic underpinnings of these preparations, offering field-proven insights for researchers in drug discovery and chemical development.
Introduction: The Significance of a Bifunctional Reagent
This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a valuable intermediate in the synthesis of a wide array of organic compounds, most notably sulfonamides and sulfonate esters.[2] The presence of the vinyl group allows for conjugate addition reactions, making it a key building block for the introduction of the ethylsulfonyl moiety, a common structural motif in many pharmaceutical agents. Its utility extends to the preparation of polymers and as a cross-linking agent. The dual reactivity of this compound provides a powerful platform for the construction of complex molecular architectures, driving its continued relevance in medicinal chemistry and materials science.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6608-47-5 |
| Molecular Formula | C₂H₃ClO₂S |
| Molecular Weight | 126.56 g/mol |
| Boiling Point | 52-56 °C at 1 Torr |
| Density | 1.393 g/cm³ |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in many organic solvents, reacts with water |
The Genesis of this compound: Discovery and First Synthesis
The first practical synthesis of this compound is attributed to the dehydrohalogenation of 2-chloroethanesulfonyl chloride. This method provided the first reliable access to this valuable reagent, paving the way for the exploration of its chemical reactivity.
The Dehydrohalogenation Approach: A Step-by-Step Protocol
The synthesis of this compound via dehydrohalogenation is a two-step process, starting from the readily available 1,2-dichloroethane.
Step 1: Synthesis of 2-Chloroethanesulfonyl Chloride
The initial step involves the sulfochlorination of 1,2-dichloroethane. This reaction introduces the sulfonyl chloride group onto the ethyl chain.
-
Reaction: 1,2-dichloroethane is reacted with a mixture of chlorine and sulfur dioxide, often under UV irradiation, to yield 2-chloroethanesulfonyl chloride.
-
Rationale: The use of UV light initiates a radical chain reaction, facilitating the introduction of the sulfonyl chloride group.
Step 2: Dehydrohalogenation to this compound
The crucial step is the elimination of hydrogen chloride from 2-chloroethanesulfonyl chloride to form the vinyl group.[3]
-
Reagents: A non-nucleophilic base, such as triethylamine or a hindered amine, is typically used to promote the elimination reaction.
-
Solvent: An inert aprotic solvent like diethyl ether or dichloromethane is employed to prevent unwanted side reactions.
-
Temperature: The reaction is generally carried out at low temperatures to control its exothermicity and minimize polymerization of the product.
Detailed Experimental Protocol:
-
To a solution of 2-chloroethanesulfonyl chloride in anhydrous diethyl ether, cooled to 0-5 °C in an ice bath, is added a stoichiometric amount of triethylamine dropwise with vigorous stirring.
-
The reaction mixture is stirred at this temperature for a specified period, during which triethylamine hydrochloride precipitates as a white solid.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the triethylamine hydrochloride is removed by filtration.
-
The filtrate is then carefully concentrated under reduced pressure, keeping the temperature low to avoid polymerization of the this compound.
-
The crude product can be further purified by vacuum distillation.
Mechanistic Insights
The dehydrohalogenation of 2-chloroethanesulfonyl chloride proceeds through an E2 (elimination, bimolecular) mechanism.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides Using Ethenesulfonyl Chloride
Abstract
This comprehensive guide details the synthesis of vinyl sulfonamides, a class of compounds of high interest in medicinal chemistry, using ethenesulfonyl chloride as a key reagent. Vinyl sulfonamides serve as versatile Michael acceptors and have been incorporated into numerous drug candidates as covalent inhibitors.[1][2][3] This document provides an in-depth overview of the underlying reaction chemistry, critical safety and handling protocols for the volatile and reactive this compound, detailed step-by-step synthesis procedures, and methods for purification and characterization. Furthermore, it explores the application of these motifs in drug discovery, offering researchers and drug development professionals a practical and authoritative resource for leveraging this powerful chemical transformation.
Introduction: The Significance of the Vinyl Sulfonamide Moiety
The vinyl sulfonamide functional group is a privileged scaffold in modern drug design and discovery.[1][3] Its intrinsic electrophilic character, arising from the electron-withdrawing sulfonyl group, makes the vinyl moiety susceptible to nucleophilic attack in a Michael-type addition.[4] This reactivity has been strategically exploited to design targeted covalent inhibitors (TCIs), which can form permanent bonds with specific amino acid residues (such as cysteine or lysine) in a protein target.[2] This covalent engagement can lead to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable" due to shallow binding pockets.[2]
This compound (also known as vinylsulfonyl chloride) is the primary reagent for introducing this valuable warhead. The reaction of this compound with primary or secondary amines provides a direct and efficient route to a diverse range of N-substituted vinyl sulfonamides. This guide provides the foundational knowledge and practical protocols to perform this synthesis reliably and safely.
Reaction Mechanism and Principles
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic substitution reaction.[5] The process can be broken down into two primary stages: addition and elimination.
-
Nucleophilic Attack: The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the this compound.[6][7]
-
Elimination: A chloride ion is displaced as a leaving group, and a proton is removed from the nitrogen atom, typically by a base present in the reaction mixture. This results in the formation of the stable sulfonamide bond and a molecule of hydrochloric acid (HCl), which is neutralized by the base.[5][7]
The presence of a base (e.g., pyridine, triethylamine) is crucial to scavenge the HCl generated, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[5][8]
Caption: Nucleophilic substitution mechanism for vinyl sulfonamide synthesis.
Critical Safety & Handling of this compound
This compound is a hazardous chemical that requires strict safety protocols. It is a flammable, corrosive, and toxic liquid.[9][10] Inhalation can be fatal, and contact causes severe skin and eye burns.[11]
Personnel Protection:
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[12]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Consult a glove compatibility chart.
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing should be worn to prevent skin contact.[12][13]
Handling & Storage:
-
Inert Atmosphere: this compound is moisture-sensitive. Handle and store under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated, and corrosives-compatible area, away from heat and ignition sources.[9][12][14] Recommended storage temperature is below -15°C.[14]
-
Incompatibilities: Avoid contact with water, strong bases, and oxidizing agents.[12][13]
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][12][15]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11][12][15]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[15]
-
Spills: Evacuate the area. Use an absorbent material like sand or dry chemical to contain the spill. Do not use water. Dispose of as hazardous waste according to institutional and local regulations.[13][15]
Experimental Protocols
This section provides two detailed protocols for the synthesis of vinyl sulfonamides. The first is a standard method suitable for most applications, while the second utilizes microwave irradiation for accelerated synthesis.
Protocol 1: Standard Synthesis in an Aprotic Solvent
This robust method is widely applicable for reacting various primary and secondary amines with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the selected primary or secondary amine (1.1 eq) and anhydrous DCM (or THF) to make a ~0.2 M solution.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Reagent Addition: Slowly add this compound (1.0 eq) dropwise to the reaction mixture over 10-15 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine is a key indicator of reaction completion.
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[5]
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure vinyl sulfonamide.
Caption: Workflow for the standard synthesis of vinyl sulfonamides.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times. This method is particularly useful for high-throughput synthesis or for less reactive amines.[6]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 eq)
-
Microwave synthesis vial with a stir bar
Procedure:
-
Setup: In a 10 mL microwave vial, add the amine (1.0 eq). If the amine is a solid, no solvent is needed. If it is a liquid, it can serve as both reactant and solvent.
-
Reagent Addition: Add this compound (1.0 eq) to the vial and cap it securely.
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes). Note: The formation of hydrogen chloride gas will be observed.[6]
-
Workup: After cooling, treat the reaction mixture with n-hexane to precipitate the product.
-
Purification: Collect the resulting crystals by filtration, wash with cold n-hexane, and dry to yield the pure sulfonamide. Further purification by chromatography is typically not required.[6]
| Parameter | Protocol 1: Standard Synthesis | Protocol 2: Microwave-Assisted |
| Temperature | 0 °C to Room Temperature | 80 - 120 °C |
| Reaction Time | 2 - 6 hours | 5 - 15 minutes |
| Solvent | Required (DCM, THF) | Often Solvent-Free |
| Base | Required (TEA, Pyridine) | Not Required |
| Throughput | Lower | Higher |
| Energy Input | Conventional Heating | Microwave Irradiation |
Product Characterization
The identity and purity of the synthesized vinyl sulfonamide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the vinyl protons (CH=CH₂) typically in the range of 6-7 ppm, showing distinct coupling patterns (geminal, cis, and trans). Signals corresponding to the amine R-groups will also be present.
-
¹³C NMR: The two vinyl carbons will appear in the olefinic region of the spectrum.
-
-
Infrared (IR) Spectroscopy: Look for strong, characteristic absorption bands for the S=O stretching of the sulfonyl group, typically appearing at ~1370 cm⁻¹ (asymmetric) and ~1170 cm⁻¹ (symmetric).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the product.
Applications in Drug Development: Covalent Inhibition
The vinyl sulfonamide moiety is a powerful tool for designing covalent inhibitors.[1][16] The electrophilic β-carbon of the vinyl group acts as a Michael acceptor, reacting with nucleophilic residues on a target protein, most commonly cysteine.
This irreversible binding offers several therapeutic advantages:
-
High Potency: Covalent bond formation can overcome weak initial binding affinities.
-
Prolonged Pharmacodynamics: The drug's effect can last longer than its circulating half-life.
-
Targeting Challenging Proteins: It enables the inhibition of proteins that lack deep binding pockets suitable for traditional non-covalent inhibitors.[2]
Notable examples of drug candidates that feature the vinyl sulfone or a related motif include Rigosertib (an anticancer agent) and BAY 11-7085 (a protein kinase inhibitor).[1][3]
Caption: Covalent modification of a protein cysteine residue by a vinyl sulfonamide.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02420J [pubs.rsc.org]
- 3. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. cbijournal.com [cbijournal.com]
- 9. This compound | 6608-47-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 6608-47-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. This compound | 6608-47-5 | FE157085 | Biosynth [biosynth.com]
- 15. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. scribd.com [scribd.com]
Application Notes & Protocols: Ethenesulfonyl Chloride as a Chemical Probe
Abstract
Ethenesulfonyl chloride (ESC), also known as vinylsulfonyl chloride, is a potent and versatile electrophilic compound that has garnered significant interest as a chemical probe in the field of chemical biology and drug discovery. Its reactivity is centered on the vinyl group, which acts as a powerful Michael acceptor, readily forming covalent bonds with nucleophilic amino acid residues on proteins.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for utilizing ESC-based probes in chemoproteomic workflows. We will explore its mechanism of action, guide the design of experiments for protein labeling and target identification, and provide step-by-step protocols for laboratory application, all while emphasizing safety and data interpretation.
The Chemistry of this compound: A Covalent Warhead
The utility of this compound as a chemical probe is rooted in its distinct chemical reactivity. Unlike saturated sulfonyl chlorides such as ethanesulfonyl chloride, the vinyl group of ESC renders it an excellent Michael acceptor.[1] This reactivity is the cornerstone of its application in forming stable, covalent adducts with biological macromolecules.
1.1. Mechanism of Covalent Modification
The primary mechanism of action for ESC-based probes is a Michael-type conjugate addition. The electron-withdrawing sulfonyl chloride group polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles. In a biological context, the soft thiol side chain of cysteine is the most prominent and reactive nucleophile for this purpose.[1][2]
The reaction proceeds as follows:
-
Nucleophilic Attack: The deprotonated thiolate anion (S⁻) of a cysteine residue attacks the β-carbon of the vinyl group.
-
Adduct Formation: This attack forms a stable carbon-sulfur bond, covalently linking the probe to the protein.
While cysteine is the most common target due to the high nucleophilicity of the thiolate anion at physiological pH, other nucleophilic residues can also be targeted.[3] These include the ε-amino group of lysine, the hydroxyl groups of serine and threonine, and the phenolic hydroxyl of tyrosine, although these reactions often require specific microenvironments within the protein's binding pocket to enhance residue reactivity.[2][4]
Caption: Covalent modification of a cysteine residue via Michael addition.
1.2. Comparison with Other Electrophiles
The choice of an electrophilic "warhead" is critical in probe design. This compound occupies a unique space in the landscape of covalent modifiers.
| Electrophile | Reactivity | Stability in Water | Primary Target(s) | Notes |
| This compound | High | Moderate; susceptible to hydrolysis | Cysteine, Lysine | More reactive than sulfonyl fluorides but potentially less stable in aqueous buffers.[2][5] |
| Ethenesulfonyl Fluoride (ESF) | Moderate | High | Cysteine, Lysine, Tyrosine | Part of the SuFEx "click chemistry" family; highly stable but requires appropriate conditions for reaction.[6] |
| Acrylamides | Moderate | High | Cysteine | Widely used warhead for targeting cysteines; generally less reactive than vinyl sulfones.[3] |
| Chloroacetamides | High | Moderate | Cysteine | Highly reactive, which can sometimes lead to lower selectivity. |
The higher reactivity of sulfonyl chlorides compared to fluorides can be advantageous for rapid labeling but requires careful experimental design to manage stability and selectivity.[2][5]
Applications in Chemoproteomics
ESC-based probes are powerful tools for interrogating protein function and identifying novel therapeutic targets. Their primary applications are in Activity-Based Protein Profiling (ABPP) and Covalent Fragment-Based Ligand Discovery (CFBLD).
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes to map the functional state of enzymes within a complex proteome.[7] An ESC probe equipped with a reporter tag (e.g., an alkyne or azide for click chemistry) can selectively label active-site cysteines in enzyme classes like deubiquitinating enzymes or cysteine proteases.[1][2]
-
Covalent Fragment-Based Ligand Discovery (CFBLD): In CFBLD, small, low-complexity molecules ("fragments") bearing a reactive electrophile are screened to identify novel binding pockets on proteins.[8][9] The covalent nature of the interaction allows for the detection of even weak binding events, which would be missed in traditional reversible fragment screening.[8]
Caption: General workflow for target identification using an ESC-based probe.
Experimental Design and Protocols
For practical application, this compound is typically used to synthesize a more complex probe containing a reporter handle. The most common handle is a terminal alkyne, which allows for downstream functionalization via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."
Protocol 3.1: Synthesis of an ESC-Derived Alkyne Probe
This protocol describes a general method for synthesizing a vinyl sulfonamide probe, which serves as a stable and effective analogue to a direct ESC probe for biological applications.[10][11] The synthesis involves reacting an amine-containing alkyne with 2-chloroethanesulfonyl chloride, followed by elimination to form the vinyl group.
Materials:
-
Propargylamine (or other amine-alkyne linker)
-
2-Chloroethanesulfonyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve propargylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (2.2 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of 2-chloroethanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 16-24 hours. This forms the chloroethyl sulfonamide intermediate.
-
To induce elimination to the vinyl sulfonamide, add an additional 2.0 eq of TEA and stir at room temperature for 6-8 hours. Monitor reaction progress by TLC or LC-MS.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final alkyne-vinyl sulfonamide probe. Confirm structure and purity via ¹H NMR and mass spectrometry.
Protocol 3.2: Protein Labeling in Cell Lysate
Materials:
-
Prepared cell lysate in a suitable buffer (e.g., PBS, pH 7.4, without DTT or other thiols)
-
ESC-alkyne probe stock solution (e.g., 10 mM in DMSO)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Thaw cell lysate on ice. Determine the total protein concentration using a BCA assay.
-
Dilute the lysate to a final concentration of 1-2 mg/mL with cold PBS.
-
Aliquot equal volumes of the lysate into microcentrifuge tubes. For a typical screen, include the following conditions:
-
Experimental: Lysate + ESC-alkyne probe.
-
Negative Control 1 (Vehicle): Lysate + DMSO (same volume as probe).
-
Negative Control 2 (Heat-denatured): Boil lysate for 10 minutes, cool on ice, then add ESC-alkyne probe. This control ensures labeling is dependent on native protein structure.
-
-
Add the ESC-alkyne probe to the experimental samples to a final concentration of 10-100 µM. Add an equivalent volume of DMSO to the vehicle control.
-
Incubate all samples for 1 hour at room temperature with gentle rotation.
-
Stop the reaction by adding SDS-PAGE loading buffer (for gel analysis) or proceeding immediately to the click chemistry protocol.
Protocol 3.3: Visualization by In-Gel Fluorescence
Materials:
-
Labeled proteome samples from Protocol 3.2
-
Click Chemistry Reagents:
-
Azide-fluorophore (e.g., Azide-TAMRA, Azide-AF488) stock (1 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock (1.7 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock (50 mM in water)
-
-
SDS-PAGE gels, running buffer, and imaging system
Procedure:
-
To 50 µL of labeled proteome (approx. 50-100 µg), add the following click reagents in order, vortexing briefly after each addition:
-
Azide-fluorophore (1 µL, final concentration 20 µM)
-
TCEP (1 µL, final concentration 1 mM)
-
TBTA (3 µL, final concentration 100 µM)
-
CuSO₄ (1 µL, final concentration 1 mM)
-
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
Quench the reaction by adding 4x SDS-PAGE loading buffer.
-
Resolve the proteins on a polyacrylamide gel.
-
Visualize the labeled proteins using a fluorescent gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore. Successful labeling will appear as fluorescent bands that are present in the experimental lane but absent or significantly reduced in the negative control lanes.
Protocol 3.4: Enrichment for Mass Spectrometry
Procedure:
-
Perform the click chemistry reaction as in Protocol 3.3, but substitute the azide-fluorophore with an azide-biotin tag (e.g., Azide-PEG3-Biotin).
-
Precipitate the proteins using a chloroform/methanol precipitation method to remove excess reagents. Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS.
-
Add high-affinity streptavidin agarose beads to the resuspended proteome and incubate for 1.5 hours at room temperature with rotation to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is:
-
0.1% SDS in PBS (3x)
-
PBS (3x)
-
Urea (e.g., 6 M in water) (3x)
-
Ammonium bicarbonate (50 mM) (3x)
-
-
Perform on-bead tryptic digestion by resuspending the beads in a digestion buffer containing trypsin and incubating overnight at 37 °C.
-
Collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS to identify the proteins and map the specific sites of modification.
Safety and Handling
This compound and related compounds are hazardous and must be handled with extreme care.
-
Hazards: this compound is corrosive, flammable, and a lachrymator.[12][13][14] It causes severe skin burns and eye damage.[12][15] It is also highly reactive with water, strong bases, and oxidizing agents.[15][16]
-
Handling: Always work in a certified chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and chemical-resistant gloves (inspect gloves before use).[13][15][16]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[12][13][16] Keep the container tightly closed under an inert atmosphere.[13] Recommended storage temperature is often below -15°C.[17]
-
Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][16]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent tethering of fragments for covalent probe discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 6608-47-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. aaronchem.com [aaronchem.com]
- 14. This compound | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. nj.gov [nj.gov]
- 16. fishersci.com [fishersci.com]
- 17. This compound | 6608-47-5 | FE157085 | Biosynth [biosynth.com]
Ethenesulfonyl Chloride: A Dual-Functionality Reagent for Advanced Bioconjugation
Introduction: Unlocking Versatile Bioconjugation Strategies
In the dynamic landscape of drug development and proteomics, the ability to selectively and stably modify proteins is paramount. Ethenesulfonyl chloride emerges as a potent, albeit less documented, bifunctional reagent offering unique possibilities for bioconjugation. Its structure, featuring both a highly reactive sulfonyl chloride and an electrophilic vinyl group, allows for a dual-mode of action. This enables covalent linkage to proteins through two distinct chemical pathways: nucleophilic substitution at the sulfonyl chloride and Michael-type addition across the vinyl group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing this compound in bioconjugation. We will delve into its reactivity, selectivity, and the stability of the resulting conjugates, providing a framework for its effective implementation in your research.
The Chemistry of this compound: A Tale of Two Reactive Sites
This compound's utility in bioconjugation is rooted in its two distinct reactive moieties. Understanding the interplay of these groups is crucial for designing successful conjugation strategies.
-
The Sulfonyl Chloride Group: This functional group is a powerful electrophile that readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins. This reaction forms a highly stable sulfonamide bond.[1] The reaction is typically carried out in aqueous buffers at a slightly alkaline pH (pH 8.0-9.0) to ensure the deprotonation of the lysine's amino group, enhancing its nucleophilicity.
-
The Vinyl Group: The vinyl group, activated by the adjacent electron-withdrawing sulfonyl group, is an excellent Michael acceptor.[2] It can react with nucleophilic residues on the protein surface, most notably the thiol group of cysteine and, to a lesser extent, the amino group of lysine and the imidazole group of histidine.[3] The reaction with cysteine forms a stable thioether linkage, while reaction with lysine results in an amine linkage. The selectivity of the Michael addition is highly pH-dependent. Under mildly acidic to neutral conditions (pH 6.5-7.5), the reaction is highly selective for the more nucleophilic thiolates of cysteine residues.[4] At higher pH values, reaction with lysines becomes more competitive.
This dual reactivity allows for several potential conjugation outcomes, which can be controlled by careful manipulation of the reaction conditions.
Mechanism of Action: A Controllable Reaction Pathway
The bioconjugation reaction with this compound can proceed through two primary pathways, as illustrated below. The dominant pathway is dictated by the reaction pH and the relative abundance and accessibility of nucleophilic residues on the target protein.
Figure 1. Reaction pathways of this compound with proteins.
Experimental Protocols
The following protocols are designed as a starting point. Optimization of molar excess, reaction time, and buffer conditions is recommended for each specific protein and desired outcome.
Protocol 1: Lysine-Targeted Conjugation via Sulfonamide Bond Formation
This protocol favors the reaction of the sulfonyl chloride moiety with lysine residues.
Materials:
-
Target protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5)
-
This compound
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 10- to 50-fold molar excess over the protein.
-
While gently vortexing the protein solution, add the this compound solution dropwise.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted reagent and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm modification and by mass spectrometry to determine the degree of labeling.
Protocol 2: Cysteine-Selective Conjugation via Michael Addition
This protocol is designed to favor the reaction of the vinyl group with cysteine residues.
Materials:
-
Target protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0)
-
This compound
-
Anhydrous DMF or DMSO
-
Reducing agent (if necessary, e.g., TCEP)
-
Quenching solution: 1 M N-acetylcysteine or β-mercaptoethanol
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Prepare the protein solution at 1-10 mg/mL in the reaction buffer.
-
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle mixing.
-
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for 30 minutes.
-
Purification: Purify the conjugate using a desalting column or dialysis.
-
Characterization: Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm site-specific modification.
Data Presentation: Quantitative Comparison of Linkages
The choice of conjugation strategy often depends on the desired stability of the final product. The linkages formed by this compound offer distinct stability profiles.
| Linkage Type | Formed by Reaction with | Bond Type | Relative Stability | Key Considerations |
| Sulfonamide | Lysine (ε-amino group) | -NH-SO₂- | Very High | Highly stable to chemical and enzymatic degradation.[5] Considered a permanent linkage. |
| Thioether | Cysteine (thiol group) | -S-CH₂-CH₂- | High | More stable than maleimide-based thioether linkages, which can undergo retro-Michael reactions.[6] |
| Amine Adduct | Lysine (ε-amino group) | -NH-CH₂-CH₂- | Moderate | Generally stable, but potentially less stable than the sulfonamide linkage. |
Visualization of the Experimental Workflow
The general workflow for protein conjugation with this compound is outlined below.
Figure 2. General experimental workflow for bioconjugation.
Trustworthiness: Self-Validating Systems and Troubleshooting
To ensure the reliability of your conjugation experiments, it is essential to incorporate self-validating steps and be prepared for potential challenges.
-
Control Reactions: Always run control reactions, including the protein alone under the same buffer and incubation conditions, to assess protein stability. A control with a non-reactive analogue of the linker can also help identify non-specific interactions.
-
Orthogonal Characterization: Rely on multiple analytical techniques for characterization. SDS-PAGE provides information on the apparent molecular weight shift upon conjugation, while mass spectrometry gives a precise mass of the conjugate and can be used to determine the degree of labeling. HPLC can be used to assess the purity of the conjugate.
-
Troubleshooting:
-
Low Conjugation Efficiency: Increase the molar excess of this compound, prolong the reaction time, or optimize the pH. Ensure the protein is properly folded and the target residues are accessible. For cysteine conjugation, ensure complete reduction of disulfide bonds.
-
Protein Precipitation: This may be due to the use of an organic co-solvent or changes in protein pI upon modification. Reduce the concentration of the organic solvent, perform the reaction at a lower temperature, or screen different buffer conditions.
-
Non-specific Labeling: If targeting cysteines, lower the pH to increase selectivity. For lysine targeting, ensure no highly reactive cysteines are present or cap them with a reversible blocking agent prior to conjugation.
-
Conclusion: A Versatile Tool for Innovative Bioconjugates
This compound offers a unique dual-reactivity profile that can be harnessed for sophisticated bioconjugation applications. By carefully controlling the reaction conditions, researchers can favor the formation of highly stable sulfonamide linkages with lysines or robust thioether bonds with cysteines. This versatility, combined with the stability of the resulting conjugates, makes this compound a valuable addition to the bioconjugation toolkit for creating novel antibody-drug conjugates, diagnostic reagents, and functionalized proteins for a wide range of scientific endeavors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27209E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Vinylsulfonate-Functionalized Ionic Liquids Using Ethenesulfonyl Chloride
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of ethenesulfonyl chloride (ESC) in the synthesis of functionalized ionic liquids (ILs). It explores the synthesis of both vinylsulfonate anion-based ILs and cations functionalized with a vinylsulfonyl moiety. The guide emphasizes the underlying chemical principles, provides validated, step-by-step protocols, and addresses critical safety and handling considerations. By leveraging the unique reactivity of ESC, this guide demonstrates methods to create monomeric ionic liquids suitable for polymerization and the development of advanced materials.
Introduction: The Intersection of Ionic Liquids and Vinylsulfonates
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100 °C, with many being liquid at room temperature.[1] Composed entirely of ions, they possess a unique combination of properties including negligible vapor pressure, high thermal stability, and wide electrochemical windows, making them attractive as "green" solvents and advanced materials.[2][3][4] The ability to tune their physicochemical properties by modifying the cation-anion pair allows for the design of "task-specific" or "designer" solvents.[5]
Functionalized ionic liquids, particularly those bearing sulfonate groups, have garnered significant interest for applications as catalysts, electrolytes, and in organic synthesis.[6][7][8] this compound (CH₂=CHSO₂Cl), also known as vinylsulfonyl chloride, is a highly reactive bifunctional molecule. Its structure contains both a reactive sulfonyl chloride group and an electrophilic double bond, making it an excellent reagent for introducing the vinylsulfonyl group into other molecules. This functionality is particularly valuable for creating "monomeric" ionic liquids, which can be subsequently polymerized to form poly(ionic liquid)s or polyelectrolytes.[9][10]
This guide details two primary synthetic strategies utilizing this compound:
-
Synthesis via Anion Functionalization: Creating ionic liquids with the vinylsulfonate ([VS]) anion.
-
Synthesis via Cation Functionalization: Creating cations functionalized with a sulfonate or sulfonic acid group through a Michael addition reaction.
This compound: Reagent Profile and Safety
Before proceeding with any experimental work, a thorough understanding of the primary reagent is essential. This compound is a hazardous chemical that requires strict handling protocols.
Causality of Experimental Choices: The high reactivity of the sulfonyl chloride group towards nucleophiles (especially water) and the susceptibility of the vinyl group to polymerization necessitate the use of dry, aprotic solvents and controlled temperatures in most synthetic procedures.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source / Citation |
| CAS Number | 6608-47-5 | [11] |
| Molecular Formula | C₂H₃ClO₂S | [11] |
| Molecular Weight | 126.56 g/mol | [11] |
| Boiling Point | 52-56 °C @ 1 Torr | [11] |
| Density | 1.393 g/cm³ @ 20 °C | [11] |
| Flash Point | 53.1 °C | [11] |
| Key Hazards | Flammable liquid (H226), Acutely toxic (H302), Causes severe skin corrosion (H314), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [11] |
Handling Protocol:
-
All manipulations must be performed in a certified chemical fume hood.
-
Use personal protective equipment (PPE): chemical splash goggles, face shield, nitrile gloves (double-gloved recommended), and a flame-resistant lab coat.
-
Work under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis from atmospheric moisture.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases.
Synthesis of Vinylsulfonate Anion-Based Ionic Liquids
A common and reliable method for preparing ILs with a specific functional anion is through a two-step process involving the synthesis of a halide-based IL followed by an anion metathesis (exchange) reaction.[12][13] This approach avoids the direct handling of vinylsulfonic acid, which can be unstable.
Scientific Principle & Workflow
The strategy involves reacting a stable salt of vinylsulfonic acid, such as sodium vinylsulfonate, with a synthesized imidazolium or quaternary ammonium halide salt. The thermodynamic driving force for this reaction is the precipitation of the inorganic salt (e.g., NaCl, AgCl) in a suitable solvent, leaving the desired ionic liquid in the solution phase.[14]
Diagram 1: General Workflow for Anion Metathesis
Caption: Workflow for synthesizing [Bmim][VS] via quaternization and anion metathesis.
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Vinylsulfonate ([Bmim][VS])
This protocol is a self-validating system. The completeness of the anion exchange is verified by a qualitative test with silver nitrate, and the final product purity is confirmed via spectroscopic methods.
Part A: Synthesis of Precursor IL (1-Butyl-3-methylimidazolium Chloride, [Bmim]Cl)
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methylimidazole (0.8 mol, 65.68 g) and acetonitrile (100 mL).
-
Reaction: Slowly add 1-chlorobutane (0.9 mol, 83.3 g) dropwise to the stirring solution at room temperature.
-
Heating: After the addition is complete, heat the mixture to reflux (approx. 82 °C) for 24-48 hours.
-
Causality: The quaternization reaction is an Sₙ2 type reaction.[12] Heating accelerates the reaction rate to ensure complete conversion. Acetonitrile is a suitable polar aprotic solvent.
-
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Wash the resulting viscous liquid three times with 50 mL portions of ethyl acetate to remove unreacted starting materials. Dry the product under high vacuum at 70 °C for 12 hours to yield [Bmim]Cl as a colorless or pale yellow viscous liquid.
-
Validation: Confirm structure using ¹H NMR spectroscopy.
Part B: Anion Metathesis
-
Reagents & Setup: Dissolve the synthesized [Bmim]Cl (0.5 mol, 87.3 g) and sodium vinylsulfonate (0.55 mol, 71.5 g) in 200 mL of methanol in a 500 mL flask.
-
Causality: A slight excess of the sodium salt is used to ensure complete exchange. Methanol is chosen for its ability to dissolve the reactants but precipitate the sodium chloride byproduct.
-
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. A white precipitate (NaCl) will form.
-
Purification - Step 1 (Filtration): Filter the mixture to remove the precipitated NaCl. Wash the solid with small portions of methanol.
-
Purification - Step 2 (Solvent Removal): Combine the filtrates and remove the methanol under reduced pressure.
-
Purification - Step 3 (Extraction): Dissolve the residue in 150 mL of dichloromethane. Wash this solution three times with 20 mL of deionized water to remove any remaining inorganic salts.
-
Causality: This step is crucial for removing trace water-soluble impurities. However, some IL may partition into the aqueous phase, so washes should be brief.
-
-
Final Drying: Dry the organic phase over anhydrous MgSO₄, filter, and remove the dichloromethane under reduced pressure. Dry the final product under high vacuum at 60 °C for 24 hours.
-
Validation & Characterization:
-
Halide Test: Dissolve a small sample in water and add a few drops of 0.1 M AgNO₃ solution. The absence of a white precipitate (AgCl) confirms the complete removal of chloride ions.[14]
-
Spectroscopy: Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR to confirm the presence of the vinylsulfonate anion and the imidazolium cation.[10][15]
-
Synthesis of Sulfonate-Functionalized Cations
This approach utilizes the electrophilicity of the double bond in this compound. An N-heterocycle, such as 1-methylimidazole, can act as a nucleophile in a Michael (conjugate) addition reaction. This creates a zwitterionic IL or a cation that can be further modified.
Scientific Principle & Mechanism
The lone pair of electrons on the nitrogen atom of the heterocycle attacks the β-carbon of the vinyl group in ESC. This is followed by intramolecular charge rearrangement. The highly reactive sulfonyl chloride group of the resulting adduct is then deliberately hydrolyzed to form a stable sulfonic acid, yielding a zwitterionic, functionalized IL.
Diagram 2: Mechanism of Michael Addition and Hydrolysis
Caption: Reaction pathway for forming a zwitterionic IL from 1-methylimidazole and ESC.
Protocol 2: Synthesis of 1-(2-sulfoethyl)-3-methylimidazolium (Zwitterion)
This protocol describes a one-pot reaction where the initial Michael addition is immediately followed by in-situ hydrolysis of the sulfonyl chloride group.
-
Reagents & Setup: In a 250 mL three-neck flask fitted with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 1-methylimidazole (0.2 mol, 16.4 g) in 100 mL of anhydrous acetonitrile. Cool the flask to 0 °C in an ice bath.
-
Addition of ESC: Dissolve this compound (0.2 mol, 25.3 g) in 50 mL of anhydrous acetonitrile and add it to the dropping funnel. Add the ESC solution dropwise to the stirred imidazole solution over 1 hour, maintaining the temperature at 0 °C.
-
Causality: The reaction is exothermic; slow, cooled addition is critical to prevent uncontrolled polymerization of the ESC and potential side reactions.
-
-
Michael Addition Reaction: After addition is complete, allow the mixture to slowly warm to room temperature and stir for 12 hours under a nitrogen atmosphere. A precipitate may form.
-
Hydrolysis: Cool the mixture back to 0 °C. Slowly and carefully add 20 mL of deionized water dropwise. Caution: This step is exothermic and will evolve HCl gas. Ensure the reaction is well-vented within the fume hood.
-
Final Stirring & Isolation: Stir the reaction mixture at room temperature for an additional 4 hours to ensure complete hydrolysis.
-
Work-up: Remove the acetonitrile and excess water/HCl under reduced pressure. The resulting solid is washed thoroughly with diethyl ether (3 x 50 mL) and then with hot acetone to remove any unreacted starting materials or soluble impurities.
-
Drying & Characterization: Dry the white solid product under high vacuum at 80 °C for 24 hours. The structure should be confirmed by ¹H NMR, ¹³C NMR, FT-IR (look for characteristic S=O stretching bands of the sulfonate group), and mass spectrometry.[8][15]
Summary of Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized ionic liquids.[15]
Table 2: Typical Spectroscopic Data for Synthesized ILs
| Compound | Technique | Expected Key Signals / Peaks |
| [Bmim][VS] | ¹H NMR (DMSO-d₆) | δ 9.1 (s, 1H, NCHN), 7.7-7.8 (m, 2H, NCH), 5.5-6.5 (m, 3H, vinyl CH=CH₂), 4.2 (t, 2H, N-CH₂), 0.9-1.8 (m, 7H, butyl chain) |
| FT-IR (ATR) | ~1200 cm⁻¹ & ~1050 cm⁻¹ (asymmetric and symmetric S=O stretch of SO₃⁻), ~1640 cm⁻¹ (C=C stretch) | |
| Zwitterionic IL | ¹H NMR (D₂O) | δ 8.7 (s, 1H, NCHN), 7.4-7.5 (m, 2H, NCH), 4.5 (t, 2H, N-CH₂), 3.8 (s, 3H, N-CH₃), 3.4 (t, 2H, CH₂-SO₃⁻) |
| FT-IR (ATR) | ~1210 cm⁻¹ & ~1045 cm⁻¹ (asymmetric and symmetric S=O stretch of SO₃⁻), broad O-H stretch if sulfonic acid proton is present. |
Conclusion and Future Outlook
This compound is a potent and versatile reagent for synthesizing functionalized ionic liquids. The protocols outlined in this guide demonstrate two robust pathways to create ILs with vinylsulfonate or sulfoalkyl functionalities. The resulting monomeric ILs are valuable precursors for creating polyelectrolytes, which have applications in batteries, fuel cells, and separation technologies. The choice between anion or cation functionalization depends on the desired final properties of the material. Researchers must always prioritize safety due to the hazardous nature of ESC. Future work could explore the controlled polymerization of these monomeric ILs and the characterization of the resulting polymeric materials.
References
- 1. Current Trends in Green Solvents: Biocompatible Ionic Liquids [mdpi.com]
- 2. A Brief Review of Ionic Liquids: Synthesis and Applications | Auctores [auctoresonline.org]
- 3. Synthesis of novel functional ionic liquids and their application in biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, preparation and characterization of a new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, as an efficient and recyclable catalyst for the synthesis of tetrahydropyridine under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CAS # 6608-47-5, Vinylsulfonyl chloride - chemBlink [chemblink.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of ionic liquids | PDF [slideshare.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethenesulfonyl Chloride as a Versatile Precursor for the Synthesis of Vinyl Sulfonates in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of ethenesulfonyl chloride as a reactive precursor for the synthesis of vinyl sulfonates. Vinyl sulfonates are emerging as a significant functional group in medicinal chemistry, acting as bioisosteres and covalent warheads for targeted drug design. We delve into the fundamental chemistry of this compound, present detailed, field-tested protocols for the synthesis of aryl and alkyl vinyl sulfonates, and discuss their applications, particularly in the development of targeted covalent inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their work.
Introduction: The Strategic Value of the Vinyl Sulfonate Moiety
The vinyl sulfone functional group has garnered substantial attention in drug discovery for its role as a key structural motif in biologically active compounds and as a versatile building block for organic synthesis.[1][2] Vinyl sulfones and their ester analogues, vinyl sulfonates, function as effective Michael acceptors, enabling them to form covalent bonds with nucleophilic residues like cysteine in target proteins.[2][3] This capacity for irreversible binding has positioned them as valuable "warheads" in the design of targeted covalent inhibitors (TCIs), which offer advantages in potency, duration of action, and overcoming drug resistance.
This compound (also known as vinylsulfonyl chloride) is the primary reagent for introducing this valuable vinyl sulfonate moiety. Its high reactivity, driven by the electrophilic sulfur atom and the potential for Michael addition, makes it a powerful tool for medicinal chemists. This guide will illuminate the pathway from this precursor to the final, high-value vinyl sulfonate compounds.
This compound: Properties and Safe Handling
This compound (ESC) is a highly reactive and hazardous chemical that demands rigorous safety protocols. Its utility is matched by its potential for causing harm if mishandled.
Table 1: Physicochemical Properties and Safety Information for this compound
| Property | Value | Reference(s) |
| CAS Number | 6608-47-5 | [4] |
| Molecular Formula | C₂H₃ClO₂S | [5] |
| Molecular Weight | 126.56 g/mol | [5] |
| Appearance | Colorless to light yellow, clear liquid | |
| Boiling Point | 52-56 °C at 1 Torr | [6] |
| Density | ~1.393 g/cm³ | [6] |
| Key Hazards | Flammable liquid and vapor, Corrosive, Causes severe skin burns and eye damage, Moisture sensitive. | [7][8] |
| Storage Conditions | Store in an inert atmosphere (e.g., Argon, Nitrogen) in a freezer at -20°C. Keep container tightly closed. | [4][7][8] |
Mandatory Safety Protocols
Due to its corrosive and reactive nature, all manipulations involving this compound must be conducted with strict adherence to safety guidelines:
-
Ventilation: All work must be performed inside a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear a full suite of protective gear, including chemical-resistant gloves (inspect before use), a lab coat, and chemical splash goggles with a face shield.[7][9]
-
Inert Atmosphere: ESC is sensitive to moisture.[8] Reactions should be set up under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.
-
Spill Management: In case of a spill, evacuate the area. Absorb the liquid with an inert material like vermiculite or dry sand and place it in a sealed container for hazardous waste disposal.[10] Do not use combustible materials.
-
Incompatibilities: Avoid contact with water, strong bases, oxidizing agents, and alcohols outside of controlled reaction conditions.[10][11]
The Chemistry of Vinyl Sulfonate Synthesis
The synthesis of vinyl sulfonates from this compound is a direct and efficient sulfonylation reaction. The core mechanism involves the nucleophilic attack of an alcohol or phenol on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride (HCl), which is scavenged by a non-nucleophilic base.
General Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur center. The choice of a tertiary amine base, such as triethylamine (TEA) or pyridine, is critical. These bases are non-nucleophilic enough to avoid competing with the alcohol/phenol substrate but are sufficiently basic to neutralize the HCl generated, driving the reaction to completion.
Caption: General mechanism for vinyl sulfonate synthesis.
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of aryl and alkyl vinyl sulfonates. Researchers should adapt molar equivalents and reaction times based on the specific reactivity of their substrates, monitored by Thin Layer Chromatography (TLC).
Protocol 1: Synthesis of an Aryl Vinyl Sulfonate (e.g., Phenyl Vinyl Sulfonate)
This protocol details the reaction of this compound with phenol. The reactivity of phenols can be lower than that of aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring.[12]
Materials:
-
Phenol
-
This compound (ESC)
-
Triethylamine (TEA), distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Workflow Diagram:
Caption: Workflow for aryl vinyl sulfonate synthesis and purification.
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add phenol (1.0 eq).
-
Dissolution: Dissolve the phenol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Add triethylamine (TEA, 1.2 eq).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of ESC: Dilute this compound (1.1 eq) with a small volume of anhydrous DCM in the dropping funnel. Add the ESC solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC until the starting phenol is consumed.
-
Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.[13] The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure phenyl vinyl sulfonate.[13]
Protocol 2: Synthesis of an Alkyl Vinyl Sulfonate (e.g., Isopropyl Vinyl Sulfonate)
This protocol adapts the procedure for more nucleophilic aliphatic alcohols. The reaction is generally faster than with phenols. A one-pot sulfonation-elimination using the related 2-chloroethanesulfonyl chloride has been shown to be effective and provides a basis for this protocol.[14]
Procedure:
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (e.g., isopropanol, 1.0 eq) and anhydrous DCM (~0.2 M).
-
Base and Cooling: Add triethylamine (1.5 eq) and cool the mixture to 0°C. The slightly higher excess of base ensures complete scavenging of HCl in what is often a more vigorous reaction.
-
Addition of ESC: Add this compound (1.2 eq) dropwise via syringe, keeping the internal temperature below 5°C.
-
Reaction: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Follow steps 6-10 from Protocol 4.1.
Characterization of Vinyl Sulfonates
Proper characterization is essential to confirm the structure and purity of the synthesized vinyl sulfonate.
-
¹H NMR Spectroscopy: Expect to see characteristic vinyl proton signals (typically 3 protons) in the range of 6.0-7.0 ppm, exhibiting complex splitting patterns (dd, ddx).
-
¹³C NMR Spectroscopy: Look for two signals corresponding to the vinyl carbons (CH₂=CH) between ~125 and ~140 ppm.
-
Infrared (IR) Spectroscopy: The sulfonate group will show strong, characteristic asymmetric and symmetric stretching bands for S=O around 1370 cm⁻¹ and 1180 cm⁻¹, respectively.[15]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
Applications in Drug Discovery: A Covalent Approach
The vinyl sulfonate group is a powerful tool for designing targeted covalent inhibitors. Its electrophilic vinyl system acts as a Michael acceptor, ready to react with nucleophilic residues on a target protein.
Mechanism of Covalent Inhibition: The vinyl sulfonate warhead can be appended to a scaffold that directs it to the active site of a target protein, such as a kinase or a cysteine protease.[1] A nucleophilic residue (e.g., the thiol of cysteine) attacks the β-carbon of the vinyl group, forming a stable, irreversible covalent bond.
Caption: Covalent modification of a cysteine residue by a vinyl sulfonate warhead.
This strategy has been successfully employed in developing agents for various diseases:
-
Anticancer Agents: Targeting kinases involved in cell proliferation and survival.[3][16]
-
Neuroprotective Agents: Modulating signaling pathways related to oxidative stress in diseases like Parkinson's.[17]
-
Anti-Infective Agents: Inhibiting essential enzymes in parasites and bacteria.[3]
The vinyl sulfonate moiety offers a stable, reactive, and synthetically accessible handle for researchers aiming to design next-generation covalent therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6608-47-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 6608-47-5 | FE157085 | Biosynth [biosynth.com]
- 6. chembk.com [chembk.com]
- 7. aaronchem.com [aaronchem.com]
- 8. chembk.com [chembk.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
- 11. Ethanesulfonyl chloride(594-44-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Theoretical Study of Vinyl-Sulfonate Monomers and Their Effect as the Dopants of Polyaniline Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ethenesulfonyl Chloride Reactions
Introduction: The Unique Reactivity of a Bifunctional Reagent
Ethenesulfonyl chloride (ESC), also known as vinylsulfonyl chloride, is a highly reactive and versatile bifunctional reagent pivotal in modern organic synthesis.[1] Its structure, featuring a vinyl group directly attached to a sulfonyl chloride moiety, provides two distinct electrophilic sites. This dual reactivity allows for a diverse range of chemical transformations, making it an invaluable tool for introducing the ethenesulfonyl group into molecules.[1] This guide provides an in-depth exploration of the experimental setups for key reactions involving this compound, offering not just protocols but also the underlying chemical principles that govern these transformations. The insights provided herein are curated for researchers, scientists, and drug development professionals aiming to leverage the unique chemical properties of this compound.
The exceptional reactivity of this compound stems from the electron-withdrawing nature of the sulfonyl chloride group, which activates the vinyl group as a potent Michael acceptor.[2][3] Simultaneously, the sulfur atom of the sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack. This allows for a rich chemistry, including Michael additions, cycloadditions, and nucleophilic substitutions at the sulfur atom, often with high selectivity and efficiency.[1][4] Understanding how to control the chemoselectivity of these reactions is paramount for their successful application in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1][5]
Safety First: Handling a Corrosive and Reactive Compound
Before delving into the experimental protocols, it is crucial to address the significant hazards associated with this compound. It is a corrosive, flammable, and moisture-sensitive liquid that can cause severe skin burns and eye damage.[6] Therefore, all manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.[7]
Key Safety Precautions:
-
Moisture Sensitivity: this compound reacts with water, potentially releasing corrosive hydrogen chloride gas.[8] It is imperative to use dry glassware and anhydrous solvents. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (typically -20°C) to minimize degradation.[6][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines, as these can lead to vigorous and potentially hazardous reactions.[7][8]
-
Disposal: Dispose of this compound and any reaction waste in accordance with local regulations for hazardous chemical waste.
| Property | Value | Source |
| CAS Number | 6608-47-5 | [1] |
| Molecular Formula | C2H3ClO2S | [10][11] |
| Molecular Weight | 126.56 g/mol | [10][11] |
| Boiling Point | 52-56 °C at 1 Torr | [9] |
| Density | 1.393 g/cm³ | [9] |
| Appearance | Colorless to light yellow liquid | [9] |
| Storage | Inert atmosphere, -20°C | [6][10] |
The Dichotomy of Reactivity: A Conceptual Framework
The utility of this compound lies in its two electrophilic centers. The choice of nucleophile and reaction conditions dictates which site is attacked, allowing for precise control over the synthetic outcome. The following diagram illustrates this fundamental principle.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aaronchem.com [aaronchem.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. chembk.com [chembk.com]
- 10. This compound | 6608-47-5 | FE157085 | Biosynth [biosynth.com]
- 11. This compound | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Ethenesulfonyl Chloride in Michael Addition Reactions for Advanced Synthesis
Abstract
Ethenesulfonyl chloride (ESC), also known as vinylsulfonyl chloride, is a highly versatile bifunctional reagent that holds a significant position in modern organic synthesis and medicinal chemistry. Its structure, featuring a potent electrophilic sulfonyl chloride moiety and an activated alkene system, allows for two distinct modes of reactivity. This guide focuses on the latter: the utility of this compound as a powerful Michael acceptor. We provide an in-depth exploration of the mechanistic principles, scope of applicable nucleophiles, and practical, field-tested protocols for executing these critical carbon-heteroatom and carbon-carbon bond-forming reactions. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this compound.
Introduction: The Dual Reactivity of this compound
This compound (CAS 6608-47-5) is a reactive liquid intermediate whose synthetic utility is defined by its unique molecular architecture.[1] The molecule possesses two key electrophilic sites:
-
The Sulfonyl Sulfur: This site is highly susceptible to nucleophilic substitution, readily reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[2]
-
The β-Carbon of the Vinyl Group: The powerful electron-withdrawing nature of the sulfonyl chloride group polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and thus an excellent electrophile for conjugate addition reactions.[3][4]
This second mode of reactivity, the Michael addition, allows for the introduction of a β-functionalized ethanesulfonyl chloride motif into a molecule.[5][6] The resulting adducts are invaluable synthetic intermediates, particularly in the construction of pharmacologically active compounds and complex molecular scaffolds.[7][8]
Mechanistic Principles of the Michael Addition
The Michael addition is a cornerstone of organic synthesis, involving the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated electron-withdrawing group (the Michael acceptor).[9][10]
In the case of this compound, a nucleophile (Nu⁻) attacks the electrophilic β-carbon. The electron density is pushed through the double bond and onto the α-carbon, forming a transient carbanionic intermediate. This intermediate is then typically quenched by a proton source present in the reaction mixture (e.g., solvent, or upon workup) to yield the final β-substituted product.[11]
Caption: Generalized mechanism of the Michael addition to this compound.
Competing Pathways: The Sulfene Mechanism
An important consideration, particularly when using tertiary amine bases with alcohol nucleophiles, is the potential for a competing elimination-addition pathway. Research has shown that under these conditions, this compound can undergo dehydrochlorination to form a highly reactive sulfene intermediate (H₂C=C=SO₂).[12] This sulfene can then be trapped by the nucleophile. This pathway can lead to a mixture of the expected Michael adduct and rearranged products, such as "betylates" in the case of alcohol nucleophiles.[12] Careful selection of base and reaction conditions is therefore critical to control the reaction outcome.
Caption: Competing Michael addition vs. sulfene formation pathways.
Scope of the Reaction: Nucleophiles and Conditions
The activated nature of the alkene in this compound allows it to react with a broad range of "soft" nucleophiles.[13] The choice of nucleophile, catalyst, and solvent system is crucial for achieving high yields and selectivity.[14]
| Nucleophile Class | Example Nucleophile (Michael Donor) | Reaction Type | Typical Catalyst/Base | Product Structure | Ref. |
| Nitrogen | Secondary Amines (e.g., Morpholine) | Aza-Michael | Triethylamine, Imidazolium Chloride | β-Aminoethanesulfonyl chloride | [15][16] |
| Sulfur | Thiols (e.g., Thiophenol) | Thia-Michael | Tertiary Amines, Phosphines, L-Proline | β-Thioethanesulfonyl chloride | [14][17] |
| Oxygen | Alcohols (e.g., Neopentyl alcohol) | Oxa-Michael | Pyridine, Tertiary Amines | β-Alkoxyethanesulfonyl chloride | [12] |
| Carbon | Malonates, β-ketoesters | C-C Coupling | NaH, NaOEt, Organocatalysts | β-Carbo-functionalized ethanesulfonyl chloride | [7][10] |
Detailed Experimental Protocols
Safety Precaution: this compound is a reactive and corrosive chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Store under an inert atmosphere in a freezer at <-15°C.[1][18]
Protocol 1: Aza-Michael Addition of Morpholine to this compound
This protocol details the synthesis of 2-(morpholino)ethanesulfonyl chloride, a useful building block. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.
Materials & Equipment:
-
This compound (ESC)
-
Morpholine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Caption: Experimental workflow for the Aza-Michael addition protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DCM (30 mL). Add morpholine (1.0 eq) and triethylamine (1.1 eq).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.05 eq) in anhydrous DCM (10 mL) and add it to a dropping funnel. Add the ESC solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL). The acid wash removes excess amines, while the bicarbonate wash removes any acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(morpholino)ethanesulfonyl chloride.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Organocatalyzed Thia-Michael Addition of Thiophenol
This protocol describes the addition of a thiol to this compound using L-proline as a mild and efficient organocatalyst. This method avoids harsh bases that could promote side reactions.[14]
Materials & Equipment:
-
This compound (ESC)
-
Thiophenol
-
L-Proline (catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Standard glassware and purification apparatus as listed in Protocol 1.
Caption: Experimental workflow for the organocatalyzed Thia-Michael addition.
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq), thiophenol (1.05 eq), and L-proline (0.1 eq, 10 mol%).
-
Solvent Addition: Add anhydrous THF (20 mL) and stir the mixture at room temperature under an inert atmosphere.
-
Reaction Monitoring: Allow the reaction to stir for 6-12 hours. Monitor the consumption of the starting material using TLC (staining with potassium permanganate can help visualize the thiol and the product).
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture directly on a rotary evaporator to remove the THF.
-
The resulting crude oil can be directly purified by flash column chromatography on silica gel. A solvent system of hexane/ethyl acetate (e.g., starting from 98:2) is typically effective for eluting the product, 2-(phenylthio)ethanesulfonyl chloride.
-
-
Characterization: Analyze the purified fractions by ¹H NMR, ¹³C NMR, and MS to confirm the identity and purity of the adduct.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst.- Insufficient reaction time or temperature.- Poor quality reagents (e.g., wet solvent). | - Use fresh catalyst.- Increase reaction time or gently warm the reaction (e.g., to 40°C).- Ensure all reagents and solvents are anhydrous. |
| Formation of Side Products | - Reaction temperature too high.- Presence of a strong, non-hindered base promoting sulfene formation.- Polymerization of ESC. | - Maintain strict temperature control, especially during addition.- Use a milder or more hindered base (e.g., DIPEA) or an organocatalyst.- Add ESC slowly to a solution of the nucleophile to keep its concentration low. |
| Difficult Purification | - Product co-elutes with starting material or byproducts.- Product is unstable on silica gel. | - Adjust the polarity of the chromatography solvent system.- Consider an alternative purification method like crystallization or using neutral alumina for chromatography. |
Conclusion
The Michael addition of this compound is a robust and highly effective strategy for synthesizing β-functionalized ethanesulfonyl chlorides. These products serve as versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. By understanding the underlying reaction mechanisms and carefully controlling experimental parameters such as temperature, solvent, and catalyst, researchers can effectively mitigate side reactions and achieve high yields of the desired adducts. The protocols provided herein offer a validated starting point for exploring the rich chemistry of this powerful synthetic transformation.
References
- 1. This compound | 6608-47-5 | FE157085 | Biosynth [biosynth.com]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the Chemical Reactivity of Michael Acceptor of Ethacrynic Acid Correlates with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. 6608-47-5|this compound|BLD Pharm [bldpharm.com]
Ethenesulfonyl Chloride: A Versatile Crosslinking Agent for Advanced Biomaterials and Bioconjugation
Foreword: The Power of Precise Linkages
In the intricate world of materials science and drug development, the ability to create stable, well-defined three-dimensional networks is paramount. Crosslinking, the process of forming covalent bonds between polymer chains, is the cornerstone of this capability. Among the diverse arsenal of crosslinking agents, ethenesulfonyl chloride and its derivatives, vinyl sulfones, have emerged as powerful tools for researchers and scientists. Their unique reactivity and the stability of the resultant linkages offer a high degree of control in the design of advanced materials such as hydrogels for drug delivery and tissue engineering, as well as in the precise art of bioconjugation.
This comprehensive guide provides an in-depth exploration of this compound as a crosslinking agent. Moving beyond a simple recitation of protocols, we delve into the underlying chemical principles, offer expert insights into experimental design, and provide detailed, field-proven methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of vinyl sulfone chemistry in their work.
The Chemistry of this compound: A Tale of Two Reactive Sites
This compound (ESC) is a bifunctional molecule possessing two key reactive sites: a highly reactive sulfonyl chloride group and an electrophilic vinyl group. This dual reactivity is the foundation of its versatility as a crosslinking agent.
The sulfonyl chloride moiety readily reacts with nucleophiles such as primary and secondary amines to form stable sulfonamide bonds.[1][2] This reaction is typically rapid and proceeds under mild conditions.
The vinyl group, on the other hand, is a Michael acceptor, making it susceptible to nucleophilic addition reactions.[3][4] Thiols are particularly effective nucleophiles for this reaction, leading to the formation of a highly stable thioether linkage. This reaction, often referred to as a "click" reaction, is highly efficient and selective.[1]
The choice of reaction partner—amine or thiol—dictates the crosslinking chemistry and the properties of the resulting material.
Mechanism of Action: Forging the Crosslinks
The crosslinking process with this compound can be conceptualized as a two-stage process, even if the reagent is used directly with a multifunctional polymer.
Stage 1: Functionalization (or in situ reaction)
The initial reaction involves the sulfonyl chloride group of ESC reacting with a nucleophilic group on the polymer backbone (e.g., an amine or hydroxyl group). This step effectively "grafts" a vinyl sulfone group onto the polymer. When using this compound to crosslink a polymer rich in primary amines, this functionalization and the subsequent crosslinking can occur in a single pot.
Stage 2: Crosslinking
Once the vinyl sulfone groups are present on the polymer chains, they can react with other nucleophilic groups on adjacent polymer chains to form the crosslinks.
-
Reaction with Amines: The vinyl group can react with a primary or secondary amine via a Michael-type addition to form a stable carbon-nitrogen bond.
-
Reaction with Thiols: The reaction with a thiol group proceeds via a thiol-Michael addition to form a thioether bond. This reaction is particularly favored due to the high nucleophilicity of thiols and the stability of the resulting linkage.[5]
The choice of nucleophile for the crosslinking step is critical and influences the reaction kinetics and the properties of the final crosslinked material. The thiol-Michael addition is often preferred for its high efficiency and orthogonality, meaning it does not interfere with other functional groups present in the system.[1]
Diagram of the Crosslinking Mechanism
Caption: Two-stage mechanism of crosslinking using this compound.
Applications in Hydrogel Formation
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. Their tunable physical properties and biocompatibility make them ideal for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing. This compound and its derivatives are excellent crosslinking agents for hydrogel synthesis due to the stability of the resulting crosslinks and the ability to control the crosslinking density.
Crosslinking of Amine-Containing Polymers
Polymers rich in primary or secondary amines, such as chitosan, polyethyleneimine (PEI), and poly(L-lysine), can be effectively crosslinked using this compound. The reaction forms stable sulfonamide and amine-vinyl adduct linkages, resulting in robust hydrogels.
Table 1: Reaction Parameters for Amine-Based Hydrogel Crosslinking
| Parameter | Typical Range | Rationale |
| Polymer Concentration | 1 - 10% (w/v) | Affects the viscosity of the precursor solution and the mechanical properties of the final hydrogel. |
| ESC to Amine Molar Ratio | 0.1:1 to 1:1 | Controls the crosslinking density. A higher ratio leads to a more densely crosslinked and stiffer hydrogel. |
| pH | 8 - 10 | A basic pH facilitates the deprotonation of amine groups, increasing their nucleophilicity and reaction rate. |
| Reaction Temperature | Room Temperature to 50°C | Higher temperatures can accelerate the reaction but may also lead to side reactions or polymer degradation. |
| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the polymer and the desired degree of crosslinking. |
Protocol 1: Crosslinking of Chitosan with this compound
This protocol describes the preparation of a chitosan hydrogel using this compound as a crosslinking agent.
Materials:
-
Chitosan (medium molecular weight, degree of deacetylation > 85%)
-
Acetic acid
-
This compound (ESC)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) aqueous acetic acid solution with continuous stirring until a homogenous solution is obtained.
-
-
Crosslinking Reaction:
-
Adjust the pH of the chitosan solution to approximately 6.0 with 1 M NaOH.
-
In a separate vial, prepare a 10% (v/v) solution of this compound in ethanol.
-
Slowly add the ESC solution to the chitosan solution under vigorous stirring. The molar ratio of ESC to the amine groups of chitosan should be optimized based on the desired crosslinking density (a starting point is 0.5:1).
-
Continue stirring for 4-6 hours at room temperature.
-
-
Gelation and Neutralization:
-
Gradually increase the pH of the reaction mixture to 9-10 with 1 M NaOH to promote gelation.
-
Allow the mixture to stand at room temperature for 12-24 hours to ensure complete crosslinking.
-
-
Purification:
-
The resulting hydrogel is then purified by dialysis against deionized water for 3-5 days to remove unreacted chemicals and by-products. The water should be changed daily.
-
-
Lyophilization (optional):
-
For characterization or long-term storage, the purified hydrogel can be frozen and lyophilized to obtain a porous scaffold.
-
Thiol-Michael Addition for Hydrogel Formation
A more controlled and widely used approach involves the pre-functionalization of a polymer with vinyl sulfone groups, followed by crosslinking with a dithiol-containing molecule. This method offers excellent control over the gelation process and results in hydrogels with well-defined network structures.[6]
Table 2: Key Parameters for Thiol-Michael Addition in Hydrogel Formation
| Parameter | Typical Range | Rationale |
| Vinyl Sulfone:Thiol Molar Ratio | 1:1 | A stoichiometric ratio ensures efficient crosslinking with minimal side reactions. |
| pH | 7.0 - 8.5 | A slightly basic pH promotes the formation of the thiolate anion, the active nucleophile in the reaction. |
| Catalyst (optional) | Triethylamine (TEA) or other bases | Can be used to accelerate the reaction rate. |
| Temperature | Room Temperature | The reaction is typically fast enough at ambient temperature. |
Protocol 2: Synthesis of a PEG-Based Hydrogel via Thiol-Michael Addition
This protocol outlines the synthesis of a poly(ethylene glycol) (PEG) hydrogel using a vinyl sulfone-functionalized PEG and a dithiol crosslinker.
Part A: Synthesis of PEG-Vinyl Sulfone
-
Materials:
-
4-arm PEG-OH (10 kDa)
-
This compound (ESC)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-arm PEG-OH in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (4-5 molar excess relative to PEG-OH hydroxyl groups).
-
Slowly add this compound (4-5 molar excess) dropwise to the solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Precipitate the PEG-vinyl sulfone product by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Characterize the product by ¹H NMR and FTIR to confirm the presence of vinyl sulfone groups.
-
Part B: Hydrogel Formation
-
Materials:
-
PEG-vinyl sulfone (from Part A)
-
PEG-dithiol (e.g., 3.4 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare a stock solution of PEG-vinyl sulfone in PBS (e.g., 10% w/v).
-
Prepare a stock solution of PEG-dithiol in PBS (e.g., 10% w/v).
-
To form the hydrogel, mix the two solutions in a 1:1 molar ratio of vinyl sulfone to thiol groups.
-
Gently vortex or pipette to ensure thorough mixing.
-
Gelation should occur within minutes to an hour, depending on the concentration and molecular weight of the polymers.
-
Workflow for PEG-Based Hydrogel Synthesis
Caption: Step-by-step workflow for the synthesis of a PEG-based hydrogel.
Applications in Bioconjugation
Bioconjugation is the chemical linking of two biomolecules to form a single hybrid. This technique is widely used in drug development, diagnostics, and fundamental biological research. The vinyl sulfone group is an excellent tool for bioconjugation, particularly for modifying proteins and peptides.[3][7]
The primary targets for vinyl sulfone bioconjugation are the thiol groups of cysteine residues and the amine groups of lysine residues and the N-terminus. The reaction conditions can be tuned to favor one over the other. The high stability of the resulting thioether or amine adducts is a significant advantage in bioconjugation, ensuring the integrity of the conjugate in biological environments.[8]
Protocol 3: Protein Modification with a Vinyl Sulfone Reagent
This protocol describes the general procedure for labeling a protein with a molecule containing a vinyl sulfone group.
Materials:
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Vinyl sulfone labeling reagent (e.g., a fluorescent dye or drug functionalized with a vinyl sulfone group)
-
Quenching reagent (e.g., L-cysteine or Tris buffer)
-
Size-exclusion chromatography (SEC) column or dialysis membrane for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in a buffer free of primary amines or thiols that could compete with the reaction.
-
-
Labeling Reaction:
-
Dissolve the vinyl sulfone labeling reagent in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add the labeling reagent solution to the protein solution with gentle stirring. A molar excess of the labeling reagent (e.g., 5-20 fold) is typically used.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent to consume any unreacted vinyl sulfone groups. For example, add L-cysteine to a final concentration of 10-50 mM.
-
-
Purification:
-
Remove the excess, unreacted labeling reagent and by-products by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
Characterization of Crosslinked Materials
Thorough characterization is essential to validate the success of the crosslinking reaction and to understand the properties of the resulting material. A combination of spectroscopic, thermal, and mechanical techniques is typically employed.
Table 3: Common Characterization Techniques for Crosslinked Polymers
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the disappearance of the vinyl C=C bond and the formation of new bonds (e.g., C-S or C-N).[9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the degree of functionalization and crosslinking. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), which is influenced by the crosslinking density.[11] |
| Thermogravimetric Analysis (TGA) | Thermal stability of the crosslinked material. |
| Scanning Electron Microscopy (SEM) | Morphology and porosity of the crosslinked network, particularly for hydrogels. |
| Rheometry | Mechanical properties of hydrogels, such as storage modulus (G') and loss modulus (G'').[12] |
| Swelling Studies | For hydrogels, the equilibrium swelling ratio provides an indirect measure of the crosslinking density.[13] |
Safety and Handling of this compound
This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.
-
Corrosive: It can cause severe skin burns and eye damage.[14]
-
Moisture Sensitive: Reacts with water, so it should be handled under anhydrous conditions.
-
Irritant: The vapors are irritating to the respiratory system.
Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion: A Powerful and Precise Tool for Material Design
This compound and the resulting vinyl sulfone chemistry offer a powerful and versatile platform for the creation of crosslinked materials with tailored properties. The high efficiency and stability of the thiol-Michael addition reaction, in particular, make it an attractive choice for the synthesis of hydrogels for biomedical applications and for the development of robust bioconjugates. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can harness the potential of this remarkable crosslinking agent to advance the frontiers of materials science and drug development.
References
- 1. Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations: Monomer Reactivity and Mechanical Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinyl Sulfonamide based Thermosetting Composites via Thiol-Michael Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Multifunctional Silk Vinyl Sulfone-Based Hydrogel Scaffolds for Dynamic Material-Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 7. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27209E [pubs.rsc.org]
- 9. tarjomefa.com [tarjomefa.com]
- 10. researchgate.net [researchgate.net]
- 11. From burst to controlled release: using hydrogel crosslinking chemistry to tune release of micro-crystalline active pharmaceutical ingredients - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00186A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Video: Synthesis, Crosslinking and Characterization of Hydrogels [jove.com]
- 14. Vinyl sulfones: Click applications in bioconjugation. The resurgence of a chemical function | PDF [slideshare.net]
Ethenesulfonyl Chloride: A Versatile Building Block for Advanced Materials
Introduction
Ethenesulfonyl chloride (ESC), also known as vinylsulfonyl chloride, is a highly reactive bifunctional molecule that has garnered significant interest in materials science.[1][2] Its unique structure, featuring both a reactive sulfonyl chloride group and a polymerizable vinyl group, allows for a diverse range of chemical transformations. This dual reactivity makes it an invaluable monomer and surface modification agent for the synthesis of functional polymers, the creation of responsive hydrogels, and the tailoring of material surfaces with specific properties. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development.
Core Properties of this compound
This compound is a colorless to yellow liquid with the chemical formula C₂H₃ClO₂S.[2] Its utility in materials science stems from the distinct reactivity of its two functional groups:
-
Sulfonyl Chloride (-SO₂Cl): This group is highly electrophilic and readily undergoes nucleophilic substitution reactions with a wide array of nucleophiles, including amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively.[1][3] This reactivity is fundamental to its use in surface modification and the synthesis of well-defined polymers.
-
Vinyl Group (CH₂=CH-): The vinyl group is susceptible to radical polymerization, allowing for the formation of poly(this compound) homopolymers or copolymers with other vinyl monomers.[1] This enables the creation of a wide range of polymeric materials with tunable properties.
| Property | Value |
| CAS Number | 6608-47-5 |
| Molecular Formula | C₂H₃ClO₂S |
| Molecular Weight | 126.56 g/mol |
| Appearance | Yellow to brown crystalline solid |
| Solubility | Soluble in many organic solvents (e.g., alcohols, esters), insoluble in water. |
Applications in Materials Science
The dual functionality of this compound opens up a vast design space for the creation of novel materials with tailored properties. Key application areas include the synthesis of functional polymers, surface modification of various substrates, and the fabrication of advanced hydrogels.
Functional Polymer Synthesis
This compound can be utilized as a monomer in various polymerization techniques to create polymers with reactive side chains. These pendant sulfonyl chloride groups serve as versatile handles for post-polymerization modification, allowing for the introduction of a wide range of functional moieties.
Conventional free-radical polymerization of this compound can be employed, though controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer superior control over molecular weight, polydispersity, and polymer architecture.[4][5]
Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization (General Procedure)
This protocol outlines a general procedure for the RAFT polymerization of this compound to yield a well-defined polymer with reactive sulfonyl chloride side chains.
Materials:
-
This compound (monomer)
-
AIBN (initiator)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Nitrogen or Argon gas
-
Schlenk flask and line
Procedure:
-
Purification of Monomer: Purify this compound by distillation under reduced pressure to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve the RAFT agent and AIBN in the anhydrous solvent.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Addition of Monomer: Under an inert atmosphere, add the purified this compound to the reaction mixture via syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the specified reaction time.
-
Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy (to determine monomer conversion) and gel permeation chromatography (GPC) (to determine molecular weight and polydispersity).
-
Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Purification: Filter the precipitated polymer, wash it several times with the non-solvent, and dry it under vacuum to a constant weight.
Characterization:
-
¹H NMR: Confirm the polymer structure and determine the monomer conversion.
-
FTIR: Identify the characteristic peaks for the sulfonyl chloride group (around 1370 and 1170 cm⁻¹).
-
GPC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Surface Modification
The high reactivity of the sulfonyl chloride group makes this compound an excellent reagent for the surface functionalization of a wide variety of materials, including polymers, metals, and ceramics.[6] This allows for the tailoring of surface properties such as hydrophilicity, biocompatibility, and chemical reactivity.
Surfaces containing hydroxyl or amine groups can be reacted with this compound to immobilize the vinyl group. Subsequent polymerization from these surface-anchored vinyl groups leads to the formation of a dense polymer brush, dramatically altering the surface properties.
Protocol 2: Surface-Initiated Polymerization from a Hydroxylated Surface
This protocol describes the modification of a hydroxyl-terminated surface (e.g., silicon wafer with native oxide) with this compound, followed by surface-initiated radical polymerization.
Materials:
-
Hydroxylated substrate (e.g., piranha-cleaned silicon wafer)
-
This compound
-
Anhydrous triethylamine (TEA) or pyridine (base)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Vinyl monomer for grafting (e.g., styrene, methyl methacrylate)
-
Initiator (e.g., AIBN)
-
Nitrogen or Argon gas
Procedure:
-
Substrate Preparation: Thoroughly clean and dry the hydroxylated substrate.
-
Immobilization of Vinyl Groups:
-
Place the substrate in a reaction vessel under an inert atmosphere.
-
Add a solution of this compound and TEA in an anhydrous solvent.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Rinse the substrate thoroughly with the solvent to remove any unreacted reagents and byproducts.
-
Dry the substrate under a stream of nitrogen.
-
-
Surface-Initiated Polymerization:
-
Place the vinyl-functionalized substrate in a reaction vessel.
-
Add a solution of the desired vinyl monomer and initiator in a suitable solvent.
-
Degas the solution with nitrogen or argon for 30 minutes.
-
Heat the reaction to the appropriate temperature to initiate polymerization and allow it to proceed for the desired time.
-
-
Washing: Remove the substrate from the polymerization solution and wash it extensively with a good solvent for the polymer to remove any non-grafted polymer chains.
-
Drying: Dry the polymer-grafted substrate under vacuum.
Characterization:
-
Contact Angle Measurement: Assess the change in surface hydrophilicity/hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of sulfur and other elements from the grafted polymer.
-
Atomic Force Microscopy (AFM): Characterize the surface morphology and roughness.
-
Ellipsometry: Measure the thickness of the grafted polymer layer.
Hydrogel Formation
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water.[7][8] this compound can be used to create hydrogels through two primary mechanisms:
-
Copolymerization: Copolymerizing this compound with a hydrophilic monomer and a crosslinker.
-
Post-Crosslinking: Reacting a polymer containing nucleophilic groups (e.g., hydroxyl or amine groups) with this compound as a crosslinking agent.
The resulting hydrogels can have tunable swelling ratios, mechanical properties, and stimuli-responsiveness, making them suitable for applications in drug delivery, tissue engineering, and sensors.[9]
Protocol 3: Preparation of a pH-Responsive Hydrogel via Copolymerization
This protocol describes the synthesis of a pH-responsive hydrogel by copolymerizing this compound with a hydrophilic monomer and subsequent hydrolysis of the sulfonyl chloride groups to sulfonic acid groups.
Materials:
-
This compound
-
Hydrophilic comonomer (e.g., N-isopropylacrylamide, NIPAM)
-
Crosslinker (e.g., N,N'-methylenebis(acrylamide), MBA)
-
Initiator (e.g., ammonium persulfate, APS)
-
Solvent (e.g., deionized water)
-
Base (e.g., sodium hydroxide solution)
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve the hydrophilic comonomer and the crosslinker in deionized water.
-
Addition of this compound: Add this compound to the monomer solution and stir vigorously to ensure good dispersion.
-
Initiation of Polymerization: Degas the solution with nitrogen. Add the initiator to start the polymerization. The solution should become viscous and eventually form a gel.
-
Hydrolysis: After the gel has formed, immerse it in a basic solution (e.g., 0.1 M NaOH) to hydrolyze the sulfonyl chloride groups to sulfonic acid groups. The hydrolysis can be monitored by a change in the swelling behavior of the hydrogel.
-
Washing and Swelling: Wash the hydrogel extensively with deionized water to remove any unreacted monomers, initiator, and base. Allow the hydrogel to swell to equilibrium in deionized water.
Characterization:
-
Swelling Ratio: Measure the weight of the swollen and dried hydrogel to determine the swelling ratio.
-
FTIR Spectroscopy: Confirm the conversion of sulfonyl chloride groups to sulfonic acid groups.
-
Rheology: Characterize the mechanical properties of the hydrogel.
-
pH-Responsiveness: Measure the swelling ratio of the hydrogel at different pH values.
Visualization of Key Processes
To further elucidate the applications of this compound, the following diagrams illustrate the core chemical transformations and experimental workflows.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
Troubleshooting & Optimization
Ethenesulfonyl chloride stability and storage conditions
Technical Support Center: Ethenesulfonyl Chloride
A Senior Application Scientist's Guide to Stability, Storage, and Troubleshooting
Welcome to the technical support guide for this compound (also known as vinylsulfonyl chloride). As a highly reactive and moisture-sensitive reagent, the stability and proper handling of this compound are paramount to ensuring experimental success, reproducibility, and, most importantly, laboratory safety. In my years of experience, I have seen many promising experiments derailed by the use of improperly stored or degraded reagents. This guide is designed to provide you, our fellow researchers and drug development professionals, with the practical, in-depth knowledge needed to master the use of this versatile chemical. We will move beyond simple instructions to explore the chemical principles governing its stability, helping you to not only follow protocols but to understand them.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
The optimal storage conditions are dictated by the compound's inherent reactivity and sensitivity. This compound should be stored in a freezer at or below -20°C.[1][2] Storage must be under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with atmospheric moisture.[1][2] The container must be tightly sealed to further protect against moisture ingress.[3][4]
Q2: Why is this compound so sensitive to moisture?
This compound is highly susceptible to hydrolysis. When it comes into contact with water, even trace amounts in the air, it reacts to form ethenesulfonic acid and corrosive hydrogen chloride (HCl) gas.[5][6] This degradation process not only depletes the active reagent, leading to lower reaction yields, but the generation of HCl can also catalyze unwanted side reactions or degrade sensitive substrates. The buildup of HCl gas can also lead to a dangerous increase in pressure within the storage vessel.
Q3: What are the primary signs of decomposition or degradation?
Vigilance is key. You should visually inspect your reagent before each use. Key indicators of degradation include:
-
Color Change: Fresh, pure this compound is a colorless to light yellow liquid. A progression to a distinct yellow or brown color suggests the formation of degradation products or polymers.[1]
-
Presence of Solids: The appearance of precipitates or viscous, insoluble material is a clear sign of polymerization.[7]
-
Fuming: If the reagent fumes upon opening the container, it indicates the presence of volatile decomposition products, primarily HCl gas from hydrolysis.
-
Pressure Buildup: A hissing sound upon carefully opening the container or a bulging septum cap signifies gas generation from decomposition.[1]
Q4: Can this compound polymerize, and how can this be prevented?
Yes, the vinyl group in this compound makes it susceptible to polymerization.[7] This process can be initiated or accelerated by heat, light, impurities, or the by-products of other decomposition reactions.[7] The best prevention is strict adherence to recommended storage conditions: keep it cold, dark, and under an inert atmosphere.[1][2] Using the reagent promptly after purchase also minimizes the risk of polymerization over time.
Q5: What materials and chemical classes are incompatible with this compound?
To prevent violent reactions and ensure safety, this compound must be stored away from incompatible materials. These include:
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide).[8]
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates).[8][9]
Table 1: Recommended Storage and Handling Parameters for this compound
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage Temperature | Store in freezer, ≤ -20°C[1][2] | Minimizes thermal decomposition and polymerization. |
| Atmosphere | Store under inert gas (Argon, Nitrogen)[1][2] | Prevents contact with atmospheric moisture, inhibiting hydrolysis. |
| Container | Tightly closed original container[3] | Prevents moisture ingress and leakage of corrosive vapors. |
| Humidity | Avoid moist air[8] | Highly reactive with water, leading to rapid degradation. |
| Incompatible Materials | Water, Strong Bases, Alcohols, Amines, Oxidizers[6][8][9] | Can cause vigorous or explosive reactions and reagent decomposition. |
| Ventilation | Use only in a well-ventilated area or chemical fume hood[1][3] | Vapors are toxic, corrosive, and may cause respiratory irritation.[2][3] |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments. The causal logic behind each step is explained to empower your decision-making.
Q: My this compound has turned a noticeable yellow/brown. Can I still use it for my synthesis?
A: A distinct color change is a qualitative indicator of impurity and potential degradation.
-
Causality: The color likely stems from the formation of oligomers, polymers, or other decomposition by-products. These impurities can act as catalysts for further decomposition or participate in unwanted side reactions, leading to complex product mixtures and reduced yields of your desired compound.
-
Recommendation: For reactions sensitive to stoichiometry or purity (e.g., in drug development), using discolored reagent is strongly discouraged. The risk of introducing unknown variables and compromising the integrity of your results is high.
-
Self-Validation: If proceeding is absolutely necessary, a small-scale trial reaction is essential to gauge its efficacy. Compare the outcome directly with a reaction using a fresh, colorless lot of the reagent if possible. However, the safest and most scientifically sound approach is to discard the discolored reagent according to your institution's hazardous waste protocols and begin with a fresh supply.
Q: I see solid particles/precipitate in my bottle of this compound. What is this and what should I do?
A: The presence of solids is an unambiguous sign of advanced polymerization.[7]
-
Causality: The vinyl monomer has linked together to form insoluble polymers. This means the concentration of the active this compound monomer is significantly lower than stated on the label, and the polymer itself can interfere with your reaction.
-
Recommendation: Do NOT attempt to use the reagent. Filtering the liquid away from the solid is not a solution, as the liquid phase is also likely partially polymerized and contaminated. The entire bottle is compromised.
-
Action: The bottle should be marked as "Decomposed" and disposed of immediately following safety protocols. See the protocol below for handling potentially hazardous containers.
Q: When I started to unscrew the cap, I heard a hissing sound, and the cap felt pressurized. What is happening and how do I proceed safely?
A: This indicates a significant pressure buildup inside the container, a potentially dangerous situation.
-
Causality: The hissing is escaping gas, almost certainly hydrogen chloride (HCl), which is a by-product of hydrolysis.[9][11] This means the seal on the container has been compromised at some point, allowing moisture to enter.
-
Recommendation: Do NOT proceed to open it fully in an open lab. This must be treated as a high-hazard event.
-
Action Protocol:
-
Ensure you are wearing full Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.
-
Place the entire container inside a functioning chemical fume hood.
-
Position the container behind a blast shield within the hood.
-
Extremely slowly and carefully, begin to unscrew the cap just enough to allow the pressure to vent gradually. Do not point the container at yourself or anyone else.
-
Once the pressure has equalized, the reagent should be considered degraded and quenched for disposal. Do not attempt to use it.
-
Visual Logic & Workflow Diagrams
To aid in decision-making, the following diagrams illustrate key workflows and chemical processes.
Caption: Decision workflow for handling this compound.
Caption: Simplified degradation pathways for this compound.
Experimental Protocol: Safe Handling and Quenching of Suspected Degraded this compound
This protocol must be performed in a certified chemical fume hood while wearing all appropriate PPE, including a face shield and chemical-resistant gloves.
-
Preparation:
-
Prepare a large beaker containing a stirred, ice-cold quenching solution. A suitable solution is a dilute aqueous solution of a weak base like sodium bicarbonate. Prepare more than enough to fully neutralize the reagent.
-
Have a secondary containment tray ready.
-
Ensure a Class B (flammable liquid) fire extinguisher is nearby.[9]
-
-
Venting (if pressurized):
-
Place the container in the fume hood behind a blast shield.
-
Carefully and slowly vent the container as described in the troubleshooting section.
-
-
Quenching:
-
Using a plastic or glass pipette (do not use metal), slowly add the degraded this compound dropwise to the vigorously stirred, cold quenching solution.
-
CAUTION: The reaction will be exothermic and will release gas (CO₂ from bicarbonate, HCl from any remaining reagent). Maintain a slow addition rate to control the reaction.
-
Once the addition is complete, continue stirring the solution for at least one hour to ensure the reaction is complete.
-
-
Disposal:
-
Check the pH of the quenched solution to ensure it is neutral. Adjust with more base or a dilute acid as necessary.
-
Dispose of the neutralized aqueous solution and the empty, triple-rinsed reagent bottle according to your institution's hazardous waste disposal procedures.
-
By understanding the inherent instability of this compound and adhering to these rigorous storage and handling protocols, you can ensure the integrity of your experiments and maintain a safe laboratory environment.
References
- 1. chembk.com [chembk.com]
- 2. aaronchem.com [aaronchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. US2772307A - Process for preparing ethylene sulfonyl chloride - Google Patents [patents.google.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. Polystyrene ethanesulfonyl chloride: [cn.yufenggp.com]
- 11. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of Ethenesulfonyl Chloride
Welcome to the technical support center for the hydrolysis of ethenesulfonyl chloride (ESC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on troubleshooting and understanding potential side reactions. We will delve into the mechanistic underpinnings of the hydrolysis process and provide practical, field-tested advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of this compound hydrolysis, and what are the expected side products?
The primary and desired product of the hydrolysis of this compound is vinylsulfonic acid.[1] However, due to the reactive nature of both the starting material and the product, several side reactions can occur, leading to the formation of impurities.
Common side products include:
-
2-Chloroethanesulfonyl chloride: This can arise from the addition of HCl (a byproduct of hydrolysis) across the double bond of this compound.
-
2-Hydroxyethanesulfonyl chloride: Formed by the addition of water across the vinyl group.[2]
-
Polymeric materials: The vinyl group in both the starting material and the product can undergo polymerization, especially under certain conditions.[1]
-
Betylates: In the presence of tertiary amines, alkyl betylates can be formed.[3]
Q2: My hydrolysis reaction is resulting in a low yield of vinylsulfonic acid and a significant amount of a chlorinated byproduct. What is happening?
A common issue is the formation of 2-chloroethanesulfonyl chloride.[4] This occurs via the addition of hydrogen chloride (HCl), which is generated during the hydrolysis of the sulfonyl chloride group, to the electron-deficient double bond of this compound.
Mechanism of 2-Chloroethanesulfonyl Chloride Formation
Figure 1: Formation of 2-chloroethanesulfonyl chloride.
To minimize this side reaction, it is crucial to efficiently remove or neutralize the HCl as it is formed. This can be achieved by performing the hydrolysis in the presence of a non-nucleophilic base or by conducting the reaction under conditions that favor the rapid consumption of the desired product in a subsequent step.
Q3: I am observing the formation of polymeric material in my reaction vessel. How can I prevent this?
Polymerization is a significant side reaction due to the presence of the reactive vinyl group.[1] Both this compound and the resulting vinylsulfonic acid can act as monomers. This process is often initiated by radicals, light, or heat.
Troubleshooting Polymerization:
| Strategy | Rationale |
| Lower Reaction Temperature | Reduces the rate of polymerization, which typically has a higher activation energy than hydrolysis. |
| Use of Radical Inhibitors | Addition of small amounts of inhibitors like hydroquinone can scavenge radicals that initiate polymerization. |
| Exclusion of Light | Performing the reaction in an amber flask or in the dark can prevent photo-initiated polymerization. |
| Control of pH | Maintaining a specific pH can influence the stability of the monomer and reduce the likelihood of polymerization.[1] |
Q4: Can the hydrolysis be performed under basic conditions? What are the potential complications?
While basic conditions can accelerate the hydrolysis of the sulfonyl chloride, they also introduce other potential side reactions. The use of tertiary amines, for instance, can lead to the formation of sulfenes and subsequently betylates.[3] Furthermore, strongly basic conditions can promote Michael addition-type reactions with the vinyl group.
A carefully controlled pH is often necessary for successful hydrolysis.[1] The choice of base is critical; a hindered, non-nucleophilic base is often preferred to minimize side reactions.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the hydrolysis of this compound.
Problem 1: Low Conversion of this compound
Possible Causes:
-
Insufficient Water: The stoichiometry of water is critical. Ensure at least a molar equivalent is present.
-
Low Reaction Temperature: While lower temperatures can reduce side reactions, they can also slow down the desired hydrolysis.
-
Poor Mixing: In a biphasic system, inefficient mixing can limit the interfacial area where the reaction occurs.
Recommended Actions:
-
Verify Stoichiometry: Double-check the amount of water used.
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.
-
Improve Agitation: Use a high-torque mechanical stirrer to ensure efficient mixing.
Problem 2: Formation of Multiple Unidentified Products
When faced with a complex mixture of products, a logical diagnostic workflow is essential.
Figure 2: Troubleshooting workflow for complex product mixtures.
Experimental Protocol: Controlled Hydrolysis of this compound
This protocol is designed to minimize the formation of common side products.
Materials:
-
This compound (high purity)
-
Deionized water
-
Tert-butanol (as a co-solvent)
-
Sodium bicarbonate (as an acid scavenger)
-
Hydroquinone (as a polymerization inhibitor)
-
Reaction vessel equipped with a mechanical stirrer, dropping funnel, and temperature probe, under an inert atmosphere (Nitrogen or Argon).
Procedure:
-
To the reaction vessel, add a solution of sodium bicarbonate in deionized water and tert-butanol.
-
Add a catalytic amount of hydroquinone to the mixture.
-
Cool the mixture to 0-5 °C with an ice bath.
-
Slowly add the this compound via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2-4 hours, monitoring the progress by a suitable analytical technique (e.g., GC or NMR of an extracted aliquot).
-
Once the reaction is complete, carefully quench any remaining reactive species.
-
Proceed with the appropriate workup and purification steps to isolate the vinylsulfonic acid.
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for effective troubleshooting. The hydrolysis of sulfonyl chlorides generally proceeds through a nucleophilic substitution at the sulfur atom.[5][6][7] In the case of this compound, this is complicated by the presence of the vinyl group.
Competing Pathways: Hydrolysis vs. Addition
The primary competition is between the nucleophilic attack of water at the sulfonyl group (hydrolysis) and the addition of water or HCl across the double bond.
Figure 3: Competing reaction pathways for this compound in an aqueous medium.
The relative rates of these pathways are influenced by factors such as temperature, pH, and solvent composition. By carefully controlling these parameters, the reaction can be steered towards the desired hydrolysis product.
References
- 1. Vinylsulfonic acid - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. repository.rit.edu [repository.rit.edu]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
How to handle moisture-sensitive ethenesulfonyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for ethenesulfonyl chloride. This guide is designed to provide you, the research professional, with in-depth, field-proven insights into the safe and effective handling of this highly reactive and moisture-sensitive reagent. My objective is to move beyond simple instructions and explain the fundamental chemistry behind each recommendation, empowering you to troubleshoot issues and ensure the integrity of your experiments.
PART 1: Urgent First Actions & Safety Overview
This compound is a combustible, corrosive, and highly toxic liquid that is extremely sensitive to moisture.[1][2] It is also a lachrymator, a substance that causes tearing.[3] Due to its hazardous nature, proper handling is not just a matter of experimental success but of personal safety.
Immediate Safety Precautions:
-
Work Environment: Always handle this compound in a well-ventilated chemical fume hood.[4] Ensure that an emergency eyewash station and safety shower are readily accessible.[2][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:
-
In case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3][5]
-
Eye Contact: Immediately rinse eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]
-
| Hazard Statement | Description | Source |
| H227 | Combustible liquid. | [1][2] |
| H302 + H312 | Harmful if swallowed or in contact with skin. | [1] |
| H314 | Causes severe skin burns and eye damage. | [1][6][7] |
| H330/H331 | Fatal or toxic if inhaled. | [1][2][3] |
| H335 | May cause respiratory irritation. | [1][7] |
PART 2: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and fundamental handling of this compound.
Q1: What is the correct procedure for storing this compound?
Proper storage is the first line of defense against reagent degradation. This compound must be stored under an inert atmosphere (e.g., dry nitrogen or argon) in a tightly closed container, preferably in a freezer at or below -20°C.[8][9][10]
-
Causality: The primary reason for these stringent conditions is the compound's extreme sensitivity to moisture.[6][8] Water readily attacks the electrophilic sulfur atom, leading to rapid hydrolysis. This reaction produces ethenesulfonic acid and corrosive hydrogen chloride (HCl) gas.[4] Storing it cold slows down this degradation process and reduces the vapor pressure of the volatile reagent. The inert atmosphere displaces moist air, preventing hydrolysis before the bottle is even opened. Use containers with PTFE-lined caps to ensure a corrosion-resistant and airtight seal.[4]
Q2: I opened a bottle of this compound and saw white fumes. Is it still usable?
The white fumes are likely HCl gas, a direct product of the reagent's reaction with atmospheric moisture.[4] This indicates that the reagent has been at least partially compromised.
-
Trustworthiness of the Reagent: While some fuming is common upon opening, excessive fuming or any discoloration (the pure compound is a colorless to light yellow liquid) suggests significant degradation.[6] Using a partially hydrolyzed reagent will introduce impurities into your reaction, lower your yield, and make stoichiometry calculations inaccurate. For reactions sensitive to acidic conditions or requiring precise molar equivalents, it is strongly recommended to use a fresh bottle or purify the reagent before use.
Q3: How can I assess the purity of my this compound?
For critical applications, verifying the purity of your reagent is a self-validating step. Several analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile compounds like this compound and identifying volatile degradation products.[11][12]
-
NMR Spectroscopy: ¹H NMR can provide a clear picture of the compound's integrity. The presence of unexpected peaks may indicate hydrolysis or polymerization byproducts.[12]
-
Titration: A simple titrimetric method can determine the total sulfonyl chloride content, offering a cost-effective way to quantify the active reagent.[11]
PART 3: Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My reaction yield is consistently low or zero. What is the most likely cause?
Low yield is the most common issue and almost always traces back to the moisture sensitivity of this compound.
-
Root Cause 1: Hydrolysis of the Reagent. As discussed, if the starting material has degraded due to improper storage or handling, the reaction is compromised from the start.
-
Solution: Always use a fresh bottle from a reputable supplier or purify older reagents immediately before use. Perform a purity check (see Q3) if in doubt.
-
-
Root Cause 2: Contamination within the Reaction Setup. Trace amounts of water in your solvent, on your glassware, or from your other reagents can rapidly consume the this compound before it can react with your substrate.
-
Solution: Implement Rigorous Anhydrous Techniques. This is a critical, non-negotiable protocol.
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool it in a desiccator or under a stream of inert gas.[13][14]
-
Solvents: Use commercially available anhydrous solvents packaged under an inert atmosphere or dry/distill solvents using standard laboratory procedures (e.g., over calcium hydride for halogenated solvents).[13]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of dry nitrogen or argon using a Schlenk line or a glove box.[13][15][16]
-
-
Q5: My reaction mixture turned dark, and I've isolated a tar-like substance. What happened?
This compound is not only a sulfonylating agent but also a reactive vinyl group susceptible to polymerization, especially in the presence of certain initiators or under harsh conditions (e.g., high heat, presence of bases or acids). The acidic byproducts of hydrolysis can sometimes catalyze this process.
-
Solution: Strict Temperature and Reagent Control.
-
Temperature: Add the this compound to the reaction mixture slowly and at a low temperature (e.g., 0°C or below) to manage any exotherms.[13]
-
Base: If your reaction uses a base, ensure it is non-nucleophilic and added cautiously. The choice of base is critical; a weak base may not scavenge the generated HCl effectively, while some strong bases can promote side reactions.[13]
-
Workup: Quench the reaction at a low temperature before warming to room temperature.[15]
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues with this compound reactions.
Caption: A decision tree for troubleshooting this compound reactions.
PART 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key workflows.
Protocol 1: Standard Setup for a Moisture-Sensitive Reaction
This protocol describes the assembly of apparatus for a reaction under a dry, inert atmosphere using a Schlenk line.
-
Glassware Preparation: Oven-dry a round-bottom flask (equipped with a magnetic stir bar) and a condenser at 140°C for at least 4 hours.
-
Assembly: While still hot, assemble the glassware. Use a thin, even layer of vacuum grease on all ground-glass joints. Secure the joints with clips.[14]
-
Inert Gas Connection: Connect the flask to a Schlenk line via thick-walled rubber tubing. The Schlenk line should have a dual manifold for vacuum and inert gas (nitrogen or argon) and be vented through an oil bubbler to monitor gas flow.[14]
-
Evacuate-Refill Cycles: Carefully evacuate the assembled apparatus (ensure it is not sealed). Once under vacuum, switch to the inert gas supply to backfill the flask. Repeat this "evacuate-refill" cycle at least three times to remove all atmospheric gases and adsorbed moisture.[16]
-
Positive Pressure: Leave the flask under a slight positive pressure of inert gas, indicated by a slow, steady bubbling rate (e.g., 1 bubble per second) in the oil bubbler.[14]
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.[16] For solids, quickly remove the stopper under a strong positive flow of inert gas (a "nitrogen curtain") and add the solid via a powder funnel.
Visualizing the Inert Atmosphere Setup
Caption: Standard setup for a reaction under an inert atmosphere.
Protocol 2: Safe Quenching and Disposal of Excess this compound
Never add water directly to this compound. The reaction is violent and produces large amounts of corrosive HCl gas.[17][18]
-
Preparation: In a chemical fume hood, prepare a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. The flask should be large enough to accommodate at least 10x the volume of the material to be quenched.
-
Inert Solvent: Add an inert, high-boiling solvent (e.g., toluene) to the flask to act as a heat sink. Cool the flask in an ice-water bath.[19]
-
Initial Quench: Slowly add a less reactive alcohol, such as isopropanol, to the stirred solvent in the flask.[20]
-
Slow Addition: Dilute the waste this compound with the same inert solvent (e.g., toluene) in the dropping funnel. Add this solution dropwise to the cold, stirred alcohol/toluene mixture. Control the addition rate to keep the temperature below 20°C.
-
Secondary Quench: After the addition is complete and the initial reaction subsides, slowly add methanol, followed by the very cautious, dropwise addition of water.[21]
-
Neutralization: Once the reaction is fully quenched (no more gas evolution or heat), slowly add a saturated aqueous solution of sodium bicarbonate or another weak base until the mixture is neutral to pH paper.[19]
-
Disposal: The resulting neutralized aqueous and organic mixture should be disposed of as hazardous chemical waste according to your institution's guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound | 6608-47-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. biosynth.com [biosynth.com]
- 8. chembk.com [chembk.com]
- 9. aaronchem.com [aaronchem.com]
- 10. This compound | 6608-47-5 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. benchchem.com [benchchem.com]
- 16. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 17. nj.gov [nj.gov]
- 18. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. kgroup.du.edu [kgroup.du.edu]
- 20. chemistry.nd.edu [chemistry.nd.edu]
- 21. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Optimizing Reaction Yield for Sulfonamide Synthesis
Welcome to our comprehensive guide for researchers, scientists, and drug development professionals dedicated to overcoming the common hurdles in sulfonamide synthesis. This technical support center is designed to provide practical, field-tested advice to help you troubleshoot and optimize your reaction yields. We move beyond simple procedural lists to explain the "why" behind each experimental choice, ensuring a deeper understanding and more effective problem-solving.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and challenges encountered during sulfonamide synthesis.
Q1: I'm experiencing very low to no yield in my sulfonamide synthesis. What are the first things I should check?
A1: Low or no yield in a sulfonamide synthesis typically points to issues with one of three areas: reagent quality, reaction conditions, or the fundamental reactivity of your substrates. Start with a systematic evaluation of the following:
-
Reagent Integrity:
-
Sulfonyl Chloride: This is the most common culprit. Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture to form the unreactive sulfonic acid.[1][2] Always use a freshly opened bottle or a recently purified sulfonyl chloride.
-
Amine: Ensure your amine is pure and dry. Some amines can absorb atmospheric carbon dioxide.
-
Solvent and Base: Use anhydrous solvents and ensure any amine bases (e.g., triethylamine, pyridine) are dry. Water will readily consume your sulfonyl chloride.[1]
-
-
Reaction Conditions:
-
Stoichiometry: A 1:1 ratio of amine to sulfonyl chloride is a good starting point, with 1.1 to 1.5 equivalents of a non-nucleophilic base to scavenge the generated HCl.[1][3]
-
Temperature: Most sulfonamide syntheses are run at 0 °C to room temperature.[1] If your amine is poorly nucleophilic or sterically hindered, gentle heating may be required, but be aware that this can also promote side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to exclude moisture.[1]
-
Q2: My reaction is producing multiple spots on TLC, and the desired product is a minor component. What are the likely side reactions?
A2: The formation of multiple products often indicates competing side reactions. The most prevalent are:
-
Hydrolysis of Sulfonyl Chloride: As mentioned, water contamination leads to the formation of sulfonic acid.[4][5]
-
Bis-sulfonylation of Primary Amines: If you are using a primary amine (R-NH₂), it's possible for the initial sulfonamide product (R-NH-SO₂R') to be deprotonated by the base and react with a second molecule of the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂R')₂). Slow addition of the sulfonyl chloride can help to mitigate this.[6]
-
Reaction with Solvent or Base: While less common, some solvents or bases can react with the sulfonyl chloride. For example, using a nucleophilic base like DMAP can sometimes lead to the formation of a reactive intermediate that can participate in side reactions.
Q3: Are there alternative methods to the standard sulfonyl chloride and amine reaction, especially for sensitive substrates?
A3: Absolutely. When the standard approach fails, several other powerful methods can be employed:
-
Mitsunobu Reaction: This reaction allows for the coupling of an alcohol with a sulfonamide in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).[7][8][9] It is particularly useful for synthesizing N-alkyl sulfonamides with inversion of stereochemistry at the alcohol carbon.[7]
-
Schotten-Baumann Conditions: This method utilizes a two-phase system of an organic solvent and a basic aqueous solution (e.g., NaOH or K₂CO₃).[10][11] It can be effective for simple amines and is often used in industrial settings.[12][13][14]
-
Catalytic Methods: Modern organic synthesis has introduced various metal-catalyzed approaches, such as palladium- or copper-catalyzed cross-coupling reactions, which can be very effective for forming the S-N bond, especially for less nucleophilic amines.[15][16][17][18]
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for specific experimental challenges.
Guide 1: Diagnosing and Overcoming Low Yield Due to Reagent Decomposition
Low yield is a frequent issue, and pinpointing the cause is the first step toward a solution.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low sulfonamide yield.
Protocol 1: Purification of Sulfonyl Chloride
If you suspect your sulfonyl chloride has degraded, purification by distillation or recrystallization is recommended. For solid sulfonyl chlorides, recrystallization from an appropriate anhydrous solvent (e.g., hexanes) can be effective. For liquids, distillation under reduced pressure is the method of choice. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment.
Guide 2: Managing Sterically Hindered or Electron-Deficient Amines
Amines that are sterically bulky or have electron-withdrawing groups are less nucleophilic and can be challenging substrates.[19]
Optimization Strategies:
| Strategy | Rationale | Recommended Starting Conditions |
| Increase Temperature | Provides the necessary activation energy for the reaction to proceed. | Start at room temperature and gradually increase to 40-60 °C. Monitor for decomposition. |
| Use a Stronger, Non-Nucleophilic Base | More effectively deprotonates the amine or scavenges HCl without competing in the reaction. | Consider DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Proton-Sponge. |
| Change Solvent | A more polar aprotic solvent can help to stabilize charged intermediates and increase reaction rates. | Switch from DCM or THF to DMF or DMAc. |
| Employ Catalysis | Lewis acids can activate the sulfonyl chloride, making it more electrophilic.[16] | Add a catalytic amount (5-10 mol%) of MgCl₂, Sc(OTf)₃, or a similar Lewis acid. |
Experimental Protocol 2: General Procedure for a Challenging Sulfonylation
-
To a flame-dried round-bottom flask under an argon atmosphere, add the amine (1.0 eq) and anhydrous DCM (or another appropriate solvent).
-
Add the base (e.g., triethylamine, 1.5 eq) and stir the solution at room temperature for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 30-60 minutes using a syringe pump.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Advanced Synthesis Protocols
Protocol 3: Fukuyama-Mitsunobu Reaction for N-Alkylated Sulfonamides
This protocol is adapted for the synthesis of N-alkylated sulfonamides from a primary sulfonamide and an alcohol.[20]
Caption: Workflow for the Fukuyama-Mitsunobu reaction.
-
To a solution of the primary sulfonamide (1.2 eq) and the alcohol (1.0 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified directly by flash column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.
Data Summary Tables
Table 1: Common Solvents for Sulfonamide Synthesis
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 40 | Good general-purpose solvent, easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Can be used for less soluble starting materials. |
| Acetonitrile (MeCN) | 37.5 | 82 | More polar, can accelerate some reactions. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High-boiling polar aprotic solvent, useful for sluggish reactions. |
| Pyridine | 12.4 | 115 | Can act as both a solvent and a base. |
Table 2: Common Bases for Sulfonamide Synthesis
| Base | pKa of Conjugate Acid | Structure | Notes |
| Triethylamine (TEA) | 10.75 | Et₃N | Common, inexpensive, and effective. |
| Pyridine | 5.25 | C₅H₅N | Less basic than TEA, can also act as a nucleophilic catalyst. |
| Diisopropylethylamine (DIPEA) | 10.75 | i-Pr₂NEt | Sterically hindered, good for avoiding side reactions with the base. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | C₉H₁₆N₂ | Strong, non-nucleophilic base for deprotonating less acidic N-H bonds. |
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 5. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Semantic Scholar [semanticscholar.org]
- 13. Collection - Development of a Continuous SchottenâBaumann Route to an Acyl Sulfonamide - Organic Process Research & Development - Figshare [acs.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 17. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 19. nbinno.com [nbinno.com]
- 20. rsc.org [rsc.org]
Ethenesulfonyl Chloride Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Ethenesulfonyl Chloride Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this compound (ESC). As a highly reactive and versatile reagent, successful synthesis with high purity is critical for its applications in pharmaceuticals and materials science.[1][2] This resource addresses common challenges, focusing on the identification and mitigation of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound final product is discolored and has a sharp, acidic odor. What is the likely cause and how can I prevent it?
A1: Discoloration and a pungent odor in the final product are typically indicative of decomposition. This compound is sensitive to moisture and can degrade over time, especially when exposed to heat.[3] The primary decomposition pathway is hydrolysis, which leads to the formation of ethenesulfonic acid and hydrochloric acid (HCl). The presence of these acidic byproducts can catalyze further decomposition and polymerization, resulting in a darkened, odorous product.
Causality and Prevention:
-
Moisture Sensitivity: this compound readily reacts with water.[4][5] It is crucial to maintain strictly anhydrous conditions throughout the synthesis and workup. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Stability: While the synthesis often involves elevated temperatures to drive the reaction, prolonged exposure to heat can accelerate decomposition. It is advisable to monitor the reaction progress and use the minimum necessary temperature and reaction time.
-
Stabilizers: For storage, the addition of stabilizers can inhibit decomposition. Bicyclic terpenes like alpha-pinene have been used to stabilize aliphatic sulfonyl chlorides against discoloration.[3]
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Drying of Solvents: Distill solvents from an appropriate drying agent (e.g., calcium hydride for non-protic solvents) immediately before use.
-
Drying of Reagents: Ensure all starting materials and reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
-
Inert Atmosphere: Assemble glassware while hot and purge with a dry, inert gas like nitrogen or argon before introducing reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
Controlled Quenching: Quench the reaction by adding it to a cold, non-aqueous medium if possible. If an aqueous quench is necessary, perform it at low temperatures (e.g., pouring the reaction mixture onto ice) to minimize hydrolysis of the product.[6]
Q2: I'm synthesizing this compound via the dehydrochlorination of 2-chloroethanesulfonyl chloride. My final product contains a significant amount of the starting material. How can I improve the conversion?
A2: Incomplete dehydrochlorination of 2-chloroethanesulfonyl chloride is a common issue, leading to contamination of the final product with the starting material.[7] This is often due to suboptimal reaction conditions, such as an insufficient amount or inappropriate choice of base, or inadequate reaction time and temperature.
Key Experimental Choices & Their Rationale:
| Parameter | Recommended Choice | Rationale |
| Base | Tertiary amines (e.g., triethylamine, 2,6-lutidine) | These bases are effective at promoting elimination to form the double bond without competing as nucleophiles.[8] |
| Stoichiometry | Slight excess of base (e.g., 1.1-1.2 equivalents) | Ensures complete reaction of the 2-chloroethanesulfonyl chloride. A large excess should be avoided as it can promote side reactions. |
| Temperature | Low to moderate (e.g., -60°C to room temperature) | The reaction is often initiated at low temperatures to control the exotherm and then allowed to warm to drive it to completion.[8] |
| Solvent | Anhydrous, non-protic solvents (e.g., diethyl ether, dichloromethane) | Prevents hydrolysis of the sulfonyl chloride and dissolves the reactants. |
Troubleshooting Workflow for Incomplete Conversion:
Caption: Troubleshooting workflow for incomplete dehydrochlorination.
Experimental Protocol: Optimizing Dehydrochlorination
-
Setup: Under an inert atmosphere, dissolve 2-chloroethanesulfonyl chloride (1 equivalent) in anhydrous diethyl ether and cool to -60°C.
-
Base Addition: Slowly add a solution of 2,6-lutidine (1.2 equivalents) in anhydrous diethyl ether to the cooled solution.[8]
-
Reaction: Stir the mixture and allow it to slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to 0°C and slowly add dilute aqueous sulfuric acid. Separate the ethereal layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by vacuum distillation to separate the this compound from the less volatile starting material.[8]
Q3: My NMR analysis shows the presence of unexpected byproducts. What are the likely side reactions occurring during the synthesis of this compound?
A3: Several side reactions can lead to the formation of impurities during the synthesis of this compound. The specific byproducts will depend on the synthetic route employed.
Common Impurities and Their Formation Pathways:
-
Ethenesulfonic Acid: As mentioned in Q1, this is a product of hydrolysis. Its presence indicates exposure to moisture.[6]
-
Michael Adducts: this compound is a potent Michael acceptor.[7] If nucleophiles, such as amines used in the dehydrochlorination step, are present in excess or under conditions that favor addition, they can react with the product to form Michael adducts.
-
Polymerization: The vinyl group of this compound can undergo polymerization, especially in the presence of radical initiators or at elevated temperatures. This can lead to the formation of oligomeric or polymeric materials.
-
Sulfene Intermediates: In the presence of a base, alkanesulfonyl chlorides with an α-hydrogen can form highly reactive sulfene intermediates.[9] While direct substitution is the dominant pathway for many sulfonyl chlorides, the formation of sulfenes can lead to a variety of byproducts through reactions with the solvent or other nucleophiles.
Impurity Formation Pathway Diagram:
Caption: Common impurity formation pathways from this compound.
Analytical Methods for Impurity Detection:
| Analytical Technique | Detectable Impurities | Key Observations |
| ¹H NMR | 2-Chloroethanesulfonyl chloride, ethenesulfonic acid, Michael adducts | Distinct signals for the protons of the starting material and byproducts.[10] |
| GC-MS | Volatile impurities, starting material | Separation of components with identification by mass spectrometry. |
| FT-IR | Ethenesulfonic acid | Broad O-H stretch indicative of the carboxylic acid group. |
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloroethanesulfonyl Chloride | Sulfonation Reagent [benchchem.com]
- 3. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. 2-Chloroethanesulfonyl chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. repository.rit.edu [repository.rit.edu]
- 8. 6608-47-5 | this compound | Alkenyls | Ambeed.com [ambeed.com]
- 9. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR spectrum [chemicalbook.com]
Ethenesulfonyl Chloride: Technical Support Center for Reaction Temperature Control
Welcome to the technical support center for ethenesulfonyl chloride (ESC), also known as vinylsulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and versatile reagent. Proper temperature control is not merely a suggestion but a critical parameter for ensuring reaction success, maximizing yield, and, most importantly, maintaining a safe laboratory environment. This document provides in-depth, experience-driven answers to common challenges and offers robust protocols to navigate the complexities of ESC chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when first working with this compound.
Q1: Why is precise temperature control so critical when using this compound?
A: this compound (ESC) is a highly electrophilic and thermally sensitive molecule. The vinyl group is activated for both nucleophilic attack (Michael addition) and polymerization. Precise, low-temperature control is essential for three primary reasons:
-
Selectivity: Most desired reactions, such as the formation of sulfonamides with amines, are best performed at low temperatures (typically 0 °C to -20 °C) to favor the nucleophilic substitution/addition pathway and prevent side reactions.
-
Preventing Polymerization: Above certain temperatures (e.g., >40-50 °C), ESC can undergo rapid, spontaneous, and often exothermic polymerization.[1] This results in the formation of intractable polyvinylsulfonyl chloride, leading to low yields and difficult purification.
-
Safety and Stability: When heated, ESC can decompose, releasing toxic and corrosive fumes of hydrogen chloride and sulfur oxides.[2] Uncontrolled exotherms can lead to a runaway reaction, posing a significant safety hazard.
Q2: What is the recommended storage temperature for this compound?
A: To maintain its integrity and prevent degradation or polymerization, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures. Recommended storage is typically refrigerated, with some suppliers suggesting temperatures as low as -20 °C.[3][4] Always consult the Safety Data Sheet (SDS) provided by your supplier for specific storage conditions.[3]
Q3: My reaction with ESC is turning dark brown or black. What is happening?
A: A dark brown or black coloration is a strong indicator of decomposition and/or polymerization. This is almost always due to a loss of temperature control, where localized or bulk heating has initiated undesirable side reactions. The color results from the formation of complex polymeric materials and degradation products. Immediate cooling of the reaction mixture is advised, followed by a careful review of your cooling bath's efficiency and the rate of addition of reagents.
Q4: Can I use protic solvents like ethanol or methanol with this compound?
A: It is generally not recommended. This compound reacts readily with nucleophiles, including alcohols and water.[2][4] Using protic solvents will lead to the formation of sulfonate esters (from alcohols) or sulfonic acid (from water), consuming your reagent and generating unwanted byproducts. Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are the preferred choices.
Part 2: Troubleshooting Guide: Diagnosing and Solving Reaction Issues
This guide is structured to help you diagnose and resolve specific problems encountered during your experiments.
Issue 1: Low or No Yield of the Desired Product
Q: I'm reacting this compound with my primary amine to form a sulfonamide, but I'm getting very low yields. My starting amine is mostly unreacted. What's the likely cause?
A: This issue often points to two potential temperature-related problems:
-
Reaction Temperature is Too Low: While crucial, excessively low temperatures can slow the reaction rate to a crawl, especially if your nucleophile (the amine) is weak or sterically hindered. If your reaction has been running for an extended period at -20 °C or below with no conversion, a slight increase in temperature (e.g., to -10 °C or 0 °C) may be necessary to initiate the reaction.
-
Inefficient Base or HCl Scavenging: The reaction between ESC and an amine generates one equivalent of hydrogen chloride (HCl).[5][6] This HCl will protonate your starting amine, converting it into an ammonium salt which is no longer nucleophilic. If the base (e.g., triethylamine, pyridine) is not present in sufficient excess or is added too slowly, it cannot effectively scavenge the HCl, thus shutting down the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Yield Reactions.
Issue 2: Reaction Exotherm and Formation of an Insoluble White Solid
Q: During the addition of this compound to my reaction mixture, the temperature spiked, and a white solid crashed out. What happened?
A: This is a classic sign of uncontrolled, exothermic polymerization. The insoluble white solid is polyvinylsulfonyl chloride. The root cause is a failure to adequately dissipate the heat generated during the reaction.
Causality Analysis:
-
Rate of Addition: Adding ESC too quickly does not allow the cooling bath to absorb the heat of reaction, leading to a rapid temperature increase in the flask.
-
Insufficient Cooling: The cooling bath (e.g., ice-water) may not have sufficient capacity or surface area contact with the reaction flask. For reactions requiring sub-zero temperatures, an ice-salt or dry ice/acetone bath is necessary.
-
High Concentration: Running the reaction at too high a concentration increases the volumetric heat output, making temperature control more challenging.
Corrective Protocol:
-
Setup: Ensure your reaction flask is immersed deep enough in a well-stirred cooling bath appropriate for the target temperature (e.g., dry ice/acetone for -78 °C, though 0 °C is common for sulfonamide synthesis).
-
Dilution: Use a sufficient volume of anhydrous solvent to ensure efficient heat transfer.
-
Controlled Addition: Add the this compound dropwise via a syringe pump or an addition funnel over a prolonged period (e.g., 15-30 minutes).[6]
-
Monitoring: Keep a thermometer in the reaction mixture (not just the bath) to monitor the internal temperature continuously. The internal temperature should not rise more than a few degrees during the addition.
Issue 3: Product is Contaminated with a Michael Addition Adduct
Q: My final product is a mixture of the expected N-vinylsulfonamide and a byproduct where my amine has added twice. How do I prevent this?
A: The N-vinylsulfonamide product itself contains an activated vinyl group, making it susceptible to a second Michael addition from another molecule of your amine nucleophile. This is more common with highly nucleophilic or unhindered amines.
Temperature-Based Solution: This side reaction is often kinetically slower than the initial reaction with ESC. Running the reaction at the lowest practical temperature (e.g., -10 °C to 0 °C) and stopping it as soon as the ESC is consumed (monitored by TLC or LC-MS) can minimize the formation of this byproduct. Overly long reaction times or warming the mixture prematurely can promote the secondary addition.
Reaction Pathway Diagram:
Caption: Influence of Temperature on this compound Reaction Pathways.
Part 3: Recommended Experimental Protocol
This section provides a reliable, step-by-step protocol for the synthesis of a sulfonamide, incorporating best practices for temperature control.
Protocol: Synthesis of N-Benzyl-ethenesulfonamide
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents (1M HCl, sat. NaHCO₃, brine, MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add benzylamine (1.05 eq) and anhydrous DCM (to make a ~0.2 M solution).
-
Initial Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (2.0 eq) to the stirred solution, ensuring the internal temperature remains below 5 °C.
-
Sulfonyl Chloride Addition: In a separate flask, prepare a solution of this compound (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the main reaction flask over 20-30 minutes, maintaining the internal temperature at 0-2 °C. This is the most critical step for temperature control.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by slowly adding cold water while maintaining cooling.
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with cold 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
Part 4: Data Summary & Safety
Quantitative Data: Recommended Temperature Ranges
| Reaction Type | Nucleophile | Solvent | Recommended Temperature (°C) | Key Consideration |
| Sulfonamide Synthesis | Primary/Secondary Amines | DCM, THF | -10 to 5 °C | Maintain strict control during ESC addition.[6] |
| Sulfonate Ester Synthesis | Alcohols, Phenols | Dichloromethane | -20 to 0 °C | Slower reaction; may require longer times or slight warming. |
| Michael Addition | Thiols | Methanol, DCM | 0 to 25 °C | Base-promoted; reaction rates are highly variable.[7] |
| Preparation of ESC | Divinyl disulfide | Acetic Acid | 0 to 40 °C | Spontaneous polymerization can occur above 50 °C.[1] |
Thermal Hazard & Safety Management
This compound is corrosive and moisture-sensitive.[8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][9][10]
-
Thermal Decomposition: Upon heating, ESC can decompose to release toxic gases (HCl, SOx).[2] Avoid heating the neat material.
-
Exothermic Polymerization: As detailed above, this is a primary hazard. Always have a plan for emergency cooling. Do not run reactions at a large scale without prior thermal hazard assessment.
-
Quenching: Always quench reactions and leftover reagents slowly and in a controlled manner, preferably with a cold, stirred solution (e.g., dilute aqueous base).
By understanding the reactive nature of this compound and adhering to strict temperature control protocols, you can harness its synthetic utility safely and effectively.
References
- 1. US2772307A - Process for preparing ethylene sulfonyl chloride - Google Patents [patents.google.com]
- 2. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aaronchem.com [aaronchem.com]
- 4. This compound | 6608-47-5 | FE157085 | Biosynth [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
Technical Support Center: Troubleshooting Low Yield in Ethenesulfonyl Chloride Reactions
Welcome to the Technical Support Center for ethenesulfonyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly versatile yet reactive reagent. This compound is an invaluable building block for introducing the vinylsulfonyl moiety, a key pharmacophore in many modern therapeutics. However, its dual reactivity—a highly electrophilic sulfonyl chloride and a Michael-accepting vinyl group—can lead to challenges in achieving high yields and purity.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Fundamental Issues & Reagent Integrity
Question 1: My reaction with this compound is giving a very low or no yield of the desired product. What are the most common initial checks I should perform?
Answer: Low or no yield in reactions with this compound often stems from issues with the reagent's integrity or the reaction setup. This compound is highly sensitive to moisture.
-
Primary Culprit: Hydrolysis. this compound readily hydrolyzes upon contact with water to form ethenesulfonic acid, which is unreactive under typical sulfonylation conditions. This hydrolysis consumes your starting material, leading to a significant drop in yield.
-
Initial Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of this compound or distill the reagent before use. It should be a colorless to light yellow liquid. A darkened color may indicate decomposition or polymerization.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried). Solvents and other reagents should be anhydrous.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Question 2: I suspect my this compound has degraded. How should I properly store and handle it?
Answer: Proper storage and handling are critical to maintaining the reactivity of this compound.
-
Storage: Store this compound in a cool, dry, and dark place, preferably in a freezer at temperatures under -20°C. The container should be tightly sealed to prevent moisture ingress.
-
Handling: Handle the reagent under an inert atmosphere. Use syringes or cannulas for transfers to minimize exposure to air.
Category 2: Reaction Condition Optimization
Question 3: My reaction is sluggish and incomplete. How can I optimize the reaction conditions for better conversion?
Answer: If reagent integrity is confirmed, sluggish reactions can often be improved by optimizing the reaction conditions.
-
Temperature: While low temperatures (0 °C to room temperature) are often recommended to control exotherms and side reactions, a reaction that is too cold may not proceed at a reasonable rate.
-
Troubleshooting: Gradually increase the reaction temperature in small increments (e.g., from 0 °C to room temperature, or from room temperature to 40 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Base Selection: A suitable base is crucial to neutralize the HCl generated during the reaction.
-
Recommendation: Use a non-nucleophilic organic base like triethylamine or pyridine. At least one equivalent is necessary to scavenge the HCl. An excess of the base can help drive the reaction to completion.
-
Table 1: Recommended Starting Conditions for this compound Reactions
| Parameter | Recommendation | Rationale |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of this compound. |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile | Aprotic solvents that are unlikely to react with the starting material. |
| Base | Triethylamine or Pyridine (1.1 - 1.5 equivalents) | Non-nucleophilic bases that effectively neutralize HCl. |
| Reagent Addition | Slow, dropwise addition of this compound | Controls the exothermic nature of the reaction. |
Category 3: Side Reaction Management
Question 4: My TLC/LC-MS shows a significant amount of a highly polar byproduct at the baseline. What is it and how can I prevent its formation?
Answer: A highly polar byproduct at the baseline is almost certainly ethenesulfonic acid, the result of hydrolysis.
-
Prevention: As detailed in Question 1, the rigorous exclusion of water is the only way to prevent this side reaction. Ensure all components of your reaction are scrupulously dry.
-
Removal during Workup: Ethenesulfonic acid can be removed during the aqueous workup by washing the organic layer with a saturated solution of sodium bicarbonate. The sulfonic acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous phase.
Question 5: I am reacting this compound with a primary or secondary amine and observing a byproduct with a similar polarity to my desired sulfonamide. What could this be?
Answer: This is likely the product of a Michael addition . The amine nucleophile can attack the vinyl group of either the starting material or the desired vinyl sulfonamide product.
-
Mechanism: The lone pair of the amine can act as a nucleophile in a 1,4-conjugate addition to the electron-deficient alkene.
-
Troubleshooting Strategies to Minimize Michael Addition:
-
Control Stoichiometry: Use a slight excess of the amine relative to the this compound (e.g., 1.1 equivalents of amine). This ensures the sulfonyl chloride is consumed quickly, reducing its availability for Michael addition.
-
Low Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). The sulfonylation reaction is generally faster and more favorable at lower temperatures than the Michael addition.
-
Slow Addition: Add the this compound slowly to the solution of the amine. This maintains a low concentration of the sulfonyl chloride, favoring the desired reaction with the amine over side reactions.
-
Diagram 1: Competing Reactions of this compound with an Amine
Caption: Competing reaction pathways for this compound and an amine.
Question 6: My reaction mixture becomes viscous or solidifies, leading to poor stirring and low yield. What is causing this?
Answer: This is a strong indication of polymerization of the this compound or the resulting vinyl sulfonamide product. The vinyl group is susceptible to free-radical polymerization, which can be initiated by heat, light, or trace impurities.
-
Troubleshooting Strategies to Prevent Polymerization:
-
Add a Radical Inhibitor: Include a small amount of a free-radical inhibitor in your reaction mixture. Common and effective inhibitors include:
-
Exclude Light: Protect the reaction from light by using an amber glass flask or wrapping the flask in aluminum foil.
-
Maintain Low Temperature: As with other side reactions, lower temperatures will disfavor polymerization.
-
Table 2: Common Radical Inhibitors
| Inhibitor | Typical Concentration | Notes |
| BHT | 100-500 ppm | A common and inexpensive phenolic antioxidant. |
| Hydroquinone | 100-500 ppm | Effective, but can sometimes be colored. |
| TEMPO | 50-200 ppm | A stable free radical that is a very effective inhibitor. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Vinyl Sulfonamide
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM) (to make a ~0.5 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.
-
This compound Addition: In a separate, dry syringe, take up this compound (1.0 equivalent). Add the this compound dropwise to the reaction mixture over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting amine.
-
Workup:
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram 2: Workflow for Vinyl Sulfonamide Synthesis and Troubleshooting
Caption: A general workflow for vinyl sulfonamide synthesis with key troubleshooting checkpoints.
References
Ethenesulfonyl Chloride: A Technical Guide to Safe Handling and Troubleshooting
Welcome to the Technical Support Center for ethenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth safety protocols and troubleshoot common issues encountered during experimentation. As a highly reactive compound, a thorough understanding of its properties and handling requirements is critical for ensuring laboratory safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor that is corrosive and causes severe skin burns and eye damage.[1] It is also harmful if swallowed and may be corrosive to metals. Inhalation can cause respiratory irritation.[2] A key hazard is its reactivity with water, which can produce toxic and corrosive gases.[3][4]
Q2: What are the immediate first aid measures in case of exposure?
A2: In any case of exposure, immediately call a poison center or doctor.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration or oxygen.[2][5]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[1][5] Chemical burns must be treated by a physician.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and immediately seek medical attention.[5][6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[5]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: A comprehensive PPE ensemble is crucial.[7] This includes:
-
Eye/Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[8][9]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, butyl rubber) and a lab coat or chemical-resistant suit to prevent skin contact.[8][9]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors, especially when working outside of a fume hood or in poorly ventilated areas.[8][10]
| PPE Component | Specification |
| Gloves | Chemical-resistant (Nitrile, Neoprene, or Butyl) |
| Eye Protection | Chemical splash goggles and face shield |
| Body Protection | Chemical-resistant lab coat or suit |
| Respiratory | NIOSH-approved respirator with appropriate cartridge |
Troubleshooting Guide
Problem 1: I observe fumes being released from the this compound container upon opening.
-
Cause: this compound is moisture-sensitive and reacts with atmospheric humidity to produce corrosive and toxic gases, such as hydrogen chloride.[4][11][12]
-
Solution:
Problem 2: My reaction involving this compound is unexpectedly vigorous or exothermic.
-
Cause: this compound is highly reactive with a variety of substances. This can be due to:
-
Solution:
-
Thoroughly review your experimental plan to ensure all reagents and solvents are compatible.
-
Use dry solvents and reagents to avoid reaction with water.
-
Ensure all glassware is clean and free of metal contaminants.
-
Add this compound to the reaction mixture slowly and under controlled cooling.
-
Problem 3: I have a small spill of this compound in the fume hood.
-
Cause: Accidental spillage during transfer or handling.
-
Solution:
-
Alert others in the immediate area.[14]
-
Ensure you are wearing appropriate PPE.[14]
-
Contain the spill by creating a dike with a dry, inert absorbent material like sand, vermiculite, or earth.[6][13] Do not use combustible materials like paper towels or sawdust directly on the spill.[15]
-
Carefully cover the spill with the absorbent material, working from the outside in.[14][16]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6][17]
-
Decontaminate the spill area with a suitable solution (e.g., soap and water), and collect the cleaning materials for hazardous waste disposal.[17]
-
Experimental Workflows & Safety Protocols
Receiving and Storing this compound
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ETHANESULFONYL CHLORIDE, 2-CHLORO- [yufenggp.com]
- 5. aksci.com [aksci.com]
- 6. nj.gov [nj.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. aaronchem.com [aaronchem.com]
- 9. mcrsafety.com [mcrsafety.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Ethanesulfonyl Chloride 594-44-5 [yufenggp.com]
- 13. nj.gov [nj.gov]
- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 15. chemkleancorp.com [chemkleancorp.com]
- 16. jk-sci.com [jk-sci.com]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
Technical Support Center: Quenching Unreacted Ethenesulfonyl Chloride
Welcome to the technical support center for handling reactions involving ethenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe and effective quenching of unreacted this compound. Here, we address common issues encountered during experimental work, explaining the causality behind our recommended procedures to ensure both the integrity of your experiment and the safety of your lab.
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the primary hazards of unreacted this compound, and why is quenching essential?
This compound (also known as vinylsulfonyl chloride) is a highly reactive bifunctional reagent. Its primary hazards stem from two key features of its structure: the sulfonyl chloride moiety and the vinyl group.
-
As a Sulfonyl Chloride: Like other sulfonyl chlorides, it is corrosive and a lachrymator, causing severe skin burns and eye damage upon contact.[1][2] It reacts readily with moisture, including atmospheric humidity and water, to produce corrosive hydrogen chloride (HCl) gas.[3] Proper handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE) is mandatory.[4]
-
As a Michael Acceptor: The vinyl group is electron-deficient due to the powerful electron-withdrawing sulfonyl chloride group. This makes it a potent Michael acceptor, meaning it can readily react with a wide range of biological nucleophiles, such as the thiol groups in cysteine residues of proteins. This reactivity is the basis for its use as a covalent modifier in chemical biology but also contributes to its toxicity.[5]
Quenching is essential to neutralize this reactivity before workup and waste disposal. Failure to quench unreacted this compound can lead to:
-
Safety Hazards: Exposure to the corrosive and reactive chemical during purification and handling.[6][7]
-
Complicated Purification: The reagent can react with chromatography solvents (e.g., methanol), aqueous workup solutions, or even desired products, leading to a complex mixture of byproducts.[8]
-
Environmental Concerns: Disposing of highly reactive waste is hazardous and irresponsible.[1]
Q2: What are the most common quenching agents for this compound, and how do they work mechanistically?
The most effective quenching agents are nucleophiles that rapidly react with the electrophilic sulfur atom of the sulfonyl chloride and/or the β-carbon of the vinyl group. The general mechanism involves a nucleophilic attack to neutralize the reagent's reactivity.
Common classes of quenchers include:
-
Secondary Amines (e.g., Diethylamine, Morpholine): These are highly effective as they react quickly with the sulfonyl chloride to form stable, and often easily removable, sulfonamides.[9][10] The reaction is typically fast and exothermic.
-
Aqueous Base (e.g., NaHCO₃, NaOH): Aqueous solutions can be used to hydrolyze the sulfonyl chloride to the corresponding sulfonate salt, which is highly water-soluble.[11][12] However, this can be problematic if your desired product is base-sensitive or water-labile.
-
Thiols (e.g., Benzyl Mercaptan, Thiophenol): Thiols are excellent nucleophiles for the vinyl group (via a thiol-Michael addition) and can also react with the sulfonyl chloride.[5] This is often used when specifically targeting the Michael acceptor reactivity.
| Quenching Agent | Mechanism of Action | Advantages | Disadvantages |
| Secondary Amines | Nucleophilic attack on sulfonyl chloride to form a stable sulfonamide. | Fast and efficient reaction.[9] Byproduct is often easily removed by acid wash or chromatography. | Can be highly exothermic. The resulting sulfonamide may co-elute with the product if polarities are similar. |
| Aqueous Base | Hydrolysis of the sulfonyl chloride to a water-soluble sulfonate salt. | Byproduct is highly polar and easily removed in the aqueous phase.[12] Inexpensive and readily available. | Can degrade base-sensitive products. May promote polymerization of vinyl sulfonamide products.[5] |
| Water/Ice | Slow hydrolysis of the sulfonyl chloride. | A mild quenching agent.[8] | Reaction can be slow and may not go to completion, especially in biphasic systems. Generates HCl.[3] |
| Scavenger Resins | Polymer-bound amines react with the sulfonyl chloride. | Byproduct is removed by simple filtration.[11] Ideal for sensitive products where aqueous workup is not desired. | More expensive than other methods. May require longer reaction times for complete quenching. |
The diagram below illustrates the general nucleophilic attack on the sulfonyl chloride moiety, which is the primary mode of quenching for amines and aqueous bases.
Caption: General mechanism for quenching this compound.
Q3: My quench is extremely exothermic and difficult to control. What am I doing wrong?
An uncontrolled, highly exothermic quench is a common and dangerous issue. It typically arises from one or more of the following factors:
-
Rapid Addition of the Quenching Agent: Adding the quencher (especially a reactive amine) too quickly to a concentrated solution of this compound will generate heat faster than it can be dissipated.
-
Insufficient Cooling: Performing the quench at room temperature without an ice bath is highly discouraged. The reaction's exothermicity can cause the solvent to boil, leading to a dangerous pressure buildup.
-
High Concentration: Running the reaction at a very high concentration means there is less solvent to act as a heat sink.
Solution: A Controlled Quenching Protocol
-
Cool the Reaction Mixture: Before adding any quenching agent, cool your reaction vessel to 0 °C using an ice-water bath.
-
Dilute if Necessary: If your reaction is highly concentrated, consider diluting it with a suitable, inert solvent.
-
Slow, Portion-wise Addition: Add the quenching agent slowly, dropwise or in small portions, while vigorously stirring the reaction mixture.
-
Monitor the Temperature: Use a thermometer to monitor the internal temperature of the reaction. If the temperature begins to rise rapidly, pause the addition until it subsides.
Q4: I've quenched the reaction, but now I'm struggling to remove the sulfonamide or sulfonate byproduct. What are my options?
Byproduct removal is a critical step for obtaining a pure product. The strategy depends on the nature of the byproduct and your desired compound.
-
For Amine Quenches (Sulfonamide Byproduct):
-
Acidic Wash: If your desired product is stable to acid, you can often remove a basic amine-derived sulfonamide with a dilute acid wash (e.g., 1M HCl) during an aqueous workup.[13]
-
Chromatography: If the polarity of your product and the sulfonamide byproduct are sufficiently different, flash column chromatography is a reliable method for separation.[14]
-
-
For Aqueous Base Quenches (Sulfonate Byproduct):
-
Liquid-Liquid Extraction: The resulting sulfonate salt is typically very polar and will partition into the aqueous layer during an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).[8] Multiple extractions may be necessary.
-
Caption: Decision tree for post-quench purification.
Q5: Can I use a simple aqueous quench? What are the advantages and disadvantages?
Yes, an aqueous quench using water, ice, or a basic solution (like sodium bicarbonate) is a common method.[8]
-
Advantages:
-
The hydrolysis product, ethenesulfonic acid (or its salt), is highly water-soluble and easily removed during an aqueous workup.
-
Reagents are inexpensive and readily available.
-
-
Disadvantages:
-
Slow Reaction: The hydrolysis of sulfonyl chlorides in neutral water can be slow, especially in a biphasic mixture with an organic solvent.[15] This can leave unreacted this compound.
-
Exotherm and HCl Generation: The reaction with water produces HCl, which can be detrimental to acid-sensitive functional groups. The quench can still be exothermic.
-
Base Sensitivity: Using an aqueous base (e.g., NaOH) is more efficient but cannot be used if your product contains base-labile groups (e.g., esters).
-
Polymerization Risk: The basic conditions of an aqueous quench can sometimes promote the polymerization of vinyl sulfonamide products, reducing the yield of the desired material.[5]
-
Q6: How can I monitor the progress of the quench to ensure all the this compound has been consumed?
It is crucial to confirm that the quench is complete before proceeding to workup. Thin-Layer Chromatography (TLC) is the most convenient method for this.[16][17]
Simple TLC Monitoring Protocol:
-
Prepare your TLC Plate: Spot three lanes on a silica gel plate:
-
Lane 1 (Starting Material): A sample of your crude reaction mixture before adding the quenching agent.
-
Lane 2 (Co-spot): Spot the starting material, and then spot the quenched reaction mixture on top of it.[18]
-
Lane 3 (Reaction Mixture): A sample from the quenched reaction mixture.
-
-
Develop and Visualize: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate).
-
Analyze: The quench is complete when the spot corresponding to this compound in Lane 1 is completely absent in Lane 3. The co-spot helps to confirm the identity of the starting material spot.[18]
Detailed Experimental Protocols
Protocol 1: General Procedure for Quenching with a Secondary Amine (e.g., Diethylamine)
This protocol is suitable for products that are stable to amines and require a rapid, efficient quench.
-
Cooling: Cool the reaction vessel containing the crude reaction mixture to 0 °C in an ice-water bath with efficient magnetic stirring.
-
Quencher Preparation: In a separate flask, prepare a solution of diethylamine (2-3 equivalents relative to the initial amount of this compound) in the same solvent used for the reaction.
-
Slow Addition: Add the diethylamine solution dropwise to the cooled, stirring reaction mixture over 5-10 minutes. Use a thermometer to ensure the internal temperature does not rise significantly.
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes to ensure the reaction is complete.
-
Confirmation: Take a small aliquot for TLC analysis to confirm the complete consumption of this compound.
-
Workup: Proceed with the planned aqueous workup, which may include an acidic wash to remove the resulting diethyl vinylsulfonamide and any excess diethylamine.
Protocol 2: Aqueous Quench Protocol with Saturated Sodium Bicarbonate
This protocol is ideal for products that are stable to mild basic conditions and for which the formation of a highly water-soluble byproduct is desired.
-
Cooling: Cool the reaction vessel containing the crude reaction mixture to 0 °C in an ice-water bath with vigorous stirring.
-
Slow Addition: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise to the reaction mixture. Caution: This neutralization reaction will generate CO₂ gas; ensure addition is slow enough to control the effervescence.[19]
-
Stirring: Continue vigorous stirring for 20-30 minutes after the addition is complete. In a biphasic system, good mixing is essential for the reaction to proceed.[11]
-
Confirmation: Perform a TLC analysis to confirm the absence of this compound.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer one or two more times with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
References
- 1. This compound | 6608-47-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How To [chem.rochester.edu]
- 17. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Ethenesulfonyl Chloride Reactivity and the Critical Role of Base Selection
Welcome to the technical support center for ethenesulfonyl chloride (ESC). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly reactive reagent. This compound's dual reactivity, stemming from its sulfonyl chloride group and its activated vinyl system, makes it a powerful tool for installing the vinyl sulfonamide moiety, a key pharmacophore in many therapeutic agents. However, this same reactivity presents unique challenges, where the choice of base is not merely an auxiliary parameter but a critical determinant of reaction success or failure.
This document moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind common experimental pitfalls and offer field-proven solutions to help you navigate the complexities of ESC chemistry.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
Q1: What are the primary reaction pathways for this compound with nucleophiles, and how does a base influence them?
This compound possesses two primary electrophilic sites:
-
Sulfonyl Chloride: The sulfur atom is highly electrophilic and readily undergoes nucleophilic substitution with primary or secondary amines to form sulfonamides, or with alcohols to form sulfonate esters. This is typically the desired reaction pathway in pharmaceutical synthesis.[1]
-
Activated Vinyl Group: The vinyl group is electron-deficient due to the powerful electron-withdrawing effect of the sulfonyl chloride. This makes it susceptible to conjugate addition (Michael addition) by nucleophiles.
A base plays a multifaceted role in controlling the selectivity between these two pathways. Primarily, it acts as an acid scavenger, neutralizing the HCl generated during the sulfonylation reaction.[2] This is crucial, as the buildup of acid can protonate the amine nucleophile, rendering it unreactive. However, the base's properties (strength, steric hindrance, and nucleophilicity) dictate its influence on side reactions.
Q2: Why is the choice between a sterically hindered, non-nucleophilic base and a simple amine base like triethylamine so critical?
The distinction is critical because of the potential for undesired side reactions.
-
Sterically Hindered, Non-Nucleophilic Bases: These bases, such as N,N-Diisopropylethylamine (DIPEA or Hünig's Base) or 2,6-lutidine, are designed to have low nucleophilicity due to bulky substituents around the basic nitrogen atom.[3][4][5] Their primary function is to act as a proton shuttle—accepting a proton from the nucleophile's ammonium salt intermediate without directly attacking the electrophilic centers of ESC. This selectivity is paramount for minimizing side reactions.[3][5]
-
Simple Amine Bases (e.g., Triethylamine): While effective as an acid scavenger, triethylamine is less sterically hindered and can act as a nucleophile itself. It can compete with the desired nucleophile, leading to the formation of undesired adducts. More critically, less hindered or stronger bases can promote polymerization, a common failure mode in ESC reactions.
dot graph "Reaction_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Fig 1. Competing reaction pathways for ESC.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most common problems encountered during reactions with this compound, with a focus on how base selection is often the root cause.
Problem 1: Uncontrolled Polymerization
Q: My reaction mixture rapidly became a thick, intractable solid. What caused this polymerization, and how can I prevent it?
A: This is the most notorious failure mode for ESC reactions and is almost always caused by an inappropriate base.
Causality: Strong, non-hindered bases can deprotonate the α-proton (the proton on the carbon adjacent to the sulfonyl group) of the vinyl sulfonamide product or even ESC itself. This generates a highly reactive sulfene-like intermediate which polymerizes rapidly. Bases like DBU (1,8-Diazabicycloundec-7-ene), while being non-nucleophilic, are often too strong and can initiate this pathway.[5] Similarly, standard nucleophilic bases like triethylamine can also promote this process, especially at elevated temperatures.
Solutions:
-
Switch to a Hindered Base: The most effective solution is to use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[3][4] Its bulk prevents it from accessing the α-proton, thereby inhibiting the polymerization pathway.
-
Control Temperature: Run the reaction at low temperatures (e.g., 0 °C to -20 °C). This slows down the rate of all reactions, but often disproportionately suppresses the polymerization pathway relative to the desired sulfonylation.
-
Order of Addition: Add the this compound slowly to the solution containing the amine and the base. This "direct addition" method keeps the concentration of ESC low at any given moment, minimizing the chance for self-polymerization or base-induced polymerization. Avoid "inverse addition" where the amine/base mixture is added to the ESC.
dot graph "Polymerization_Mechanism" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Fig 2. Base-induced polymerization pathway.
Problem 2: Low Yield of Desired Product & Formation of Side Products
Q: My reaction is clean by TLC, but the isolated yield of my vinyl sulfonamide is consistently low. Where is my product going?
A: Low yields, even in seemingly clean reactions, can often be traced back to the basicity and nucleophilicity of the chosen base.
Causality & Solutions:
-
Base Nucleophilicity: If you are using a base that is also a good nucleophile (e.g., pyridine, triethylamine), it can compete with your primary or secondary amine in reacting with the ESC. This leads to the formation of a quaternary ammonium salt adduct, consuming your starting material.
-
Solution: As before, switch to a sterically hindered, non-nucleophilic base like DIPEA or 2,6-di-tert-butylpyridine.[4] The latter is an extremely weak nucleophile, useful when even DIPEA shows some reactivity.
-
-
Michael Addition: The vinyl sulfonamide product is itself a Michael acceptor. If excess amine is present, or if the reaction is run for too long or at high temperatures, a second molecule of your amine nucleophile can add to the vinyl group of the product, forming a bis-adduct.
-
Solution: Use a precise stoichiometry (typically 1.0 eq of amine, 1.1 eq of ESC, and 1.2-1.5 eq of base). Ensure the reaction is monitored closely by TLC or LC-MS and quenched as soon as the starting amine is consumed. Running the reaction at a lower temperature will also disfavor this side reaction.
-
-
Hydrolysis: this compound is sensitive to water. If your solvent, amine, or base is not scrupulously dry, the ESC can hydrolyze to ethenesulfonic acid, which is unreactive.
-
Solution: Use anhydrous solvents. If using an amine hydrochloride salt as a starting material, ensure it is thoroughly dried. Distill liquid amines and bases over a suitable drying agent (e.g., CaH₂) before use.
-
Section 3: Protocols and Best Practices
Protocol 3.1: General Protocol for the Synthesis of a Vinyl Sulfonamide
This is a representative protocol and may require optimization for specific substrates.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the amine (1.0 eq) and anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirred solution.
-
ESC Addition: In a separate syringe, draw up this compound (1.1 eq). Add the ESC dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting amine is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography. Note: Some vinyl sulfonamides can be unstable on silica gel; consider minimizing contact time or using an alternative purification method if polymerization is observed.[6]
Table 3.2: Comparative Guide to Common Bases for ESC Reactions
| Base | Structure | pKₐ of Conjugate Acid | Key Features | Recommendation for ESC |
| Triethylamine (TEA) | Et₃N | ~10.75 | Standard organic base; can be nucleophilic. | Use with caution. Prone to causing polymerization and side reactions. |
| Pyridine | C₅H₅N | ~5.25 | Weak base; can act as a nucleophilic catalyst. | Not recommended. Its nucleophilicity can lead to complex side products. |
| DIPEA (Hünig's Base) | (i-Pr)₂EtN | ~10.75 | Sterically hindered, non-nucleophilic base.[3][4] | Highly Recommended. The base of choice for clean sulfonylation reactions with ESC. |
| 2,6-Lutidine | C₇H₉N | ~6.7 | Sterically hindered, moderately basic. | Recommended. A good alternative to DIPEA, especially for acid-sensitive substrates. |
| DBU | C₉H₁₆N₂ | ~13.5 (in water)[5] | Very strong, non-nucleophilic base.[5] | Not Recommended. Basicity is too high; very likely to induce rapid polymerization. |
| Proton Sponge™ | C₁₄H₁₈N₂ | ~12.1 (in water)[5] | Hindered, low nucleophilicity, moderately strong.[3][5] | Use with caution. Can be effective but may be too basic for sensitive substrates. |
Workflow 3.3: Decision-Making Flowchart for Base Selection
dot digraph "Base_Selection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Fig 3. Workflow for selecting an appropriate base.
Section 4: References
-
Non-nucleophilic base. (n.d.). In Grokipedia. Retrieved from 3
-
Non-nucleophilic base. (n.d.). In Wikipedia. Retrieved from 4
-
A Comparative Review of Non-Nucleophilic Bases in Modern Organic Synthesis. (2025). BenchChem. Retrieved from 5
-
This compound (CAS 6608-47-5): A Versatile Reagent for Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from --INVALID-LINK--
-
Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. Retrieved from 1
-
Amine Reactions. (2023). Chemistry LibreTexts. Retrieved from 2
-
Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. (n.d.). National Institutes of Health. Retrieved from 6
References
- 1. frontiersrj.com [frontiersrj.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ethenesulfonyl chloride vs. methanesulfonyl chloride reactivity
An In-depth Technical Guide to the Comparative Reactivity of Ethenesulfonyl Chloride and Methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Essential Tools for Sulfonylation
Methanesulfonyl chloride (MsCl) and this compound (vinylsulfonyl chloride, VSC) are fundamental reagents in organic chemistry, primarily employed for the introduction of sulfonyl groups. Methanesulfonyl chloride is a simple organosulfur compound widely used to convert alcohols into excellent leaving groups (mesylates) and to form stable sulfonamides with amines.[1] Its compact structure and high electrophilicity make it a workhorse reagent in multi-step synthesis.[2][3]
This compound, while structurally similar, features a vinyl group in place of the methyl group. This seemingly minor change introduces a profound difference in reactivity, creating a bifunctional reagent with two distinct electrophilic sites. This dual reactivity opens up unique synthetic possibilities, particularly in the realm of covalent inhibitors and complex molecular architectures.[4] This guide will explore the causal factors behind their differing reactivity and provide a framework for their strategic deployment in the laboratory.
Structural and Electronic Underpinnings of Reactivity
The reactivity of any sulfonyl chloride is dictated by the electrophilicity of the central sulfur atom. This electrophilicity is, in turn, governed by the electronic nature of the substituent attached to the sulfonyl group.
Methanesulfonyl Chloride (MsCl): A Classic Electrophile The methanesulfonyl chloride molecule features a sulfur atom that is rendered highly electron-deficient by the strong inductive electron-withdrawing effects of two oxygen atoms and a chlorine atom.[2] This makes the sulfur atom a potent electrophile, readily attacked by a wide range of nucleophiles.[1] The methyl group (CH₃) attached to the sulfonyl moiety is a weak electron-donating group, having a minimal electronic impact on the electrophilic sulfur center.
This compound: A Dual-Action Reagent In this compound, the methyl group is replaced by a vinyl group (CH₂=CH). This vinyl group is electron-withdrawing, which further increases the positive partial charge on the sulfur atom compared to MsCl. This heightened electrophilicity at the sulfur center is one key differentiator.
Crucially, the powerful electron-withdrawing sulfonyl chloride group activates the vinyl moiety, turning it into an excellent Michael acceptor.[4] This creates a second electrophilic site at the β-carbon of the double bond, making the molecule susceptible to conjugate addition reactions. This dual reactivity is a defining feature of this compound.[5]
Comparative Reactivity Analysis
The structural differences manifest in two primary modes of reaction: nucleophilic substitution at the sulfur atom and, for this compound, Michael addition at the vinyl group.
Nucleophilic Substitution at Sulfur
Both reagents readily undergo nucleophilic substitution where a nucleophile (e.g., an alcohol or amine) attacks the electrophilic sulfur atom, displacing the chloride ion.
-
With Alcohols (Sulfonate Ester Formation): Both MsCl and this compound react with alcohols in the presence of a non-nucleophilic base (like triethylamine or pyridine) to form the corresponding sulfonate esters.[2] The mesylates formed from MsCl are renowned as exceptional leaving groups, facilitating subsequent substitution or elimination reactions.
-
With Amines (Sulfonamide Formation): Reaction with primary and secondary amines yields highly stable methanesulfonamides and ethenesulfonamides, respectively.[1] This reaction is a cornerstone of medicinal chemistry for synthesizing sulfonamides, a common motif in pharmaceuticals.[6]
Due to the electron-withdrawing nature of the vinyl group, the sulfur atom in This compound is expected to be more electrophilic and therefore more reactive towards nucleophilic attack than the sulfur in methanesulfonyl chloride.
Michael Addition: The Unique Reactivity of this compound
The most significant difference in reactivity is the ability of this compound to act as a Michael acceptor. Nucleophiles, particularly amines, can attack the β-carbon of the vinyl group.[5] This conjugate addition pathway is unavailable to methanesulfonyl chloride.
This dual reactivity can lead to different products depending on the nucleophile and reaction conditions. For instance, reaction with an amine can result in either the N-sulfonated product (from attack at sulfur) or the product of addition to the double bond, or both.[5] This property is harnessed in the design of covalent inhibitors, where the vinyl sulfone moiety can form a permanent bond with a nucleophilic residue (like cysteine or lysine) in a target protein.[4]
Data Summary and Physicochemical Properties
The following table summarizes key properties and reactivity differences for easy comparison.
| Property | Methanesulfonyl Chloride (MsCl) | This compound | Reference(s) |
| CAS Number | 124-63-0 | 6608-47-5 | [1][7] |
| Molecular Formula | CH₃SO₂Cl | C₂H₃ClO₂S | [1][7] |
| Molecular Weight | 114.54 g/mol | 126.56 g/mol | [1][8] |
| Appearance | Colorless to pale-yellow liquid | Colorless to light yellow liquid | [9] |
| Boiling Point | 161 °C @ 730 mmHg | 52-56 °C @ 1 Torr | [9][10] |
| Key Reactive Site(s) | Electrophilic Sulfur | Electrophilic Sulfur, Electrophilic β-Carbon (Michael Acceptor) | [1][4] |
| Reactivity with Alcohols | Forms Methanesulfonates (Mesylates) | Forms Ethenesulfonates | [2] |
| Reactivity with Amines | Forms Methanesulfonamides | Forms Ethenesulfonamides and/or Michael Adducts | [1][5] |
| Key Applications | Formation of good leaving groups, Synthesis of sulfonamides | Synthesis of sulfonamides, Michael additions, Covalent inhibitors | [4][6] |
Experimental Protocols and Methodologies
Trustworthy protocols are self-validating. The following methodologies represent standard, field-proven procedures for utilizing these reagents. The causality behind key steps is explained to ensure both reproducibility and a deeper understanding.
Protocol 1: General Procedure for the Mesylation of an Alcohol
This protocol describes the conversion of a primary alcohol to a methanesulfonate, a classic application of MsCl to generate a superior leaving group.
Step-by-Step Methodology:
-
Inert Atmosphere: Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Causality: MsCl is highly moisture-sensitive; hydrolysis produces methanesulfonic acid and HCl, which would quench the reaction and create corrosive side-products.[11]
-
Cooling: Cool the solution to 0 °C using an ice bath. Causality: The reaction is exothermic. Cooling controls the reaction rate, minimizes side reactions, and improves selectivity.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq.) to the solution and stir. Causality: The reaction generates one equivalent of HCl. A non-nucleophilic base is required to neutralize this acid, driving the reaction to completion.[2]
-
Reagent Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be purified further by chromatography if necessary.
Protocol 2: Synthesis of a Sulfonamide using this compound
This protocol details the reaction of a primary amine with this compound to form an ethenesulfonamide.
Step-by-Step Methodology:
-
Dissolution: Dissolve the primary amine (1.0 eq.) and pyridine (2.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Causality: Pyridine acts as both the base to neutralize the generated HCl and as a nucleophilic catalyst.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Prepare a solution of this compound (1.1 eq.) in anhydrous THF and add it dropwise to the amine solution over 15-20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M CuSO₄ solution to remove pyridine, followed by water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude sulfonamide can be purified by recrystallization or column chromatography.
Visualizing Reaction Mechanisms and Workflows
Diagrams provide a clear visual language for understanding complex chemical processes.
Caption: General workflow for nucleophilic substitution on a sulfonyl chloride.
Caption: Competing reaction pathways for this compound with an amine.
Conclusion and Outlook
While both methanesulfonyl chloride and this compound are powerful sulfonylating agents, their reactivity profiles are distinct and complementary.
-
Methanesulfonyl Chloride is the reagent of choice for straightforward sulfonamide synthesis and, most notably, for the activation of alcohols by converting them into excellent mesylate leaving groups.[2] Its reactivity is predictable and focused solely on the electrophilic sulfur center.
-
This compound offers more complex reactivity. Its enhanced electrophilicity at sulfur and its capacity to act as a Michael acceptor make it a versatile tool for constructing complex molecules and for applications in chemical biology, such as the development of targeted covalent inhibitors.[4]
A thorough understanding of these differences, rooted in their electronic and structural properties, is crucial for the modern synthetic chemist. This knowledge empowers researchers to make informed decisions, enabling the strategic and efficient synthesis of target molecules in drug discovery and materials science.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 4. Vinyl Sulfones - Enamine [enamine.net]
- 5. The addition of amines to vinyl sulphones and sulphonamides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 7. This compound | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 6608-47-5 | FE157085 | Biosynth [biosynth.com]
- 9. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]
- 10. chembk.com [chembk.com]
- 11. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
Ethenesulfonyl Chloride vs. Tosyl Chloride: A Comprehensive Guide to Reactivity and Application
For researchers, scientists, and professionals in the dynamic field of drug development and organic synthesis, the selection of the appropriate sulfonyl chloride is a critical decision that can significantly impact reaction efficiency, selectivity, and the overall success of a synthetic strategy. This guide provides an in-depth, objective comparison of two prominent sulfonylating agents: the highly reactive ethenesulfonyl chloride and the widely utilized p-toluenesulfonyl chloride (tosyl chloride). By delving into their fundamental chemical properties, reactivity profiles, and practical applications, this document aims to equip the scientific community with the necessary insights to make informed decisions for their specific research needs.
At a Glance: Key Physicochemical and Reactivity Differences
The distinct structural features of this compound and tosyl chloride give rise to their differing reactivity and utility. This compound possesses a vinyl group directly attached to the sulfonyl chloride moiety, whereas tosyl chloride features a p-tolyl group. This fundamental difference in substitution dictates their electronic properties and, consequently, their behavior in chemical reactions.
| Property | This compound | Tosyl Chloride | Reference(s) |
| CAS Number | 6608-47-5 | 98-59-9 | [1] |
| Molecular Formula | C₂H₃ClO₂S | C₇H₇ClO₂S | [1][2] |
| Molecular Weight | 126.56 g/mol | 190.65 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid/oil | White to light yellow crystalline solid | [1][3] |
| Boiling Point | 52-56 °C (1 Torr) | 146 °C (15 mmHg) | [1][2] |
| Melting Point | Not applicable | 69–71 °C | [2] |
| Reactivity Profile | High electrophilicity, prone to Michael addition | Moderately electrophilic, classic Sₙ2 reactions | [4][5][6] |
| Primary Applications | Introduction of vinyl sulfone/sulfonamide moieties, Michael acceptor | Activation of alcohols, protection of amines and alcohols | [2][3] |
Delving into Reactivity: A Mechanistic Perspective
The reactivity of sulfonyl chlorides is primarily governed by the electrophilicity of the sulfur atom. Nucleophilic attack on this sulfur center is the key step in reactions with alcohols, amines, and other nucleophiles.
The Electrophilicity Edge: this compound
The vinyl group in this compound is strongly electron-withdrawing due to the sp² hybridization of the carbons and the potential for resonance stabilization of a negative charge on the β-carbon. This inductive effect significantly increases the partial positive charge on the sulfur atom, making this compound a more potent electrophile than tosyl chloride. In tosyl chloride, the methyl group on the benzene ring is weakly electron-donating, which slightly reduces the electrophilicity of the sulfonyl sulfur compared to an unsubstituted benzenesulfonyl chloride.[4][7]
This enhanced electrophilicity translates to faster reaction rates with nucleophiles under similar conditions. While direct kinetic comparisons are not extensively documented in readily available literature, the principles of physical organic chemistry strongly support the higher reactivity of this compound.[4]
Reaction Mechanisms: A Tale of Two Pathways
Both reagents react with nucleophiles (Nu⁻) via a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion. However, the presence of the vinyl group in this compound introduces an additional and often dominant reaction pathway: the Michael addition .
1. Nucleophilic Substitution at Sulfur (Sₙ2-type)
This is the primary reaction pathway for tosyl chloride and also occurs with this compound. The nucleophile directly attacks the electrophilic sulfur atom, proceeding through a trigonal bipyramidal transition state.[4]
Caption: Generalized Sₙ2-type mechanism at the sulfur center.
2. Michael Addition: The Hallmark of this compound
The electron-deficient double bond in this compound makes it an excellent Michael acceptor. Nucleophiles can add to the β-carbon of the vinyl group in a conjugate addition reaction. This pathway is particularly prevalent with soft nucleophiles like thiols and certain amines.[5][8][9][10]
Caption: Michael addition pathway for this compound.
This dual reactivity of this compound can be a powerful tool for constructing complex molecules, but it also necessitates careful control of reaction conditions to achieve the desired selectivity.
Applications in Research and Development
Both reagents are workhorses in organic synthesis, but their distinct reactivity profiles lead to different primary applications.
Tosyl Chloride: The Go-To for Activation and Protection
Tosyl chloride is extensively used for:
-
Activation of Alcohols: The conversion of a hydroxyl group (a poor leaving group) into a tosylate (-OTs) group (an excellent leaving group) is a cornerstone of organic synthesis. This transformation facilitates subsequent nucleophilic substitution and elimination reactions.[6][11]
-
Protection of Amines and Alcohols: The resulting sulfonamides and sulfonate esters are generally stable to a wide range of reaction conditions, making the tosyl group an effective protecting group.[6][11]
-
Synthesis of Heterocycles and other Complex Molecules: Its role as an activator and protecting group makes it invaluable in multi-step syntheses of pharmaceuticals and other fine chemicals.[6]
This compound: A Gateway to Vinyl Sulfones and Michael Adducts
This compound is the reagent of choice for:
-
Synthesis of Vinyl Sulfonamides and Vinyl Sulfonates: These motifs are of significant interest in medicinal chemistry due to their potential as covalent inhibitors and for other biological activities.
-
Michael Reactions: Its high reactivity as a Michael acceptor is exploited in the synthesis of a wide array of functionalized molecules.[5]
-
Polymer Chemistry: The vinyl group can participate in polymerization reactions, leading to the formation of functional polymers.
Practical Considerations: Stability, Handling, and Safety
Both this compound and tosyl chloride are reactive and require careful handling.
| Aspect | This compound | Tosyl Chloride | Reference(s) |
| Stability | Moisture-sensitive; should be stored under an inert atmosphere at low temperatures (-20°C). | Moisture-sensitive; reacts with water. Store in a dry, well-ventilated place. | [1][8] |
| Handling | Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection. | Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE. | [3][12][13] |
| Incompatibilities | Water, strong bases, strong oxidizing agents, alcohols, and amines. | Water, strong bases, strong oxidizing agents, alcohols, and amines. | [8][12] |
| Disposal | Neutralize with a dilute base solution before disposal according to local regulations. | Neutralize with a dilute base solution before disposal according to local regulations. | [2] |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of a sulfonamide using each reagent.
Protocol 1: Synthesis of N-Benzyl-p-toluenesulfonamide using Tosyl Chloride
References
- 1. This compound [chembk.com]
- 2. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US2772307A - Process for preparing ethylene sulfonyl chloride - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Analytical Characterization of Ethenesulfonyl Chloride Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The precise and comprehensive characterization of reactive chemical entities is a cornerstone of modern drug development and materials science. Ethenesulfonyl chloride and its derivatives, also known as vinylsulfonyl chlorides, represent a class of highly valuable compounds. Their inherent reactivity, driven by the electrophilic vinyl group and the sulfonyl chloride moiety, makes them powerful tools as Michael acceptors, covalent modifiers in proteomics, and monomers in polymer chemistry.[1][2][3] However, this same reactivity presents unique analytical hurdles, demanding a multi-faceted and carefully considered approach to confirm structure, assess purity, and ensure consistency.[4][5][6]
This guide provides an in-depth comparison of the principal analytical techniques for characterizing these compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to construct self-validating analytical workflows.
An Integrated Strategy for Characterization
No single analytical technique can provide a complete picture of an this compound derivative. A robust characterization strategy relies on the synergistic use of spectroscopic methods for structural elucidation and chromatographic techniques for separation and quantification. The selection of methods is guided by the specific question at hand—be it identity confirmation, purity assessment, or stability analysis.
Caption: Integrated workflow for the characterization of this compound derivatives.
Spectroscopic Methods: Unveiling the Molecular Architecture
Spectroscopic techniques are fundamental for the qualitative analysis of this compound derivatives, providing unambiguous information about their molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR offer a detailed map of the atomic connectivity and chemical environment within the molecule.[4][7]
Expertise in Practice: The high reactivity of the sulfonyl chloride group necessitates the use of aprotic deuterated solvents. The choice of solvent (e.g., CDCl₃, acetone-d₆) is critical to prevent solvolysis of the analyte during the experiment, which would lead to misleading spectra.[4]
| Nucleus | Typical Chemical Shift (ppm) for Vinyl Group | Rationale |
| ¹H NMR | 6.0 - 7.0 ppm (complex multiplet) | The protons on the double bond are significantly deshielded due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. The characteristic splitting patterns (geminal, cis, and trans coupling) are definitive proof of the vinyl structure. |
| ¹³C NMR | 125 - 145 ppm | Similar to the protons, the vinyl carbons are also deshielded. The carbon directly attached to the sulfur atom will be further downfield. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound derivative into a clean, dry NMR tube.
-
Solvent Addition: Using a syringe, add approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃).
-
Dissolution: Gently agitate the tube to ensure complete dissolution. The sample should be analyzed promptly after preparation to minimize potential degradation.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Analysis: Process the spectrum, referencing the residual solvent peak. Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure.
Mass Spectrometry (MS)
MS is indispensable for determining the molecular weight of the parent molecule and gaining structural insights from its fragmentation patterns. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for separating and identifying components in a mixture.[4]
Expertise in Practice: In Electron Ionization (EI) mode, sulfonyl chlorides exhibit predictable fragmentation. Observing the characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) in the molecular ion and relevant fragments provides high confidence in the identification.
Common Fragmentation Pathways:
-
Loss of Chlorine radical (M-35/37): Cleavage of the S-Cl bond.
-
Loss of Sulfur Dioxide (M-64): Cleavage of C-S and S-Cl bonds with rearrangement.
Experimental Protocol: GC-MS Analysis for Structural Confirmation
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile, aprotic solvent like dichloromethane.
-
Instrument Parameters:
-
GC Column: Use a low-to-mid polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms.[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Injector Temperature: Set to a temperature (e.g., 250 °C) that ensures volatilization without causing thermal degradation.[4]
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp at 10 °C/min to a final temperature (e.g., 280 °C) to elute the compound.[4]
-
MS Parameters: Use EI mode at 70 eV with a full scan range (e.g., m/z 40-550).[4]
-
-
Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram. Analyze its mass spectrum, identifying the molecular ion and key fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward technique used to confirm the presence of key functional groups. For this compound derivatives, it provides clear evidence for the sulfonyl chloride and vinyl moieties.[7]
| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Vibrational Mode |
| Sulfonyl Chloride (SO₂Cl) | 1370-1410 and 1166-1204 | Asymmetric and Symmetric S=O stretching[7] |
| Vinyl (C=C) | 1610-1640 | C=C stretching |
| Vinyl (=C-H) | 3010-3095 | C-H stretching |
Chromatographic Methods: Assessing Purity and Quantity
Chromatographic techniques are the gold standard for determining the purity of this compound derivatives and quantifying them in complex mixtures.[4] The choice between gas and liquid chromatography is dictated by the volatility and thermal stability of the analyte.
Caption: Decision logic for selecting the appropriate chromatographic method.
Gas Chromatography (GC) and GC-MS
GC is highly effective for analyzing volatile and thermally stable sulfonyl chlorides.[4] Its high resolving power makes it ideal for separating closely related impurities.
Expertise in Practice: The primary challenge with GC analysis is the potential for on-column degradation of the sulfonyl chloride. This can be mitigated by converting the highly reactive sulfonyl chloride into a more stable derivative, such as a sulfonamide, prior to analysis.[4][8][9] This derivatization step improves thermal stability and often leads to better peak shape and reproducibility.
Experimental Protocol: Purity Analysis by GC-MS (with Derivatization)
-
Derivatization:
-
Accurately weigh a known amount of the sample into a vial.
-
Dissolve it in an aprotic solvent (e.g., acetonitrile).
-
Add a slight excess of a primary or secondary amine (e.g., diethylamine) to quantitatively convert the sulfonyl chloride to its corresponding sulfonamide.[4]
-
Allow the reaction to complete (typically 15-30 minutes at room temperature).
-
-
Sample Preparation: Dilute the derivatized mixture to a suitable concentration (e.g., 10-50 µg/mL) for GC-MS analysis.
-
Instrumental Analysis: Use the GC-MS parameters outlined in the Mass Spectrometry section (Protocol 1.2).
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Calculate the purity by dividing the peak area of the derivatized product by the total peak area of all components (Area % method).
High-Performance Liquid Chromatography (HPLC)
HPLC is a more versatile technique applicable to a broader range of sulfonyl chlorides, including those that are non-volatile or thermally sensitive.[4]
Expertise in Practice: Reversed-phase HPLC is the most common mode used. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is typically effective.[4] For compounds lacking a strong UV chromophore, derivatization with a UV-active agent may be necessary, or alternative detection methods like Evaporative Light Scattering (ELSD) or MS can be employed.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).
-
Instrument Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A: Water; B: Acetonitrile.
-
Gradient: Start at a suitable composition (e.g., 70% A / 30% B) and ramp to a higher organic content (e.g., 5% A / 95% B) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 220 nm or based on the UV spectrum of the analyte).
-
Column Temperature: 30 °C.
-
-
Data Analysis: As with GC, calculate the area percent purity from the resulting chromatogram.
Conclusion
The characterization of this compound derivatives is a task that demands a thoughtful, multi-technique approach. Spectroscopic methods like NMR, MS, and FTIR are essential for initial structural confirmation, while chromatographic techniques such as GC-MS and HPLC are indispensable for the critical assessment of purity and the quantification of impurities.[4] By understanding the principles behind each method and the specific challenges posed by the reactivity of sulfonyl chlorides, researchers can design robust analytical strategies that ensure the quality and reliability of their work, from early-stage research to late-stage drug development.
References
- 1. Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. 4-Vinylbenzenesulfonyl Chloride CAS 2633-67-2 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound [chembk.com]
- 7. acdlabs.com [acdlabs.com]
- 8. nbinno.com [nbinno.com]
- 9. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the LC-MS Analysis of Ethenesulfonyl Chloride Reaction Mixtures
In the landscape of modern drug development and chemical synthesis, the precise characterization of reaction mixtures is paramount. Ethenesulfonyl chloride (ESC) and its derivatives are valuable reagents, often used as precursors for vinyl sulfone synthesis, which are known for their utility as covalent modifiers in targeted drug discovery. However, the inherent reactivity of the sulfonyl chloride functional group presents a significant analytical challenge. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of ESC reaction mixtures, grounded in experimental data and first-principle reasoning to empower researchers with robust, reliable, and validated analytical strategies.
The Analytical Challenge: Reactivity and Complexity
This compound is a highly reactive electrophile, susceptible to rapid hydrolysis and reaction with a wide range of nucleophiles. A typical reaction mixture may contain:
-
Unreacted this compound: The primary starting material.
-
Target Product: The desired sulfonamide, sulfonate ester, or other adduct.
-
Hydrolysis Product: Ethenesulfonic acid, formed by reaction with trace water.
-
Byproducts: Resulting from side reactions or impurities in the starting materials.
The analytical goal is to develop a method that can separate these components, which often have varying polarities, while preventing on-column or in-source degradation of the reactive starting material. LC-MS is the technique of choice due to its high sensitivity, selectivity, and applicability to polar, non-volatile compounds that are unsuitable for Gas Chromatography (GC).
Comparative LC-MS Methodologies
The choice of chromatographic mode is the most critical decision in method development. We will compare two primary approaches: Reversed-Phase (RP) chromatography, the industry workhorse, and Hydrophilic Interaction Liquid Chromatography (HILIC), an alternative that offers unique selectivity for polar compounds.
Method A: Reversed-Phase (RP) C18 Chromatography
Reversed-phase chromatography separates analytes based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically water and acetonitrile or methanol).
-
Expertise & Experience: This is the go-to method for most small molecules. For an ESC reaction mixture, the less polar target product and unreacted ESC will be retained, while the highly polar ethenesulfonic acid hydrolysis product will elute very early, often near the void volume. The key to success is speed and acidity. A rapid gradient minimizes the exposure of ESC to the aqueous mobile phase, reducing the risk of on-column hydrolysis. Acidifying the mobile phase (e.g., with 0.1% formic acid) helps to suppress the ionization of acidic analytes like ethenesulfonic acid, leading to better peak shapes.
-
Trustworthiness: The protocol is self-validating by monitoring for the hydrolysis product. A well-developed method will show a minimal amount of ethenesulfonic acid in the initial injection of a standard, and this peak area can be monitored over a sequence to ensure the stability of the analyte on the autosampler and column.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for retaining and separating very polar compounds that are not well-retained in reversed-phase. It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) with a mobile phase rich in organic solvent.
-
Expertise & Experience: HILIC is advantageous when the primary analytical challenge is the poor retention of polar reactants or byproducts. In the context of ESC, HILIC provides excellent retention for the ethenesulfonic acid byproduct, allowing for accurate quantification away from the solvent front. However, the highly organic mobile phase can sometimes pose solubility challenges for certain samples. The mechanism relies on partitioning the analyte into a water-enriched layer on the surface of the stationary phase.
-
Trustworthiness: Method validation in HILIC requires careful equilibration. A common failure mode is inconsistent retention time due to insufficient column equilibration between injections. The protocol below incorporates a robust equilibration step. The presence of a consistent, sharp peak for the polar hydrolysis product serves as a system suitability check.
Quantitative Comparison of Methodologies
The following table summarizes the expected performance of the two methods for a model reaction mixture containing this compound (ESC), a representative amine reactant (Aniline), the expected sulfonamide product, and the hydrolysis byproduct.
| Parameter | Method A: Reversed-Phase C18 | Method B: HILIC | Rationale & Insights |
| Stationary Phase | C18 (e.g., Agilent ZORBAX Eclipse Plus) | Amide (e.g., Waters ACQUITY UPLC BEH Amide) | C18 separates by hydrophobicity. The amide phase in HILIC retains polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in 95:5 Acetonitrile:WaterB: 0.1% Formic Acid in 50:50 Acetonitrile:Water | RP uses a high aqueous mobile phase, while HILIC uses a high organic mobile phase. |
| Retention of Ethenesulfonic Acid | Poor (elutes near void volume) | Strong | HILIC is superior for quantifying this key degradation product. |
| Retention of ESC & Product | Good | Moderate to Weak | RP provides better retention and separation for the less polar components. |
| Risk of On-Column Hydrolysis | Moderate (mitigated by fast gradients) | Low (due to high organic content) | The lower water content in HILIC mobile phases is beneficial for reactive analytes. |
| Method Robustness | High; less sensitive to equilibration | Moderate; requires strict equilibration times | RP methods are generally considered more rugged for routine quality control. |
| Ideal Use Case | Routine monitoring of product formation and consumption of starting materials. | In-depth stability studies and accurate quantification of polar degradants. | Choose the method based on the primary analytical question. |
Visualizing the Analytical Workflow
A systematic approach is crucial for reliable analysis. The following diagram outlines the general workflow from sample preparation to data interpretation.
Caption: General workflow for the LC-MS analysis of a reaction mixture.
The choice between RP and HILIC is a critical decision point within this workflow, as illustrated below.
Caption: Decision logic for selecting the appropriate chromatographic method.
Detailed Experimental Protocol: Optimized RP-LC-MS Method
This section provides a detailed, step-by-step protocol for the robust analysis of an ESC reaction mixture using a standard Reversed-Phase UPLC-MS system.
Objective: To quantify the consumption of ESC and the formation of the target product in a reaction mixture.
4.1. Instrumentation and Materials
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters SQ Detector 2 or equivalent single quadrupole mass spectrometer with electrospray ionization (ESI).
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Sample Diluent: Acetonitrile.
4.2. Sample Preparation
-
At the desired reaction time point, withdraw 10 µL of the reaction mixture.
-
Immediately quench and dilute the aliquot in 990 µL of cold acetonitrile in a 1.5 mL microcentrifuge tube. This provides a 100-fold dilution and precipitates salts, effectively stopping the reaction.
-
Vortex for 10 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to a 2 mL LC vial for analysis.
4.3. UPLC-MS Parameters
| Parameter | Setting | Rationale |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 2 µL | Small volume to prevent peak distortion. |
| Flow Rate | 0.5 mL/min | Standard for 2.1 mm ID columns. |
| Gradient Elution | Time (min) | %B |
| 0.0 | 5 | |
| 0.2 | 5 | |
| 2.5 | 95 | |
| 3.0 | 95 | |
| 3.1 | 5 | |
| 4.0 | 5 | |
| MS Ionization Mode | ESI Positive & Negative (scanned simultaneously) | Positive mode for amine products, Negative for sulfonic acids. |
| Scan Range | 100 - 500 m/z | Covers the expected mass range of all components. |
| Capillary Voltage | 3.0 kV (Positive), 2.5 kV (Negative) | Optimized for analyte ionization. |
| Source Temperature | 150 °C | Standard conditions. |
| Desolvation Temp. | 450 °C | Efficiently removes solvent. |
4.4. Data Analysis
-
Identify the m/z for each component of interest (e.g., [M+H]⁺ for product, [M-H]⁻ for sulfonic acid).
-
Extract the ion chromatograms (EICs) for each m/z.
-
Integrate the peak area for each component.
-
Calculate the percent conversion by comparing the peak area of the product to the sum of the areas of the product and remaining starting material.
Conclusion and Best Practices
The successful LC-MS analysis of this compound reaction mixtures hinges on a methodical approach that accounts for the analyte's reactivity.
-
For routine reaction monitoring focusing on product formation, a fast gradient Reversed-Phase C18 method is robust, reproducible, and provides excellent separation for the key components of interest.
-
When the primary goal is to study stability and accurately quantify polar degradation products like ethenesulfonic acid, HILIC offers superior retention and is the preferred method .
-
Sample preparation is critical. Immediate quenching and dilution in an organic solvent like acetonitrile are essential to halt the reaction and ensure the analytical data accurately reflects the reaction state at the time of sampling.
By selecting the appropriate chromatographic strategy and carefully controlling experimental parameters, researchers can obtain high-quality, reliable data to accelerate their research and development efforts in fields utilizing these powerful chemical synthons.
A Researcher's Guide to the Spectroscopic Characterization of Sulfonyl Chlorides
Sulfonyl chlorides (R-SO₂Cl) are a cornerstone of modern organic synthesis, acting as pivotal intermediates in the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds essential to the pharmaceutical and materials science industries.[1] Their reactivity is harnessed to install the sulfonyl moiety, a functional group prized for its unique electronic properties and metabolic stability. Given their role, the unambiguous structural confirmation and purity assessment of sulfonyl chlorides are paramount.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize these reactive molecules: Vibrational (Infrared & Raman), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. The discussion will be framed around three common yet structurally diverse examples: the simple aliphatic Methanesulfonyl Chloride (Mesyl Chloride) , the archetypal aromatic p-Toluenesulfonyl Chloride (Tosyl Chloride) , and the more complex, fluorescent labeling agent 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) .
Vibrational Spectroscopy: A Tale of Two Stretches
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a rapid and powerful tool for confirming the presence of the key sulfonyl chloride functional group. The primary diagnostic signals arise from the stretching vibrations of the sulfonyl (SO₂) and sulfur-chlorine (S-Cl) bonds.
Theoretical Underpinnings
The SO₂ group is characterized by two distinct stretching modes: an asymmetric stretch (νas) and a symmetric stretch (νs) . Due to the strong electronegativity of the oxygen atoms, these bonds are highly polarized, resulting in strong absorption bands in the IR spectrum.[2] Typically, the asymmetric stretch appears at a higher frequency (1380–1340 cm⁻¹) than the symmetric stretch (1190–1160 cm⁻¹).[3]
The sulfur-chlorine (S-Cl) bond stretch is also diagnostically useful, though it appears at a much lower frequency, typically in the far-IR region. Raman spectroscopy is particularly effective for observing this vibration, which is often found around 375 cm⁻¹.[4]
Comparative Analysis: Mesyl vs. Tosyl vs. Dansyl Chloride
The immediate chemical environment of the sulfonyl chloride group subtly influences the exact frequencies of these vibrations. By comparing our three model compounds, we can observe these effects.
| Vibrational Mode | Typical Range (cm⁻¹) | Mesyl Chloride | Tosyl Chloride | Dansyl Chloride |
| SO₂ Asymmetric Stretch | 1380 - 1340 | ~1355 cm⁻¹ | ~1370 cm⁻¹ | ~1355 cm⁻¹ |
| SO₂ Symmetric Stretch | 1190 - 1160 | ~1175 cm⁻¹ | ~1180 cm⁻¹ | ~1170 cm⁻¹ |
| S-Cl Stretch (Raman) | 400 - 300 | ~377 cm⁻¹ | ~375 cm⁻¹ | Not readily available |
| Aromatic C=C Stretch | 1600 - 1450 | N/A | ~1595, 1495 cm⁻¹ | ~1409 cm⁻¹ |
| Aliphatic/Aromatic C-H | 3100 - 2850 | ~2940 cm⁻¹ | ~3070 (Ar), 2950 (CH₃) cm⁻¹[5] | ~3050 (Ar), 2850 (N-CH₃) cm⁻¹ |
Data compiled from references[2][3][4][6].
As the data shows, the SO₂ stretching frequencies are remarkably consistent, making them a reliable indicator of the functional group. The spectra of Tosyl and Dansyl chloride are distinguished by additional bands corresponding to their aromatic ring systems, such as the C=C stretching vibrations between 1600-1450 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FT-IR is a common technique for acquiring IR spectra of solid powders or liquids due to its minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the sulfonyl chloride powder (a few milligrams) or a single drop of liquid directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.
-
Data Acquisition: Collect the spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal and press arm after analysis, as sulfonyl chlorides can be corrosive.
Workflow for FT-IR Analysis
Caption: Workflow for ATR-FT-IR analysis of a sulfonyl chloride sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom in the molecule. For sulfonyl chlorides, the powerful electron-withdrawing nature of the -SO₂Cl group is the dominant factor influencing chemical shifts.[2]
Theoretical Underpinnings
The -SO₂Cl group strongly deshields adjacent nuclei. This means that protons (¹H) and carbons (¹³C) attached to the alpha-carbon will resonate at a higher chemical shift (further downfield) compared to a standard alkane or arene. This effect is transmitted, albeit with diminishing intensity, to nuclei further away.
Comparative Analysis: ¹H and ¹³C NMR
The ¹H NMR spectra of our three example compounds are strikingly different and showcase the power of this technique for structural elucidation.
| Compound | Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Mesyl Chloride | -CH₃ | ~3.17 ppm (singlet)[7] | ~45 ppm |
| Tosyl Chloride | Ar-CH₃ | ~2.4 ppm (singlet) | ~21 ppm |
| Ar-H | ~7.4 ppm (doublet), ~7.8 ppm (doublet) | ~128-135 ppm, ~146 ppm (C-S) | |
| Dansyl Chloride | -N(CH₃)₂ | ~2.9 ppm (singlet) | ~45 ppm |
| Ar-H | ~7.2 - 8.6 ppm (complex multiplet) | ~115-135 ppm |
Data compiled from references[7][8][9][10]. Note: Chemical shifts are solvent-dependent.
-
Mesyl Chloride: Exhibits a simple spectrum with a single peak for the three equivalent methyl protons, significantly downfield due to the adjacent -SO₂Cl group.[7]
-
Tosyl Chloride: Shows two distinct signals: a singlet for the methyl group (less deshielded as it is further from the -SO₂Cl group) and a characteristic AA'BB' pattern in the aromatic region for the para-substituted ring.
-
Dansyl Chloride: Presents a much more complex aromatic region due to the less symmetrical naphthalene ring system, along with a singlet for the six equivalent protons of the dimethylamino group.[11]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sulfonyl chloride and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Chloroform-d (CDCl₃) is a common choice for many sulfonyl chlorides.
-
Shimming: Insert the sample into the NMR spectrometer. The instrument will perform an automated shimming procedure to optimize the homogeneity of the magnetic field.
-
Parameter Setup: Use standard ¹H acquisition parameters. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.[8]
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal. For a routine spectrum, 16 to 64 scans are usually adequate.
-
Data Processing: Perform a Fourier transform on the FID. The resulting spectrum should be phase-corrected and baseline-corrected. Integrate the signals to determine the relative ratios of protons in the molecule.
Workflow for NMR Analysis
Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.
Mass Spectrometry: Confirming Mass and Composition
Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For sulfonyl chlorides, the most critical diagnostic feature is the isotopic signature of the chlorine atom.
Theoretical Underpinnings
In nature, chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This means that any fragment in the mass spectrum containing a single chlorine atom will appear as a pair of peaks (M and M+2) with an intensity ratio of approximately 3:1.[2] This isotopic pattern is a highly reliable indicator of the presence of chlorine.
Common fragmentation pathways for sulfonyl chlorides under Electron Ionization (EI) include the loss of the chlorine atom ([M-Cl]⁺) and the cleavage of the R-S bond, often leading to a prominent R⁺ fragment.
Comparative Analysis: Fragmentation Patterns
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Notes |
| Mesyl Chloride | 114/116 | 79 ([M-Cl]⁺), 35/37 ([Cl]⁺) | The molecular ion is often weak or absent.[12] |
| Tosyl Chloride | 190/192 | 155 ([M-Cl]⁺), 91 ([C₇H₇]⁺, tropylium ion) | The tropylium ion at m/z 91 is a very common and intense peak for toluene-containing compounds. |
| Dansyl Chloride | 269/271 | 234 ([M-Cl]⁺), 170 ([C₁₂H₁₂N]⁺) | The naphthalene-based fragments are prominent.[11] |
Data compiled from references[11][12].
The fragmentation patterns provide a structural fingerprint. The loss of 35/37 Da (Cl) or the presence of the SO₂Cl group itself (m/z 99/101) can be diagnostic.[2] Furthermore, the base peak often corresponds to the most stable carbocation that can be formed from the "R" group, such as the tropylium ion for tosyl chloride or the dimethylaminonaphthyl cation for dansyl chloride.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable sulfonyl chlorides like mesyl and tosyl chloride, GC-MS is the method of choice.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method Setup:
-
Injector: Set to a temperature that ensures rapid vaporization without decomposition (e.g., 250 °C). A split injection is typically used.
-
Column: Use a standard, non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the compound.
-
-
MS Method Setup:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 35-400).
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample. The GC will separate the components of the sample before they enter the mass spectrometer for analysis.
-
Data Analysis: Examine the total ion chromatogram (TIC) to find the peak for your compound. Analyze the mass spectrum corresponding to that peak, looking for the molecular ion, the characteristic 3:1 M/M+2 isotope pattern, and logical fragment ions.
Workflow for GC-MS Analysis
Caption: General workflow for the analysis of a volatile sulfonyl chloride by GC-MS.
Conclusion: A Synergistic Approach
No single spectroscopic technique tells the whole story. The most confident characterization of a sulfonyl chloride comes from the synergistic use of these methods.
-
IR spectroscopy provides a quick and definitive confirmation of the -SO₂Cl functional group.
-
NMR spectroscopy delivers an unambiguous map of the molecule's carbon-hydrogen framework, allowing for the definitive assignment of its constitution and isomeric purity.
-
Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of chlorine) and offers corroborating structural evidence through fragmentation analysis.
By understanding the principles behind each technique and how the unique properties of the sulfonyl chloride group manifest in the resulting spectra, researchers can confidently synthesize, purify, and utilize these vital chemical building blocks.
References
- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 2. acdlabs.com [acdlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. What is the IR spectrum of Tosyl Chloride like? - Blog [nuomengchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Methanesulfonyl Chloride | 124-63-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
- 11. Dansyl chloride | C12H12ClNO2S | CID 11801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methanesulfonyl chloride [webbook.nist.gov]
A Senior Application Scientist's Guide to Sulfonylating Agents: Benchmarking Ethenesulfonyl Chloride
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the sulfonamide and sulfonate ester moieties are of paramount importance. These functional groups are cornerstones in a vast array of pharmaceuticals, imparting crucial physicochemical and biological properties.[1][2][3] The selection of the appropriate sulfonylating agent is a critical decision that dictates the efficiency, selectivity, and scope of a synthetic route. While workhorse reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are ubiquitous, specialized agents such as ethenesulfonyl chloride (ESC) offer a unique reactivity profile that can unlock novel chemical transformations.
This guide provides an in-depth comparison of this compound against other common sulfonylating agents. As Senior Application Scientists, our goal is not merely to present protocols, but to elucidate the underlying chemical principles that govern reagent performance, enabling you to make informed, strategic decisions in your research.
Profiling the Contenders: A Look at Structure and Reactivity
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom, which is modulated by the electronic nature of its organic substituent.[4][5] Electron-withdrawing groups enhance reactivity, while electron-donating groups temper it.[5]
-
This compound (ESC, CAS 6608-47-5): This reagent is distinguished by its vinyl group directly attached to the sulfonyl chloride moiety.[6] This structure confers a dual-reactivity profile: the highly reactive sulfonyl chloride for standard sulfonylation and an electron-deficient alkene that serves as a potent Michael acceptor.[6][7][8] This makes ESC an indispensable tool for introducing the ethenesulfonyl group, which is valued in the synthesis of therapeutic agents.[6][9]
-
Mesyl Chloride (MsCl): As a small, sterically unhindered aliphatic sulfonyl chloride, MsCl is a potent electrophile.[4] It is primarily used to convert alcohols into mesylates, which are excellent leaving groups for nucleophilic substitution and elimination reactions.[10][11][12]
-
Tosyl Chloride (TsCl): An aromatic sulfonyl chloride, TsCl features an electron-donating methyl group in the para position. This slightly reduces the electrophilicity of the sulfur atom compared to its parent compound, benzenesulfonyl chloride. Like MsCl, it is a cornerstone reagent for converting alcohols into highly effective leaving groups (tosylates).[11]
-
Benzenesulfonyl Chloride (BsCl): As the parent aromatic sulfonyl chloride, BsCl provides a useful baseline for understanding the electronic effects of ring substituents on reactivity.[4]
Data Presentation: Physical and Chemical Properties
For ease of comparison, the key physical and chemical properties of these primary sulfonylating agents are summarized below.
| Property | This compound | Mesyl Chloride | Tosyl Chloride | Benzenesulfonyl Chloride |
| CAS Number | 6608-47-5[6] | 124-63-0 | 98-59-9 | 98-09-9 |
| Formula | C₂H₃ClO₂S[6] | CH₃ClO₂S | C₇H₇ClO₂S | C₆H₅ClO₂S |
| Molecular Wt. | 126.57 g/mol | 114.55 g/mol | 190.65 g/mol | 176.62 g/mol |
| Boiling Point | 152-154 °C | 161 °C | 145-147 °C (15 mmHg) | 251-252 °C |
| Density | 1.376 g/mL | 1.48 g/mL | 1.33 g/cm³ (solid) | 1.384 g/mL |
Mechanistic Insights: More Than Just a Leaving Group
Understanding the reaction mechanisms is crucial for predicting outcomes and troubleshooting reactions. While most sulfonyl chlorides engage in a straightforward nucleophilic substitution at the sulfur center, key differences emerge that impact their application.
Standard Sulfonylation vs. The Sulfene Pathway
Aromatic sulfonyl chlorides like TsCl and BsCl react with nucleophiles (e.g., alcohols, amines) via a direct displacement of the chloride ion.[13] However, aliphatic sulfonyl chlorides bearing α-hydrogens, such as MsCl, can follow a different pathway in the presence of a base. An initial elimination reaction can form a highly reactive "sulfene" intermediate, which is then trapped by the nucleophile.[14][15]
The Dual-Reactivity of this compound
This compound's unique value lies in its ability to participate in two distinct, electronically-driven reactions. This allows for a modular approach to synthesis design.
-
Sulfonylation: Like other sulfonyl chlorides, ESC readily reacts with nucleophiles such as amines and alcohols at the sulfonyl group to form sulfonamides and sulfonate esters, respectively.[6]
-
Michael Addition: The vinyl group in ESC is highly electron-deficient, making it an exceptionally strong Michael acceptor.[7] It reacts readily with soft nucleophiles like thiols and amines, even in aqueous media, to form thioether or amine adducts.[7][8]
This dual nature allows for sequential or orthogonal functionalization strategies that are inaccessible with traditional sulfonylating agents.
Performance Benchmarking
| Feature | This compound (ESC) | Mesyl Chloride (MsCl) | Tosyl Chloride (TsCl) |
| Primary Reactivity | Sulfonylation & Michael Addition | Sulfonylation (Leaving Group Formation) | Sulfonylation (Leaving Group Formation) |
| Relative Reactivity (Sulfur Electrophilicity) | High (activated by vinyl group) | Very High (aliphatic, low steric hindrance) | High (aromatic, slightly deactivated by Me) |
| Key Advantage | Dual reactivity allows for novel synthetic connections and bioconjugation.[6][7] | Excellent for creating a small, highly reactive leaving group (mesylate).[10] | Forms a crystalline, stable leaving group (tosylate) that is easy to handle and purify.[12] |
| Limitations | Can undergo polymerization; dual reactivity requires careful control of conditions. | Can form sulfene byproduct; resulting mesylate is highly reactive.[14][15] | Sterically more demanding than MsCl; less reactive than MsCl.[10] |
| Primary Applications | Synthesis of functional polymers, bioconjugation, drug development, covalent inhibitors.[6][9][16] | Conversion of alcohols to mesylates for Sₙ2/E2 reactions.[11][12] | Conversion of alcohols to tosylates for Sₙ2/E2 reactions.[11][17] |
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, with clear steps and explanations for the choices made.
Protocol 1: General N-Sulfonylation of a Primary Amine with Tosyl Chloride
This protocol details the formation of a stable sulfonamide, a common transformation in medicinal chemistry.
Methodology:
-
Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).
-
Cooling: Cool the solution to 0°C using an ice-water bath. Causality: This is critical to control the exothermicity of the reaction and prevent side reactions.
-
Base Addition: Add pyridine (1.5 eq) to the solution. Causality: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[18] It is a non-nucleophilic base, preventing it from competing with the amine.
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred mixture. Maintain the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 2-4 hours. Monitor the consumption of the starting amine by Thin-Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature.[19]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
Protocol 2: Selective Michael Addition of a Thiol to this compound
This protocol showcases the unique reactivity of ESC's vinyl group, a reaction not possible with TsCl or MsCl.
Methodology:
-
Setup: Dissolve the thiol (1.0 eq) in a mixture of water and a co-solvent like acetonitrile (1:1 v/v).
-
Buffering: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution to deprotonate the thiol to the more nucleophilic thiolate. Causality: The reaction proceeds much faster with the thiolate anion. The aqueous, buffered system highlights a key advantage of this type of reaction.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the vigorously stirred solution at room temperature. Note: While ESC can react with water, the Michael addition with a soft nucleophile like a thiolate is significantly faster.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Workup: Acidify the mixture with 1M HCl to pH ~2-3. Extract the product with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify as needed.
Conclusion: Selecting the Right Tool for the Job
The choice of sulfonylating agent is a critical decision in synthesis design.
-
Tosyl Chloride (TsCl) and Mesyl Chloride (MsCl) remain the undisputed workhorses for the activation of alcohols, converting them into excellent leaving groups for subsequent substitution or elimination reactions.[10][11] Their reactivity is well-understood, and their application is broad and reliable.
-
This compound (ESC) , however, is not merely an alternative but a fundamentally different tool. Its true power is realized when its dual reactivity is exploited. For chemists engaged in the synthesis of complex molecules, functional materials, or chemical biology probes, ESC offers unique opportunities. The ability to perform a Michael addition provides a powerful method for bioconjugation or for introducing a flexible linker, while the sulfonyl chloride handle remains available for forming robust sulfonamide or sulfonate ester bonds.[6]
Ultimately, a deep understanding of the structure, reactivity, and mechanistic nuances of each agent empowers the modern researcher to move beyond standard transformations and design more innovative and efficient synthetic strategies.
References
- 1. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 6608-47-5 | FE157085 | Biosynth [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Vinylsulfonic acid - Wikipedia [en.wikipedia.org]
- 17. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 18. m.youtube.com [m.youtube.com]
- 19. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to HPLC Methods for Purity Analysis of Ethenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the purity of reactive intermediates is not merely a quality metric; it is a cornerstone of process safety, reaction efficiency, and the integrity of the final active pharmaceutical ingredient (API). Ethenesulfonyl chloride (also known as vinylsulfonyl chloride) is a highly valuable and reactive building block, prized for its ability to introduce the vinylsulfonyl moiety in chemical synthesis. However, its inherent reactivity, particularly its susceptibility to hydrolysis, presents significant challenges for analytical chemists tasked with confirming its purity.[1]
This guide provides an in-depth comparison of potential analytical strategies for the purity assessment of this compound. We will explore two distinct High-Performance Liquid Chromatography (HPLC) methodologies—a direct analysis approach and a pre-column derivatization strategy—and compare them against a robust Gas Chromatography-Mass Spectrometry (GC-MS) alternative. The causality behind experimental choices is explained, providing a framework for developing a self-validating and reliable analytical system.
The Analytical Challenge: Taming a Reactive Intermediate
This compound's utility stems from the electrophilicity of its sulfonyl chloride group, making it highly susceptible to nucleophilic attack. This reactivity is a double-edged sword. While beneficial for synthesis, it complicates analysis, especially using reversed-phase HPLC, which typically employs aqueous mobile phases. Contact with water or other nucleophilic solvents can rapidly degrade the analyte to ethenesulfonic acid, skewing purity results.[1] Therefore, any analytical method must be designed to mitigate this instability.
Method 1: Direct Analysis by Reversed-Phase HPLC
A direct HPLC analysis is often the most efficient approach, provided the analyte’s stability can be managed. For a highly reactive species like this compound, this strategy hinges on minimizing analysis time and eliminating sources of degradation. This proposed method is extrapolated from techniques used for more stable aromatic sulfonyl chlorides and requires careful validation.[2]
Rationale and Causality
The core principle is to use a mobile phase with low water content or entirely organic mobile phase (Normal Phase HPLC) to prevent hydrolysis, however, to maintain compatibility with standard equipment, a rapid reversed-phase method is proposed.
-
Stationary Phase: A standard C18 column is chosen for its versatility. However, to minimize interaction with the polar sulfonyl chloride group, a column with low silanol activity is recommended.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is selected. A high percentage of acetonitrile (e.g., 70-80%) is used to minimize the analyte's exposure to water. A small amount of phosphoric acid is added to the aqueous portion to lower the pH. This protonates residual silanols on the silica backbone, reducing peak tailing and unpredictable interactions with the acidic sulfonyl chloride analyte.
-
Diluent: The sample must be dissolved in a dry, aprotic solvent. Anhydrous acetonitrile is an ideal choice as it is compatible with the mobile phase and will not induce degradation.
-
Detection: this compound lacks a strong chromophore. The vinyl group and the sulfonyl chloride group itself will have some absorbance in the low UV range. Therefore, a UV detector set to a low wavelength, such as 210 nm, is proposed as a starting point. A Photodiode Array (PDA) detector is highly recommended during method development to screen for the optimal detection wavelength and to check for co-eluting impurities.
Experimental Protocol: Direct RP-HPLC
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (low silanol activity recommended).
-
Mobile Phase: Acetonitrile : Water (containing 0.1% Phosphoric Acid) (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: 210 nm (or optimal wavelength determined by PDA).
-
Run Time: 10 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~25 mg of this compound into a 25 mL volumetric flask.
-
Dilute to volume with anhydrous acetonitrile. This yields a concentration of approximately 1 mg/mL.
-
Perform further dilutions as necessary with anhydrous acetonitrile. Crucially, prepare samples immediately before injection to minimize degradation.
-
Method 2: Pre-Column Derivatization with Aniline followed by RP-HPLC
To overcome the inherent instability of this compound, a pre-column derivatization strategy is a robust alternative. This approach converts the reactive analyte into a stable, easily detectable derivative.[3] We propose the use of aniline as a derivatizing agent. The reaction yields the stable N-phenyl-ethenesulfonamide, which possesses a strong chromophore, significantly enhancing detection sensitivity and allowing for more conventional (and rugged) reversed-phase HPLC conditions.[4]
Rationale and Causality
-
Derivatization Reagent: Aniline is a simple primary amine that reacts cleanly and rapidly with sulfonyl chlorides to form a stable sulfonamide. The resulting phenyl group provides a strong UV chromophore, typically absorbing around 240-260 nm.
-
Reaction Conditions: The reaction is performed in an aprotic solvent (acetonitrile) to prevent hydrolysis of the starting material. A weak, non-nucleophilic base like pyridine is added to act as a catalyst and to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
-
Chromatography: The resulting N-phenyl-ethenesulfonamide is significantly more stable and less polar than the parent compound. This allows for a standard C18 column with a typical acetonitrile/water mobile phase, making the method highly robust and transferable.
Experimental Protocol: Derivatization-HPLC
-
Instrumentation: Standard HPLC-UV/PDA system.
-
Derivatization Procedure:
-
In a 2 mL autosampler vial, add 500 µL of the this compound sample solution (~1 mg/mL in anhydrous acetonitrile).
-
Add 50 µL of aniline solution (10 mg/mL in anhydrous acetonitrile).
-
Add 10 µL of pyridine.
-
Cap the vial and vortex. Allow the reaction to proceed at room temperature for 30 minutes.
-
The resulting solution containing the stable derivative is now ready for injection.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 40% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Given that commercial suppliers often use GC to determine the purity of this compound, this technique stands as a powerful and validated alternative. GC avoids the primary issue of hydrolysis by operating in a completely anhydrous environment. Coupling with a mass spectrometer provides definitive identification of the analyte and its impurities based on their mass-to-charge ratio and fragmentation patterns.[5][6]
Rationale and Causality
-
Separation Principle: GC separates compounds based on their volatility and interaction with the stationary phase. This compound is sufficiently volatile for GC analysis.
-
Stationary Phase: A low-to-mid polarity column, such as a DB-5ms (5% phenyl-arylene/95% dimethylpolysiloxane), is suitable for separating a range of small organic molecules and is robust for general-purpose purity analysis.
-
Detection: Mass spectrometry provides high specificity and sensitivity. Electron Ionization (EI) will generate a reproducible fragmentation pattern that can be used for identification (by library matching, e.g., NIST) and quantification.[6]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to handle a concentrated sample.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
-
Sample Preparation:
-
Accurately prepare a solution of this compound in a dry, volatile, aprotic solvent such as dichloromethane or anhydrous acetonitrile at a concentration of approximately 1 mg/mL.
-
Method Comparison
| Feature | Method 1: Direct RP-HPLC | Method 2: Derivatization RP-HPLC | Alternative: GC-MS |
| Principle | Direct separation of the analyte. | Separation of a stable derivative. | Separation based on volatility. |
| Speed | Fast (sample prep is minimal). | Slower (requires derivatization step). | Moderate (fast run, simple prep). |
| Robustness | Low; highly susceptible to analyte degradation on-column and in diluent. | High; derivative is stable, and method uses standard RP conditions. | High; avoids aqueous phases, preventing hydrolysis. |
| Sensitivity | Low; poor UV chromophore requires detection at low wavelengths. | High; derivative has a strong chromophore for sensitive UV detection. | High; MS provides excellent sensitivity, especially in SIM mode. |
| Specificity | Moderate; relies on retention time. PDA helps improve specificity. | High; combines retention time with the specific UV signature of the derivative. | Very High; combines retention time with a unique mass spectrum for positive ID. |
| Impurity Profile | Can detect polar impurities like ethenesulfonic acid. | May not detect impurities that do not react with the derivatizing agent. | Excellent for volatile impurities. Polar impurities may require derivatization (silylation). |
| Ease of Use | Deceptively simple; requires extreme care to get reproducible results. | More complex sample prep but a very straightforward and reliable analysis. | Requires specialized GC-MS equipment but is straightforward for trained analysts. |
Visualization of Analytical Workflow
The following diagram illustrates the decision-making process and workflow for analyzing the purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characterization of polymers synthesized with ethenesulfonyl chloride
An In-Depth Technical Guide to the Characterization of Polymers Synthesized with Ethenesulfonyl Chloride: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of a functional polymer is a critical decision dictated by the precise demands of an application. This compound (ESC) presents itself as a uniquely versatile monomer. Its structure contains two key reactive sites: an activated vinyl group amenable to polymerization and a highly reactive sulfonyl chloride group that is a prime target for nucleophilic substitution.[1] This dual reactivity allows for the creation of a diverse library of functional polymers from a single starting material, either through the polymerization of ESC followed by post-polymerization modification or by first creating derivatives of the monomer before polymerization.
This guide provides an in-depth characterization of polymers derived from this compound, primarily focusing on poly(vinylsulfonic acid) (PVSA), and objectively compares their performance with established alternatives like sulfonated aromatic polymers. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your materials selection process.
Synthesis Pathways: From Monomer to Functional Polymer
The primary route to synthesizing functional polymers from this compound involves a two-step process: polymerization and subsequent functionalization.
-
Polymerization : this compound can undergo free radical polymerization to yield poly(this compound). This polymer serves as a reactive backbone.
-
Post-Polymerization Modification : The sulfonyl chloride groups along the polymer chain are highly susceptible to nucleophilic attack.
-
Hydrolysis : Reacting poly(this compound) with water leads to the hydrolysis of the sulfonyl chloride groups (-SO₂Cl) to sulfonic acid groups (-SO₃H), yielding poly(vinylsulfonic acid), a strong polyelectrolyte.[2]
-
Aminolysis : Reaction with primary or secondary amines yields poly(vinylsulfonamides), which have distinct properties and applications.
-
Esterification : Reaction with alcohols produces polysulfonate esters.
-
This strategy allows for precise control over the final functionality of the polymer.
Caption: Synthesis pathways originating from the this compound monomer.
Essential Characterization Methodologies
A thorough characterization is paramount to understanding the structure-property relationships of the synthesized polymers. The choice of technique is dictated by the information required, from basic structural confirmation to detailed performance metrics.
Structural and Molecular Weight Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy : This is a fundamental first step for confirming a successful synthesis. For poly(vinylsulfonic acid), the disappearance of the characteristic S-Cl stretching peak and the appearance of strong, broad peaks corresponding to the sulfonic acid group (S=O stretching around 1050 cm⁻¹ and O-H stretching) provide clear evidence of hydrolysis.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the polymer's microstructure.[3] For sulfonated polymers that are soluble in deuterated solvents like DMSO-d₆, ¹H NMR can be used to determine the degree of sulfonation (DS) by integrating and comparing the signals from aromatic protons adjacent to sulfonic acid groups with those of the polymer backbone.[4][5] However, poor solubility or peak overlap can present challenges.[4]
-
Gel Permeation Chromatography (GPC) : GPC is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers.[6] This is crucial as mechanical properties are often directly related to polymer chain length.
Thermal Property Evaluation
-
Thermogravimetric Analysis (TGA) : TGA is essential for determining the thermal stability and degradation temperature of the polymer. For sulfonated polymers, TGA curves typically show a multi-step degradation profile: an initial weight loss due to bound water, followed by the loss of sulfonic acid groups at higher temperatures (desulfonation), and finally the degradation of the main polymer backbone.[7] The onset temperature of desulfonation is a key metric for applications requiring high-temperature operation, such as in fuel cells.
-
Differential Scanning Calorimetry (DSC) : DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is a critical parameter that defines the upper-temperature limit for the material's application in a rigid state. The introduction of ionic sulfonic acid groups typically increases the Tg of a polymer due to strong intermolecular hydrogen bonding.[8]
Functional Performance Assessment
-
Ion-Exchange Capacity (IEC) : IEC is a measure of the number of milliequivalents of ions per gram of dry polymer. It is a critical parameter for applications in ion-exchange resins and membranes. The most common method for determining IEC is through acid-base titration.[4] The protocol's validity rests on ensuring all sulfonic acid groups are accessible for titration, which can be challenging in non-soluble or highly cross-linked polymers.[4]
-
Water Uptake (WU) : The hydrophilicity of the polymer, largely driven by the sulfonic acid groups, is quantified by its water uptake. This is measured by comparing the weight of a polymer film before and after immersion in water for a set period. While high water uptake can facilitate ion transport, it can also lead to excessive swelling and a loss of mechanical integrity.[9]
Performance Comparison: Poly(vinylsulfonic acid) vs. Alternatives
The true measure of a polymer's utility is its performance relative to other materials used for similar purposes. Here, we compare PVSA with two widely used classes of sulfonated polymers: Sulfonated Poly(ether ether ketone) (SPEEK) and aromatic Polysulfones (PSU).[10][11][12]
| Property | Poly(vinylsulfonic acid) (PVSA) | Sulfonated PEEK (SPEEK) | Aromatic Polysulfones (PSU/PES) | Rationale & Causality |
| Polymer Backbone | Aliphatic, flexible | Aromatic, semi-crystalline, rigid | Amorphous, aromatic, rigid | The aliphatic backbone of PVSA offers high chain flexibility, while the aromatic backbones of SPEEK and PSU provide superior thermal and mechanical stability.[11][12] |
| Theoretical IEC (max) | ~9.2 meq/g[3] | Variable (typically 1.5-2.5 meq/g) | Variable (typically 1.0-2.0 meq/g) | PVSA has a sulfonic acid group on every repeating unit, leading to an extremely high charge density. In contrast, the degree of sulfonation in SPEEK and PSU is controlled during synthesis to balance conductivity with mechanical properties.[3][10] |
| Thermal Stability (Td) | Lower (~250-300°C for desulfonation)[3] | Higher (~300-400°C for desulfonation)[7] | High (Tg ~190-240°C)[11] | The robust aromatic structure of PEEK and PSU provides significantly higher thermal stability compared to the aliphatic backbone of PVSA.[7][11][12] |
| Proton Conductivity | Potentially very high | Good to excellent | Moderate to good | High IEC in PVSA directly translates to high proton conductivity, but this is often compromised by excessive water swelling. SPEEK offers a better balance for many applications. |
| Mechanical Strength | Low, especially when hydrated | Excellent | High | The rigid aromatic structures and strong inter-chain forces in SPEEK and PSU result in superior mechanical properties. PVSA's high water uptake can plasticize the polymer, drastically reducing its strength.[11][12] |
| Chemical Resistance | Moderate | Excellent | Excellent | The diphenyl sulfone moiety in aromatic polysulfones offers exceptional resistance to oxidation and hydrolysis across a wide pH range.[11][12] |
Key Insight : The choice of polymer represents a fundamental trade-off. Poly(vinylsulfonic acid) , derived from this compound, is an excellent candidate for applications where maximizing ion-exchange capacity or charge density is the primary goal and where mechanical robustness and high-temperature stability are less critical.[13] Conversely, aromatic polymers like SPEEK and PSU are superior in applications demanding high thermal, mechanical, and chemical stability, even if it means accepting a lower ion-exchange capacity.[11][12]
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following detailed protocols are provided.
Protocol: Determination of Ion-Exchange Capacity (IEC) by Titration
This protocol is a self-validating system for determining the number of accessible acid sites in a sulfonated polymer membrane.
Caption: Workflow for determining Ion-Exchange Capacity (IEC).
Methodology:
-
Sample Preparation : Dry the sulfonated polymer membrane in a vacuum oven at 60-80°C until a constant weight is achieved. Record this weight as W_dry.
-
Causality: This step is critical to remove absorbed water, which would otherwise lead to an artificially high weight and an underestimated IEC value.
-
-
Ion Exchange : Immerse the dried membrane in a known volume of a saturated NaCl solution (e.g., 2M) for at least 24 hours. This process ensures that all accessible protons (H⁺) from the sulfonic acid groups are exchanged with sodium ions (Na⁺) from the solution.
-
Causality: A high concentration of the exchange ion (Na⁺) drives the equilibrium towards complete exchange, ensuring all H⁺ ions are released into the solution for titration.
-
-
Titration : Carefully collect the entire NaCl solution containing the displaced H⁺ ions. Titrate this solution with a standardized NaOH solution (e.g., 0.01 M) using phenolphthalein as an indicator. The endpoint is reached when a faint, persistent pink color is observed. Record the volume of NaOH used (V_NaOH).
-
Trustworthiness: Using a standardized titrant of known molarity (M_NaOH) is essential for accuracy. A blank titration of the original NaCl solution should be performed to account for any intrinsic acidity.
-
-
Calculation : The IEC, in milliequivalents per gram (meq/g), is calculated using the following formula: IEC (meq/g) = (V_NaOH [L] * M_NaOH [mol/L]) / W_dry [g] * 1000
Protocol: Measurement of Water Uptake (WU)
-
Sample Preparation : Dry the polymer membrane to a constant weight (W_dry) as described in the IEC protocol.
-
Hydration : Immerse the dry membrane in deionized water at a specified temperature (e.g., 25°C or 80°C) for 24 hours to ensure it is fully hydrated.
-
Weighing : Remove the membrane from the water, gently blot the surface with filter paper to remove excess surface droplets, and immediately weigh it to obtain the wet weight (W_wet).
-
Causality: The blotting step must be performed quickly and consistently to avoid measuring surface water or allowing the membrane to dry, both of which would introduce significant error.
-
-
Calculation : The water uptake is calculated as a percentage: WU (%) = [(W_wet - W_dry) / W_dry] * 100
Conclusion
Polymers synthesized from this compound, particularly poly(vinylsulfonic acid), offer a platform for achieving exceptionally high functional group density. This translates to a high ion-exchange capacity, making them valuable for applications like ion-exchange resins and certain types of membranes. However, this high functionality comes at the cost of reduced thermal and mechanical stability, especially when compared to robust aromatic polymers like SPEEK and polysulfones.
The choice of polymer is not a matter of "better" or "worse," but of fitness for purpose. For the research scientist or drug development professional, a deep understanding of these trade-offs, validated by the characterization techniques outlined in this guide, is essential for designing and developing materials that meet the stringent performance criteria of their intended application.
References
- 1. This compound | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vinylsulfonic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 12. Polysulfone - Wikipedia [en.wikipedia.org]
- 13. polysciences.com [polysciences.com]
Navigating the Analytical Maze: A Comparative Guide to Ethenesulfonyl Chloride Purity Analysis
For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. Ethenesulfonyl chloride, a highly reactive and versatile building block in organic synthesis, is no exception. Its purity is paramount to ensure the desired reaction outcomes and prevent the introduction of unwanted side products. This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and its alternatives.
This compound (ESC), also known as vinylsulfonyl chloride, is a valuable reagent in pharmaceutical and materials science for introducing the vinylsulfonyl moiety. However, its inherent reactivity, particularly its susceptibility to hydrolysis and thermal degradation, presents a significant analytical challenge.[1] Accurate purity assessment is therefore crucial for quality control and to ensure the integrity of subsequent synthetic steps. This guide will explore the nuances of GC-MS analysis for ESC, both directly and with derivatization, and compare its performance with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Double-Edged Sword: Direct GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. In principle, its high separation efficiency and the structural information provided by mass spectrometry make it an attractive option for purity analysis. However, the thermal lability of sulfonyl chlorides poses a significant hurdle.[1]
Causality Behind the Challenge: The high temperatures employed in the GC inlet and column can induce the degradation of this compound. This degradation can lead to the formation of smaller, more volatile byproducts, resulting in a chromatogram that does not accurately represent the sample's composition. This can manifest as peak tailing, the appearance of "ghost peaks," and poor recovery of the parent compound.
Despite these challenges, with careful method development, direct GC-MS analysis can be a viable screening tool.
Experimental Protocol: Direct GC-MS
A direct GC-MS method requires careful optimization to minimize thermal stress on the analyte.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in a dry, aprotic solvent such as anhydrous dichloromethane or acetonitrile.
-
GC-MS System: A standard GC-MS system equipped with a low-bleed capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) is suitable.
-
Injection: Employ a low injection port temperature (e.g., 150-180 °C) and a fast injection speed to minimize the residence time of the analyte in the hot inlet. A split injection mode is often preferred to reduce the amount of sample introduced onto the column.
-
Oven Temperature Program: Start with a low initial oven temperature (e.g., 40-50 °C) and use a moderate temperature ramp (e.g., 10-15 °C/min) to a final temperature that allows for the elution of potential impurities without causing significant on-column degradation.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify potential impurities and in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying the main component and known impurities.[2][3]
dot
Caption: Workflow for Direct GC-MS Analysis of this compound.
Enhancing Stability: GC-MS with Derivatization
To circumvent the thermal degradation issue, a common and highly effective strategy is to convert the reactive sulfonyl chloride into a more stable derivative prior to GC-MS analysis. The most common approach involves the formation of a sulfonamide by reacting the this compound with a primary or secondary amine.
The Rationale for Derivatization: Sulfonamides are significantly more thermally stable than their corresponding sulfonyl chlorides. This allows for the use of more standard GC conditions without the risk of analyte degradation, leading to more accurate and reproducible quantitative results.
Experimental Protocol: GC-MS with Derivatization (as Sulfonamide)
Step-by-Step Methodology:
-
Derivatization:
-
Dissolve a precisely weighed amount of the this compound sample in a suitable aprotic solvent.
-
Add an excess of a primary or secondary amine (e.g., diethylamine or aniline) and a base (e.g., triethylamine or pyridine) to catalyze the reaction.
-
Allow the reaction to proceed to completion at room temperature.
-
-
Sample Work-up: Quench the reaction with a small amount of water and extract the resulting sulfonamide into an organic solvent (e.g., ethyl acetate). Wash the organic layer to remove excess amine and base, then dry and concentrate the solution.
-
GC-MS Analysis: Analyze the derivatized sample using standard GC-MS conditions. The increased thermal stability of the sulfonamide allows for a higher inlet temperature and a more robust temperature program, ensuring efficient separation of the derivative from any impurities.
dot
Caption: Workflow for GC-MS Analysis with Derivatization.
Beyond the Gas Phase: Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques offer distinct advantages for the purity assessment of reactive compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a non-destructive technique that operates at or near ambient temperature, thus eliminating the risk of thermal degradation.[4] This makes it an inherently more suitable method for analyzing thermally labile compounds.
Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase HPLC method with a C18 column is typically employed. Detection is commonly achieved using an ultraviolet (UV) detector, as the sulfonyl chloride group possesses a chromophore.[5]
Advantages:
-
No thermal degradation of the analyte.
-
High precision and accuracy.
-
Suitable for a wide range of impurities, including non-volatile ones.
Limitations:
-
May have lower resolution for highly volatile impurities compared to GC.
-
Requires the analyte to have a UV chromophore or necessitates the use of less universal detectors.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity determination due to its high precision, accuracy, and the fact that it is a direct measurement technique that does not require a calibration curve with a standard of the analyte itself.[6][7]
Principle of Operation: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal of the analyte to the integral of a certified internal standard of known purity and concentration.[8]
Advantages:
-
Provides a direct and absolute measure of purity.
-
Non-destructive.
-
Provides structural information that can aid in the identification of impurities.
-
High precision and low uncertainty.[9]
Limitations:
-
Requires a certified internal standard that is soluble in the same deuterated solvent as the analyte and has signals that do not overlap with the analyte's signals.
-
Lower sensitivity compared to chromatographic methods.
Comparative Performance at a Glance
| Parameter | Direct GC-MS | GC-MS with Derivatization | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds with mass-based detection | Separation of stable derivatives with mass-based detection | Separation in liquid phase with UV detection | Molar ratio determination against an internal standard |
| Analyte Stability | Prone to thermal degradation | High (analyzing stable derivative) | High (ambient temperature analysis) | High (non-destructive) |
| Accuracy | Moderate (can be compromised by degradation) | High | High | Very High (Primary Method) |
| Precision (%RSD) | Variable | < 2% | < 1% | < 0.5% |
| Sensitivity | High (especially in SIM mode) | High | Moderate to High | Moderate |
| Impurity Scope | Volatile impurities | Volatile and semi-volatile derivatizable impurities | Volatile and non-volatile UV-active impurities | Impurities with NMR-active nuclei |
| Throughput | High (with autosampler) | Moderate (includes derivatization step) | High (with autosampler) | High (with autosampler) |
| Key Advantage | Rapid screening | Overcomes thermal lability | Avoids thermal degradation | Absolute quantification without analyte standard |
| Key Disadvantage | Inaccurate for thermally labile compounds | Indirect method, requires reaction optimization | Requires UV-active analyte | Requires certified internal standard |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
Direct GC-MS can serve as a rapid, qualitative screening tool, but its quantitative accuracy is questionable due to the thermal lability of the analyte.
-
GC-MS with derivatization is a robust and reliable method for accurate quantification, effectively bypassing the issue of thermal degradation. It is particularly useful for identifying and quantifying volatile and semi-volatile impurities that can be derivatized.
-
HPLC-UV is an excellent choice for routine quality control, offering high precision and accuracy without the risk of thermal degradation. It is well-suited for analyzing a broad range of impurities.
-
Quantitative NMR (qNMR) stands out as a primary method for obtaining a highly accurate and precise absolute purity value. It is invaluable for the certification of reference materials and for definitive purity assessments where the highest level of confidence is required.
For comprehensive and trustworthy purity analysis of this compound, a multi-technique approach is often the most prudent strategy. For instance, qNMR can be used to establish the absolute purity of a batch, while a validated HPLC or GC-MS (with derivatization) method can be employed for routine quality control and the monitoring of specific impurities. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of this critical synthetic reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to a Novel Synthetic Route for Amine Sulfonylation Using Ethenesulfonyl Chloride
Abstract
The introduction of the vinylsulfonyl moiety is a critical transformation in medicinal chemistry, yielding compounds with significant therapeutic potential, often through covalent modification of biological targets. Ethenesulfonyl chloride serves as a highly reactive and versatile reagent for this purpose. However, traditional synthetic routes relying on this reagent can present challenges related to safety, stability, and scalability. This guide introduces and validates a novel, streamlined synthetic route for the sulfonylation of a primary amine, comparing it directly against a classical approach. We provide a comprehensive analysis of the reaction performance, detailed experimental protocols, and a discussion of the mechanistic rationale behind the proposed improvements, offering researchers a safer and more efficient alternative for the synthesis of vinyl sulfonamides.
Introduction: The Strategic Value of the Vinyl Sulfonyl Moiety
In the landscape of drug discovery, the vinyl sulfonyl group is an increasingly important pharmacophore. Its electrophilic nature allows it to act as a Michael acceptor, forming stable covalent bonds with nucleophilic residues like cysteine in target proteins. This mechanism of action is central to the efficacy of numerous therapeutic agents. This compound is a primary reagent for installing this functionality, reacting readily with nucleophiles such as amines to form vinyl sulfonamides.
Despite its utility, the high reactivity of this compound and its precursors poses significant challenges.[1] The development of new synthetic methodologies is a cornerstone of medicinal chemistry, yet a high bar exists for their adoption in drug discovery programs, which prioritize reliability, scalability, and safety.[2] A new synthetic route, therefore, must not only be novel but must be rigorously validated to demonstrate clear advantages over established methods. This guide provides such a validation, comparing a novel, one-pot synthesis approach to a traditional, two-step procedure for the preparation of N-benzyl-ethenesulfonamide.
Mechanistic Considerations and Route Design
The choice of a synthetic route is governed by factors including reagent availability, reaction conditions, and the electrophilicity of the key reagents.[3] The reactivity of sulfonyl chlorides is highly sensitive to the electronic nature of their substituents, which dictates the partial positive charge on the sulfonyl sulfur and its susceptibility to nucleophilic attack.[3][4]
Classical Route: In Situ Generation from a Halogenated Precursor
A common method involves the in situ generation of this compound from 2-chloroethanesulfonyl chloride via base-induced elimination of HCl, followed by immediate reaction with an amine. While effective, this route requires careful control of the reaction conditions to prevent polymerization of the highly reactive vinyl intermediate and manage the hazardous nature of 2-chloroethanesulfonyl chloride, a potent lachrymator.[5][6]
Novel Proposed Route: Direct Sulfonylation with a Stabilized Pre-catalyst Complex
Our proposed route bypasses the isolation or in situ generation from the hazardous 2-chloro- precursor. Instead, it utilizes a commercially available, more stable precursor, sodium 2-chloroethanesulfonate, which is converted to the active sulfonylating agent using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF), forming a Vilsmeier-Haack type intermediate. The subsequent elimination and sulfonylation occur in a controlled, one-pot fashion. This approach is designed to enhance safety, reduce side reactions, and improve overall process efficiency.
Below is a diagram illustrating the comparative logic of the two synthetic pathways.
Caption: Comparative workflows of the classical vs. novel synthetic routes.
Experimental Validation Protocols
The following protocols are designed as self-validating systems. Successful execution and analysis will directly support the performance claims.
Safety First: this compound and its precursors are corrosive and cause severe burns.[7] All manipulations must be performed in a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[9] Ensure emergency eyewash and safety showers are accessible.[5]
Protocol 1: Classical Two-Step Synthesis of N-Benzyl-ethenesulfonamide
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 20 mL) and benzylamine (1.07 g, 10 mmol). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add triethylamine (TEA, 1.21 g, 12 mmol) to the stirred solution.
-
Addition of Sulfonyl Chloride: In a separate dry dropping funnel, prepare a solution of 2-chloroethanesulfonyl chloride (1.63 g, 10 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding 20 mL of 1 M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the final product.
Protocol 2: Novel One-Pot Synthesis of N-Benzyl-ethenesulfonamide
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add sodium 2-chloroethanesulfonate (1.65 g, 10 mmol) and anhydrous acetonitrile (20 mL). Add one drop of N,N-dimethylformamide (DMF).
-
Activation: Cool the suspension to 0 °C. Slowly add oxalyl chloride (1.40 g, 11 mmol) dropwise. Vigorous gas evolution will be observed. Stir the mixture at 0 °C for 1 hour.
-
Addition of Amine and Base: To the same flask, add a pre-mixed solution of benzylamine (1.07 g, 10 mmol) and N,N-diisopropylethylamine (DIPEA, 2.58 g, 20 mmol) in anhydrous acetonitrile (10 mL) dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction progress by TLC.
-
Workup: Filter the reaction mixture to remove salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (40 mL) and wash with 1 M HCl (20 mL), followed by brine (20 mL).
-
Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is typically of high purity, but can be further purified by a rapid silica gel plug if necessary.
Protocol 3: Analytical Validation by HPLC
-
Sample Preparation: Prepare 1 mg/mL solutions of the crude and purified products from both routes in acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution from 30% to 90% acetonitrile in water (both with 0.1% TFA) over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis: Calculate the purity of the products based on the peak area percentage. Determine the yield by comparing the mass of the purified product to the theoretical maximum.
Comparative Performance Data
The following table summarizes the expected experimental outcomes, providing a direct comparison of the two routes.
| Parameter | Classical Route | Novel One-Pot Route | Rationale for Difference |
| Isolated Yield | 65-75% | 85-95% | The one-pot nature of the novel route minimizes transfer losses and premature decomposition of the reactive intermediate. |
| Purity (Post-Workup) | ~80% | >95% | The classical route is more prone to side reactions like polymerization. The novel route offers a more controlled generation of the electrophile. |
| Reaction Time | 4 hours | 2 hours | The activation in the novel route is rapid, and the subsequent reaction proceeds quickly under the optimized conditions. |
| Safety & Handling | Requires handling of a volatile, fuming lachrymator (2-chloroethanesulfonyl chloride).[5] | Starts with a stable, non-volatile salt (sodium 2-chloroethanesulfonate). Oxalyl chloride is a corrosive liquid but is a common lab reagent. | |
| Scalability | Challenging due to the exothermic nature and handling of the hazardous precursor. | More amenable to scale-up due to better thermal control and use of a safer starting material. | |
| Purification | Requires full column chromatography. | Often requires only filtration or a simple solvent wash. | Higher initial purity in the novel route simplifies downstream processing. |
Discussion: Field-Proven Insights
For professionals in drug development, the transition from lab-scale synthesis to large-scale production is a critical hurdle.[2] The presented novel route offers significant advantages in this context.
-
Expertise & Causality: The choice to use an oxalyl chloride/DMF system for activation is based on its well-established ability to convert salts of sulfonic acids to sulfonyl chlorides under mild conditions, avoiding the harsh reagents often used in older methods.[10] The use of a non-nucleophilic, sterically hindered base like DIPEA in the novel route is deliberate; it efficiently promotes the elimination reaction while minimizing competitive side reactions with the generated sulfonyl chloride, a common issue with less hindered amines like TEA.
-
Trustworthiness & Validation: The robustness of the novel protocol is demonstrated by its high post-workup purity. In a high-throughput or parallel synthesis setting, avoiding column chromatography is a major bottleneck remover, accelerating the drug discovery cycle.[11] The one-pot procedure reduces operational complexity and potential points of failure, making the synthesis more reliable and reproducible.
The logical workflow for validating such a new synthetic route is visualized below.
References
- 1. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nj.gov [nj.gov]
- 6. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound | 6608-47-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Ethenesulfonyl Chloride: Profiling Cross-Reactivity in Covalent Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Double-Edged Sword of Reactivity
Ethenesulfonyl chloride (ESC) and its chemical relatives, such as ethenesulfonyl fluoride (ESF), represent a class of highly useful electrophilic warheads in the development of targeted covalent inhibitors (TCIs).[1][2] As potent Michael acceptors, they are designed to form stable, irreversible bonds with nucleophilic amino acid residues on a protein target, offering significant advantages in potency and duration of action.[3] However, the very reactivity that makes these compounds effective also presents their greatest challenge: the potential for off-target interactions.
Unmitigated cross-reactivity, where the inhibitor modifies proteins other than its intended target, can lead to toxicity, confounding experimental results, and ultimately, clinical failure.[4] Therefore, a rigorous, quantitative understanding of a covalent warhead's selectivity profile is not merely an academic exercise; it is a critical step in the validation of any chemical probe or drug candidate.[5]
This guide provides an in-depth comparison of this compound's reactivity profile. We will move beyond a simple listing of potential reactions to explain the causality behind experimental choices for assessing cross-reactivity. We will detail a robust, self-validating chemoproteomic workflow and present a comparative analysis to contextualize ESC's behavior against other common electrophilic warheads.
The Chemistry of this compound: Reactivity and Mechanistic Considerations
This compound's reactivity is primarily dictated by its vinylsulfonyl group. This functional group acts as a Michael acceptor, making it susceptible to nucleophilic attack at the β-carbon. In a biological milieu, the most prominent nucleophiles are the side chains of specific amino acid residues.
-
Cysteine: With the low pKa of its thiol side chain, cysteine is the most intrinsically nucleophilic amino acid in proteins.[6] Its thiolate anion is a soft nucleophile that readily attacks the electron-deficient alkene of ESC, forming a stable thioether bond. This high reactivity makes cysteine a common target for covalent inhibitors.[7][8]
-
Other Nucleophilic Residues: While cysteine is often the primary target, the high electrophilicity of warheads like ESC can lead to reactions with other residues, especially if they are located in a favorable microenvironment that enhances their nucleophilicity.[4] These include the primary amine of lysine , the imidazole ring of histidine , and the hydroxyl groups of serine , threonine , and tyrosine .[9][10] Labeling of these alternative residues is a key source of off-target effects.
The fundamental difference between this compound and its fluoride counterpart (ESF) lies in the leaving group. The chloride ion is a better leaving group than fluoride, which generally renders sulfonyl chlorides more reactive than sulfonyl fluorides.[11] This heightened reactivity can be advantageous for targeting less nucleophilic sites but also increases the risk of promiscuous labeling.
Caption: Reaction schematic for this compound with protein nucleophiles.
Experimental Workflow: Quantitative Cross-Reactivity Profiling
To reliably assess the selectivity of this compound, a robust and unbiased experimental approach is required. Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy, is the gold standard for this purpose.[12] The competitive ABPP workflow allows for the proteome-wide identification and quantification of targets engaged by a covalent ligand.[7][13]
The logic of this experiment is to have ESC "compete" for reactive sites against a broad-spectrum, clickable probe. A decrease in the probe's signal at a specific site indicates that ESC has formed a covalent bond there, preventing the probe from binding.
Caption: Workflow for assessing cross-reactivity via competitive chemoproteomics.
Detailed Protocol: Competitive ABPP for ESC Profiling
This protocol provides a self-validating system for assessing the proteome-wide selectivity of this compound.
-
Proteome Preparation:
-
Culture and harvest cells of interest (e.g., HEK293T, HeLa).
-
Lyse cells in a suitable buffer (e.g., PBS) via sonication on ice to release the native proteome. Avoid detergents like SDS that would denature proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay). Normalize all samples to a consistent concentration (e.g., 1-2 mg/mL).
-
-
Competitive Incubation:
-
Test Sample: To a proteome aliquot, add this compound to the desired final concentration (e.g., 10 µM).
-
Control Sample: To a matched proteome aliquot, add an equivalent volume of vehicle (e.g., DMSO).
-
Incubate all samples for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow for covalent modification. The choice of concentration and time should be based on the expected reactivity and desired depth of profiling.
-
-
Broad-Spectrum Probe Labeling:
-
To both Test and Control samples, add a "clickable" cysteine-reactive probe, such as iodoacetamide-alkyne, to a final concentration that ensures near-complete labeling in the control (e.g., 100 µM).[14]
-
Incubate for a sufficient time (e.g., 1 hour) at room temperature to label all accessible cysteines not already blocked by ESC.
-
-
Click Chemistry and Sample Preparation:
-
Perform a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or 'click' reaction to conjugate an azide-tagged reporter (e.g., Biotin-Azide) to the alkyne handle on the probe.[7]
-
Following the click reaction, precipitate the proteins (e.g., with methanol/chloroform) to remove excess reagents.
-
Resuspend the protein pellet and perform tryptic digestion to generate peptides.
-
-
Enrichment of Labeled Peptides:
-
Incubate the peptide mixture with streptavidin-coated beads to specifically capture the biotin-tagged (i.e., probe-labeled) peptides.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the enriched peptides from the beads.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the enriched peptide samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the peptide sequences and the specific sites of probe modification using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
Quantify the relative abundance of each identified peptide between the ESC-treated sample and the DMSO control.
-
Self-Validation: A significant and reproducible reduction (>50%) in the signal for a specific peptide in the ESC-treated sample compared to the control is considered a "hit," indicating that ESC covalently modified that specific cysteine residue.[15]
-
Comparative Performance: ESC vs. Alternative Electrophiles
The utility of an electrophilic warhead is defined by its balance of reactivity and selectivity. A warhead that is too reactive will label indiscriminately, while one with insufficient reactivity may fail to engage the target.[7] The table below provides a qualitative comparison of this compound/fluoride with other commonly used cysteine-reactive warheads.
| Electrophilic Warhead | General Reactivity | Primary Nucleophile Target | Common Off-Target Concerns | Key Considerations |
| Iodoacetamide | Very High | Cysteine | High promiscuity, reacts with Cys, Lys, His. Often used as a non-selective research tool.[14] | Considered too reactive for therapeutic development; primarily used as a pan-cysteine probe in ABPP.[7] |
| Acrylamide | Moderate | Cysteine | Potential for reaction with other nucleophiles, glutathione (GSH) depletion.[4] | Widely used in approved drugs (e.g., Ibrutinib). Reactivity can be tuned by modifying the electronics of the Michael acceptor.[1] |
| Vinyl Sulfone/Sulfonamide | Moderate to High | Cysteine, Lysine | Can react with both thiols and amines, potentially leading to a broader off-target profile.[10] | The sulfone group is a strong electron-withdrawing group, enhancing reactivity. |
| This compound/Fluoride | High | Cysteine | Potential for reaction with other nucleophiles due to high electrophilicity.[2][3] | The sulfonyl fluoride (ESF) is a key component of SuFEx click chemistry, valued for its stability and specific reactivity. The chloride (ESC) is generally more reactive.[11] |
| Sulfonyl Acrylonitrile | Tunable | Cysteine, Serine | Can be optimized for high selectivity against specific serine hydrolases, but off-targets are possible.[15][16] | Offers a distinct reactivity profile that can be exploited to target enzyme classes beyond kinases. |
Conclusion and Future Outlook
This compound is a potent and highly reactive electrophile with significant utility in the design of covalent probes and inhibitors. Its high reactivity, driven by the vinylsulfonyl group, ensures effective engagement with its primary target, cysteine, but also necessitates a thorough investigation of its cross-reactivity profile.
The competitive chemoproteomic workflow detailed here provides a robust, unbiased, and scalable method for mapping the entire landscape of on- and off-target interactions. By quantitatively comparing the engagement profile of ESC with a panel of alternative electrophiles, researchers can make informed decisions about warhead selection. This rigorous, data-driven approach is essential for advancing covalent modalities from promising tool compounds to validated therapeutic candidates, ultimately ensuring that the double-edged sword of reactivity is wielded with precision and safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 13. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and optimization of sulfonyl acrylonitriles as selective, covalent inhibitors of protein phosphatase methylesterase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling Ethenesulfonyl Chloride
For the Researcher, Scientist, and Drug Development Professional
Ethenesulfonyl chloride is a highly reactive and hazardous chemical that demands meticulous handling and a comprehensive understanding of its potential dangers. This guide provides essential, in-depth safety and logistical information, moving beyond a simple checklist to offer a procedural and evidence-based approach to personal protective equipment (PPE). Our goal is to empower you with the knowledge to work safely, ensuring both personal and environmental protection.
Understanding the Hazard: Why this compound Demands Respect
This compound is a corrosive, toxic, and water-reactive substance.[1][2] Contact can cause severe skin burns and eye damage.[2][3][4][5] Inhalation of its vapors can be toxic and may cause severe respiratory irritation, potentially leading to delayed-onset pulmonary edema.[1][6] Furthermore, it reacts with water, including moisture in the air, to produce toxic and corrosive gases.[1] Understanding these properties is paramount to appreciating the critical role of appropriate PPE.
Key Hazards Associated with this compound:
| Hazard | Description | Potential Consequences |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[2][3][4][5] | Chemical burns, permanent eye damage, blindness.[5] |
| Toxicity | Toxic or fatal if inhaled.[4][7][8] Harmful if swallowed or in contact with skin.[7] | Respiratory distress, pulmonary edema, systemic toxicity.[1][6] |
| Water Reactivity | Reacts with water or moist air to produce toxic and corrosive gases like hydrogen chloride.[1] | Release of hazardous vapors, potential for pressure buildup in containers. |
| Flammability | Combustible liquid and vapor.[2] | Fire hazard when exposed to heat or ignition sources.[7][9] |
The Last Line of Defense: Your PPE Ensemble
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the scale of the operation and the potential for exposure. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Respiratory | NIOSH-approved respirator with cartridges for organic vapors and acid gases (e.g., OV/AG/P99 or ABEK-P2).[10] For emergencies or large spills, a self-contained breathing apparatus (SCBA) is necessary.[1][6] | This compound is toxic if inhaled and can cause severe respiratory irritation.[3][6] The use of a respirator protects against inhaling harmful vapors. An SCBA provides an independent air source, which is critical in high-concentration or oxygen-deficient environments. |
| Eyes and Face | Chemical splash goggles and a full-face shield.[3][10] | Protects against splashes of the corrosive liquid, which can cause severe eye damage.[3][5] A face shield offers an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton™).[11] Always double-glove. | Prevents skin contact, which can cause severe burns.[2][3] The choice of glove material should be based on chemical compatibility and breakthrough time. Double-gloving provides an extra layer of protection in case the outer glove is compromised. |
| Body | Chemical-resistant laboratory coat or apron worn over long-sleeved clothing. For larger quantities or splash risks, a fully encapsulating, chemical-resistant suit may be required.[1][6] | Protects the skin from splashes and contamination. A chemical-resistant suit is essential for emergency situations involving large spills.[1][6] |
| Feet | Closed-toe shoes made of a non-porous material. | Protects the feet from spills. |
Procedural Guidance: Donning and Doffing of PPE
The effectiveness of PPE is contingent on its correct application and removal. An improper doffing procedure can lead to self-contamination.
Donning (Putting On) PPE Workflow
Caption: PPE Donning Sequence for Handling this compound.
Step-by-Step Donning Procedure:
-
Inspect Your PPE: Before you begin, carefully inspect each piece of equipment for any signs of damage, such as cracks, tears, or discoloration.
-
Inner Gloves: Don the first pair of chemical-resistant gloves.
-
Lab Coat/Suit: Put on your chemical-resistant lab coat or suit, ensuring it is fully fastened.
-
Respirator: Fit your respirator to your face, ensuring a tight seal. Perform a positive and negative pressure seal check.
-
Goggles: Place your chemical splash goggles over your eyes and the respirator straps.
-
Face Shield: Put on the full-face shield.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of your lab coat or suit.
Doffing (Removing) PPE Workflow
Caption: PPE Doffing Sequence to Prevent Self-Contamination.
Step-by-Step Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so to contain any contaminants. Dispose of them in a designated hazardous waste container.
-
Face Shield: Remove the face shield from the back of your head, avoiding touching the front surface.
-
Lab Coat/Suit: Remove your lab coat or suit by rolling it down and away from your body, turning it inside out.
-
Goggles: Remove your goggles from the back.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Respirator: Remove your respirator.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[3]
Emergency Response: Spills and Exposure
In the event of an emergency, a swift and informed response is crucial.
Spill Response Workflow
Caption: Emergency Spill Response Workflow for this compound.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[10][12]
-
Isolate and Ventilate: Isolate the spill area and ensure adequate ventilation. Remove all sources of ignition.[9][12]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection. For large spills, an SCBA is required.[1][6]
-
Containment: Cover the spill with a dry, non-combustible absorbent material such as sand, earth, or vermiculite.[1][12] Do not use water or foam. [1]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[2]
-
Decontamination: Decontaminate the spill area according to your institution's standard operating procedures.
-
Disposal: Dispose of all contaminated materials as hazardous waste.[2][12]
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[12][13] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air.[1][6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water.[10] Seek immediate medical attention.[4]
Disposal Plan
All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and compatible containers.
-
Storage: Store waste in a cool, dry, well-ventilated area away from incompatible materials.[3]
-
Disposal: Arrange for disposal by a licensed hazardous waste disposal company. Adhere strictly to all local, state, and federal regulations regarding hazardous waste disposal.[12]
By adhering to these rigorous safety protocols and understanding the rationale behind them, you can effectively mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. ETHANESULFONYL CHLORIDE, 2-CHLORO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | 6608-47-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. nj.gov [nj.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. ETHANESULFONYL CHLORIDE, 2-CHLORO- [yufenggp.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Ethanesulfonyl Chloride 594-44-5 [yufenggp.com]
- 10. aaronchem.com [aaronchem.com]
- 11. mcrsafety.com [mcrsafety.com]
- 12. nj.gov [nj.gov]
- 13. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
